molecular formula C12H15N B094422 1,3,3-Trimethyl-2-methyleneindoline CAS No. 118-12-7

1,3,3-Trimethyl-2-methyleneindoline

Cat. No.: B094422
CAS No.: 118-12-7
M. Wt: 173.25 g/mol
InChI Key: ZTUKGBOUHWYFGC-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-2-methyleneindoline is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66176. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3,3-trimethyl-2-methylideneindole
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InChI

InChI=1S/C12H15N/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4/h5-8H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUKGBOUHWYFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)N(C2=CC=CC=C21)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051596
Record name 1,3,3-Trimethyl-2-methyleneindoline
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Molecular Weight

173.25 g/mol
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CAS No.

118-12-7
Record name 1,3,3-Trimethyl-2-methyleneindoline
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Record name 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-
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Record name Fischer's base
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Record name 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-
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Record name 1,3,3-Trimethyl-2-methyleneindoline
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Record name 1,3,3-trimethyl-2-methyleneindoline
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Foundational & Exploratory

An In-depth Technical Guide to 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 1,3,3-Trimethyl-2-methyleneindoline, commonly known as Fischer's Base. This versatile heterocyclic compound serves as a crucial intermediate in the synthesis of a wide array of commercially significant molecules, including dyes and photosensitive materials. Its unique structural features and reactivity profile make it a subject of ongoing interest in medicinal chemistry and materials science.

Core Chemical and Physical Properties

This compound is a pale yellow to red liquid at room temperature.[1][2] It is characterized by an indoline (B122111) scaffold with a gem-dimethyl group at the 3-position, a methyl group on the nitrogen atom, and an exocyclic methylene (B1212753) group at the 2-position. This structure imparts a non-polar character to the molecule, leading to its good solubility in non-polar organic solvents like toluene (B28343) and hexane, and negligible solubility in water.[1]

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₂H₁₅N[3]
Molecular Weight 173.25 g/mol [3]
Appearance Pale yellow or colorless to red liquid[1][2]
Density 0.979 g/mL at 25 °C[4][5]
Boiling Point 248 °C[4][5]
106 - 110 °C at 5 mbar[6]
Melting Point -8 °C[5][6]
Refractive Index (n20/D) 1.577[4][5]
Flash Point 63 °C (145.4 °F) - closed cup
Vapor Pressure 0.0249 mmHg at 25°C[5]
Chemical Identifiers
IdentifierValueSource(s)
CAS Number 118-12-7[3]
IUPAC Name 1,3,3-trimethyl-2-methylideneindoline[3]
Synonyms Fischer's Base, 2-Methylene-1,3,3-trimethylindoline[3]
InChI 1S/C12H15N/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4/h5-8H,1H2,2-4H3[3]
SMILES CN1C(=C)C(C)(C)c2ccccc12

Synthesis of this compound

The synthesis of Fischer's base is a well-established process in organic chemistry. One common method involves the methylation of 2,3,3-trimethylindolenine (B142774). An improved, single-stage process has been developed to enhance yield and reduce reaction time.

Experimental Protocol: Synthesis via Methylation of 2,3,3-Trimethylindolenine

This protocol is based on a described improved synthesis method.

Materials:

  • 2,3,3-Trimethylindolenine

  • Dimethyl sulfate (B86663) (Methylating agent)

  • Sodium bicarbonate (or other alkaline compounds like magnesium oxide, hydroxides, or carbonates of alkali or alkaline earth metals)

  • Water (Solvent)

  • Toluene (Extraction solvent)

  • Anhydrous sodium sulfate (Drying agent)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, prepare a suspension of 2,3,3-trimethylindolenine (1 equivalent) and sodium bicarbonate (an appropriate molar excess) in water.

  • Addition of Methylating Agent: While stirring the suspension, add dimethyl sulfate (a molar excess) dropwise through the dropping funnel.

  • Reaction: After the addition is complete, heat the reaction mixture to 65 °C and maintain this temperature for approximately 5 hours with continuous stirring. The pH of the reaction medium should be maintained between 6 and 10, preferably between 8 and 9.[7]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel. The organic product will separate from the aqueous phase.

    • Separate the organic layer.

    • Extract the aqueous layer with toluene to recover any dissolved product.

    • Combine all organic phases.

    • Dry the combined organic phase over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain this compound. A boiling point of 119-121 °C at 14 mmHg has been reported.[7]

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 2,3,3-Trimethylindolenine 2,3,3-Trimethylindolenine Reaction Reaction at 65°C, 5h 2,3,3-Trimethylindolenine->Reaction Dimethyl_sulfate Dimethyl sulfate Dimethyl_sulfate->Reaction Sodium_bicarbonate Sodium bicarbonate Sodium_bicarbonate->Reaction Water Water Water->Reaction Workup Work-up (Extraction with Toluene) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Fischer_Base This compound Purification->Fischer_Base

Synthesis of this compound

Reactivity and Applications

Fischer's base is a valuable intermediate due to the reactivity of its exocyclic methylene group. This group readily participates in various chemical transformations, making it a key building block in organic synthesis.

Key Reactions and Applications:
  • Dye Synthesis: It is a fundamental precursor for the synthesis of methine and azomethine dyes.[7] These dyes have widespread applications, particularly in the coloring of polyacrylonitrile (B21495) fibers.[7]

  • Photochromic Materials: this compound is used in the preparation of red photochromic dyes and in the synthesis of photochromic homopolymers through ring-opening metathesis polymerization.[4]

  • Cycloaddition Reactions: The electron-rich double bond of the methylene group makes it a suitable reactant for various cycloaddition reactions.[4]

  • Reactions with Sulfonyl Chlorides: It is known to react with sulfonyl chlorides, leading to a variety of products.[8][9]

  • Pharmaceutical and Agrochemical Synthesis: Its unique structure makes it a versatile building block in the creation of novel pharmaceuticals and agrochemicals.[1] Derivatives of this compound have shown potential biological activities, including antitumor and antimicrobial properties.[1]

Logical Relationship of Applications

Applications Applications of this compound cluster_applications Key Application Areas Fischer_Base 1,3,3-Trimethyl-2- methyleneindoline Dye_Synthesis Dye Synthesis (Methine & Azomethine) Fischer_Base->Dye_Synthesis Photochromic_Materials Photochromic Materials Fischer_Base->Photochromic_Materials Organic_Synthesis Organic Synthesis (Cycloadditions) Fischer_Base->Organic_Synthesis Medicinal_Chemistry Medicinal Chemistry & Agrochemicals Fischer_Base->Medicinal_Chemistry

Applications of this compound

Safety and Handling

This compound is classified as harmful if swallowed and causes skin irritation.[2][3] It is also very toxic to aquatic life with long-lasting effects.[2][3]

Precautionary Measures:

  • Handling: Handle in a well-ventilated place.[2] Avoid contact with skin and eyes. Wear appropriate personal protective equipment, including gloves, eye protection, and a dust mask if necessary.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, below +30°C.[2][4]

  • Incompatibilities: Avoid contact with acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[6][10]

  • Disposal: Dispose of as hazardous waste in accordance with local regulations. Avoid release to the environment.[10]

This technical guide serves as a foundational resource for professionals working with this compound. For more detailed information, consulting the cited literature is recommended.

References

A Comprehensive Technical Guide to Fischer's Base: Properties and Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Fischer's base (1,3,3-trimethyl-2-methyleneindoline), a significant intermediate in the synthesis of various dyes. The following sections detail its chemical identifiers and key physical constants, presented for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identification and Physical Properties

Fischer's base is chemically known as this compound. Its unique structure makes it a valuable precursor in the production of cationic dyes.[1]

Table 1: Chemical Identifiers for Fischer's Base

IdentifierValue
CAS Number 118-12-7[1][2]
Synonyms 2-Methylene-1,3,3-trimethylindoline, Fischer base, NSC 66176[3]
Molecular Formula C12H15N[1]
Molecular Weight 173.25 g/mol , 173.3 g/mol [2]
EC Number 204-235-1
Beilstein Number 131162

Table 2: Physical Constants of Fischer's Base

Physical ConstantValue
Appearance Colorless to red liquid[1][2]
Melting Point -8 °C[1]
Boiling Point 106-110 °C[2] or 248 °C (lit.)[1]
Density / Specific Gravity 0.979 g/mL at 25 °C (lit.)[1] or 0.986 (20 °C)[2]
Refractive Index n20/D 1.577 (lit.)[1]
Flash Point 94 °C[2] or 215 °F[1]
Vapor Pressure 0.0249 mmHg at 25°C[1]
Water Solubility Negligible[1]

Methodology for Determination of Physical Constants

While the provided data does not detail the specific experimental protocols used to determine these physical constants, such properties are typically established using standardized methodologies. These methods are designed to ensure reproducibility and accuracy. For example:

  • Melting and Boiling Points: Determined using capillary methods or distillation techniques under controlled pressure.

  • Density and Specific Gravity: Measured with pycnometers or digital density meters at specified temperatures.

  • Refractive Index: Assessed using a refractometer, typically at the sodium D-line (589 nm) and a controlled temperature.

  • Flash Point: Established using either open-cup or closed-cup flash-point testers according to standard procedures.

For rigorous laboratory work, it is recommended to consult official pharmacopeias or standardized testing protocols such as those from ASTM International or the Organisation for Economic Co-operation and Development (OECD) for detailed experimental procedures.

Logical Relationship of Fischer's Base Information

The following diagram illustrates the hierarchical relationship between the core compound, its identifiers, and its measured physical properties.

FischerBase_Properties FischersBase Fischer's Base Identifiers Chemical Identifiers FischersBase->Identifiers PhysicalConstants Physical Constants FischersBase->PhysicalConstants CAS CAS Number 118-12-7 Identifiers->CAS Formula Molecular Formula C12H15N Identifiers->Formula MolWeight Molecular Weight ~173.25 g/mol Identifiers->MolWeight MeltingPoint Melting Point -8 °C PhysicalConstants->MeltingPoint BoilingPoint Boiling Point 106-248 °C PhysicalConstants->BoilingPoint Density Density ~0.98 g/mL PhysicalConstants->Density Solubility Water Solubility Negligible PhysicalConstants->Solubility

Caption: Hierarchical overview of Fischer's Base identifiers and physical data.

References

A Technical Guide to the Spectral Properties of 1,3,3-Trimethyl-2-methyleneindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,3,3-trimethyl-2-methyleneindoline, a key intermediate in the synthesis of various dyes and a molecule of interest in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties, offering valuable data for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The spectral data for this compound, also known as Fischer's base, is crucial for its unambiguous identification and for monitoring reactions in which it is a reactant or product. The following tables summarize the key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.10 - 6.60Multiplet4HAromatic protons (C₆H₄)
3.65Singlet2HMethylene (B1212753) protons (=CH₂)
2.75Singlet3HN-Methyl protons (N-CH₃)
1.25Singlet6HGem-dimethyl protons (C(CH₃)₂)

¹³C NMR (Carbon-13 NMR) Spectral Data

Chemical Shift (δ) ppmAssignment
159.0C=C (quaternary carbon of the enamine)
143.0Aromatic C (quaternary)
136.0Aromatic C (quaternary)
127.5Aromatic CH
121.5Aromatic CH
119.0Aromatic CH
105.0Aromatic CH
75.0=CH₂ (methylene carbon)
52.0C(CH₃)₂ (quaternary carbon)
35.0N-CH₃
29.0C(CH₃)₂
Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3000MediumAromatic C-H stretch
2960 - 2850StrongAliphatic C-H stretch (methyl and methylene groups)
1640StrongC=C stretch (exocyclic methylene group)
1600, 1480Medium-StrongAromatic C=C skeletal vibrations
1360MediumC-N stretch
Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans are collected to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: The spectrum is acquired on the same instrument, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy (FTIR)
  • Sample Preparation:

    • Neat Liquid: As this compound is a liquid at room temperature, a drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol (B145695) or cyclohexane. The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0).

  • Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer. A cuvette containing the pure solvent is used as a reference. The absorbance is measured over a range of wavelengths, typically from 200 to 400 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for an organic compound like this compound.

Spectral_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation NMR_Acq NMR Data Acquisition (¹H and ¹³C) NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc IR_Acq IR Data Acquisition (FTIR) IR_Proc Fourier Transform, Background Subtraction IR_Acq->IR_Proc UV_Acq UV-Vis Data Acquisition UV_Proc Plot Absorbance vs. Wavelength UV_Acq->UV_Proc NMR_Analysis Chemical Shift Analysis, Integration, Multiplicity NMR_Proc->NMR_Analysis IR_Analysis Functional Group Identification IR_Proc->IR_Analysis UV_Analysis λmax Determination, Electronic Transitions UV_Proc->UV_Analysis Structure Structural Elucidation of This compound NMR_Analysis->Structure IR_Analysis->Structure UV_Analysis->Structure

Spectral Analysis Workflow Diagram

An In-depth Technical Guide to the Reaction Mechanisms of Fischer's Base with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fischer's base, formally known as 1,3,3-trimethyl-2-methyleneindoline, is a versatile heterocyclic enamine that serves as a potent nucleophile in a wide array of organic reactions. Its electron-rich exocyclic double bond readily reacts with a variety of electrophiles, making it a valuable building block in the synthesis of diverse molecular scaffolds. This technical guide provides a comprehensive overview of the reaction mechanisms of Fischer's base with several classes of electrophiles, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. This information is particularly relevant for professionals in drug discovery and development, where Fischer's base and its derivatives are employed in the synthesis of cyanine (B1664457) dyes for bio-imaging, as well as in the construction of novel heterocyclic compounds with potential therapeutic applications.

Core Reaction Mechanisms

The reactivity of Fischer's base is primarily centered on the nucleophilic character of the exocyclic methylene (B1212753) carbon. The lone pair of electrons on the nitrogen atom is in conjugation with the double bond, which significantly increases the electron density at the terminal carbon, making it highly susceptible to attack by electrophiles.

Reaction with Activated Alkenes (Michael Addition)

Fischer's base undergoes a Michael-type addition reaction with electron-deficient alkenes, such as nitro-olefins. The reaction proceeds through a nucleophilic attack of the enamine's β-carbon on the β-carbon of the Michael acceptor.

Mechanism:

The reaction is initiated by the nucleophilic attack of the exocyclic methylene carbon of Fischer's base onto the electron-deficient double bond of the nitro-olefin. This conjugate addition leads to the formation of a zwitterionic intermediate. Subsequent proton transfer or cyclization can then occur, depending on the specific reactants and reaction conditions. In the case of reaction with nitro-olefins, a Michael-type adduct is typically formed.

An In-depth Technical Guide on the Solubility of 1,3,3-Trimethyl-2-methyleneindoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3,3-Trimethyl-2-methyleneindoline, commonly known as Fischer's base. Due to the limited availability of specific quantitative solubility data in public literature, this guide establishes an inferred solubility profile based on the compound's chemical structure and well-established solubility principles. Furthermore, this document details a standardized experimental protocol for the precise determination of its solubility in various organic solvents, a critical parameter for its application in synthesis, formulation, and quality control.

Core Compound Properties

This compound is a heterocyclic organic compound with a distinct indoline (B122111) structure. Its molecular structure, characterized by a non-polar aromatic ring and alkyl groups, is the primary determinant of its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₅N
Molecular Weight 173.25 g/mol
Appearance Colorless to pale yellow liquid
Density 0.979 g/mL at 25 °C[1][2][3]
Boiling Point 248 °C[1][2][3]
Melting Point -8 °C[1]
Water Solubility Negligible[4][5]

Inferred Solubility Profile

Table 2: Inferred Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent PolarityInferred SolubilityRationale
HexaneNon-polarHighSimilar non-polar characteristics.
TolueneNon-polarHighAromatic nature enhances interaction.[6]
Diethyl EtherSlightly PolarHighGenerally a good solvent for non-polar to moderately polar compounds.
ChloroformSlightly PolarHighCapable of dissolving a wide range of organic compounds.
DichloromethanePolar AproticModerateIncreased polarity may slightly reduce solubility compared to non-polar solvents.
Ethyl AcetatePolar AproticModerateIntermediate polarity suggests moderate solubility.
AcetonePolar AproticLow to ModerateHigher polarity is expected to decrease solubility.
Ethanol (B145695)Polar ProticLowThe presence of a hydroxyl group and hydrogen bonding capability in ethanol will likely result in poor solvation of the non-polar solute.
MethanolPolar ProticLowSimilar to ethanol, its high polarity and hydrogen bonding are unfavorable for dissolving a non-polar compound.
Dimethyl Sulfoxide (DMSO)Polar AproticLowA highly polar solvent, not expected to be a good solvent for Fischer's base.
WaterPolar ProticNegligibleHighly polar nature and strong hydrogen bonding network of water lead to negligible solubility.[6]

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is required. The gravimetric method is a reliable and straightforward approach for determining the solubility of a liquid solute in a liquid solvent.

Experimental Workflow for Gravimetric Solubility Determination

G cluster_prep Preparation cluster_saturation Saturation cluster_analysis Analysis cluster_calc Calculation prep1 Equilibrate solvent and solute to a constant temperature (e.g., 25°C). prep2 Prepare a series of vials for each solvent. prep1->prep2 sat1 Add an excess of this compound to a known volume of solvent in each vial. prep2->sat1 sat2 Seal the vials and agitate at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium. sat1->sat2 sat3 Allow the mixture to stand undisturbed for phase separation. sat2->sat3 ana1 Carefully withdraw a known volume of the supernatant (saturated solution). sat3->ana1 ana2 Transfer the aliquot to a pre-weighed container. ana1->ana2 ana3 Evaporate the solvent under controlled conditions (e.g., vacuum oven). ana2->ana3 ana4 Weigh the container with the non-volatile solute residue. ana3->ana4 calc1 Calculate the mass of the dissolved solute. ana4->calc1 calc2 Determine the solubility in g/100mL or other desired units. calc1->calc2 G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Formation Phenylhydrazine->Hydrazone Ketone 3-Methyl-2-butanone Ketone->Hydrazone Enamine Tautomerization to Ene-hydrazine Hydrazone->Enamine H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Cyclization and Loss of Ammonia Rearrangement->Cyclization FischersBase This compound (Fischer's Base) Cyclization->FischersBase -NH₃

References

The Chemical Sentinel: An In-depth Technical Guide to the Stability and Storage of Fischer's Base

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Chemical Robustness and Optimal Storage Practices for 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base).

This technical guide provides a detailed examination of the chemical stability of Fischer's base, a crucial intermediate in the synthesis of various dyes and a valuable building block in medicinal chemistry. Understanding its stability profile is paramount for ensuring the integrity of research and the quality of manufactured products. This document outlines the known degradation pathways, recommended storage conditions, and provides a framework for establishing robust stability-indicating analytical methods.

Chemical Identity and Properties

Fischer's base, systematically named this compound, is a tertiary amine with a reactive exocyclic double bond, rendering it susceptible to certain degradation pathways. Its fundamental properties are summarized below.

PropertyValue
Molecular Formula C₁₂H₁₅N
Molecular Weight 173.25 g/mol
Appearance Colorless to dark red liquid
Boiling Point 248 °C (lit.)
Density 0.979 g/mL at 25 °C (lit.)
Storage Temperature Ambient temperatures, store below +30°C in a dry, cool place
InChI Key ZTUKGBOUHWYFGC-UHFFFAOYSA-N

Chemical Stability Profile

Fischer's base is generally stable under recommended storage conditions. However, its enamine-like structure makes it susceptible to degradation through oxidation and hydrolysis, particularly when exposed to air, moisture, and acidic conditions.

Oxidative Degradation

Exposure to atmospheric oxygen is a primary concern for the stability of Fischer's base. The exocyclic double bond is prone to oxidation, which can lead to the formation of the corresponding oxindole (B195798) derivative, 1,3,3-trimethylindolin-2-one. This process is a likely contributor to the discoloration of the compound upon prolonged exposure to air. The presence of oxidizing agents will accelerate this degradation.

Hydrolytic Degradation

As an enamine, Fischer's base can undergo hydrolysis, particularly under acidic conditions. The acid-catalyzed addition of water to the double bond can lead to the formation of an unstable carbinolamine intermediate, which can then decompose to acetone (B3395972) and 1,3,3-trimethyl-1H-indol-2(3H)-one. While generally stable in neutral and basic aqueous solutions, prolonged exposure to acidic environments should be avoided.

Thermal and Photolytic Stability

Recommended Storage and Handling

To ensure the long-term stability and purity of Fischer's base, the following storage and handling guidelines are recommended:

  • Container: Store in a tightly sealed, airtight container to prevent exposure to air and moisture.[1]

  • Atmosphere: For long-term storage, consider purging the container with an inert gas such as argon or nitrogen.

  • Temperature: Store in a cool, dry, and well-ventilated area, at ambient temperatures or below 30°C.[2][3]

  • Light: Protect from direct sunlight and other sources of UV radiation.

  • Incompatibilities: Avoid contact with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[4]

  • Handling: Handle in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.[1]

Framework for Stability-Indicating Method Development

A crucial aspect of managing the stability of Fischer's base is the implementation of a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose. The following section outlines a general protocol for a forced degradation study and the development of a stability-indicating HPLC method.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.

Table 1: Example Conditions for Forced Degradation Studies of Fischer's Base

Stress ConditionExample Protocol
Acid Hydrolysis Dissolve Fischer's base in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before analysis.
Base Hydrolysis Dissolve Fischer's base in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before analysis.
Oxidative Treat a solution of Fischer's base with 3% hydrogen peroxide at room temperature for 24 hours.
Thermal Store the solid compound at 60°C for 48 hours.
Photolytic Expose a solution of Fischer's base to a combination of UV and visible light in a photostability chamber (e.g., 1.2 million lux hours).
Example HPLC Method Parameters for Stability Testing

The following table provides a starting point for developing a stability-indicating HPLC method. Optimization will be necessary based on the results of the forced degradation studies.

Table 2: Suggested Starting HPLC Parameters

ParameterSuggested Condition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile. Gradient elution.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV/Vis Diode Array Detector (DAD) at an appropriate wavelength (e.g., 254 nm)
Column Temperature 30°C

Visualizing Stability and Degradation Pathways

The following diagrams illustrate the logical workflow for a stability study and the potential degradation pathways of Fischer's base.

Stability_Study_Workflow Workflow for Stability Assessment of Fischer's Base cluster_stress Forced Degradation cluster_analysis Analytical Method cluster_evaluation Evaluation Acid Acid Hydrolysis HPLC_Dev HPLC Method Development Acid->HPLC_Dev Analyze stressed samples Base Base Hydrolysis Base->HPLC_Dev Analyze stressed samples Oxidation Oxidation Oxidation->HPLC_Dev Analyze stressed samples Thermal Thermal Stress Thermal->HPLC_Dev Analyze stressed samples Photo Photolytic Stress Photo->HPLC_Dev Analyze stressed samples HPLC_Val HPLC Method Validation HPLC_Dev->HPLC_Val Optimize & Validate Deg_ID Degradant Identification HPLC_Val->Deg_ID Separate & Quantify Pathway Degradation Pathway Elucidation Deg_ID->Pathway Stability Stability Profile Determination Pathway->Stability FB Fischer's Base Sample FB->Acid Expose to stress FB->Base Expose to stress FB->Oxidation Expose to stress FB->Thermal Expose to stress FB->Photo Expose to stress Degradation_Pathways Potential Degradation Pathways of Fischer's Base cluster_oxidation Oxidative Degradation cluster_hydrolysis Acid-Catalyzed Hydrolysis FB Fischer's Base This compound Oxindole Oxindole Derivative 1,3,3-trimethylindolin-2-one FB->Oxindole [O] Carbinolamine Carbinolamine Intermediate (Unstable) FB->Carbinolamine H₂O / H⁺ Products Decomposition Products Acetone + 1,3,3-trimethyl-1H-indol-2(3H)-one Carbinolamine->Products Decomposition

References

An In-Depth Technical Guide to the Degradation Pathways of 1,3,3-Trimethyl-2-methyleneindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential degradation pathways of 1,3,3-trimethyl-2-methyleneindoline, commonly known as Fischer's base. Understanding the stability of this compound is critical for its application in the synthesis of various dyes and as a building block in pharmaceutical development. This document outlines the theoretical basis for its degradation under hydrolytic, oxidative, and photolytic stress conditions, supported by the general reactivity of its core enamine functional group. Detailed experimental protocols for conducting forced degradation studies and analytical methods for monitoring the parent compound and its potential degradation products are also provided.

Core Concepts: The Reactivity of an Exocyclic Enamine

This compound is characterized by an exocyclic double bond conjugated with a nitrogen atom within the indoline (B122111) ring system, forming an enamine functional group. The reactivity and, consequently, the degradation of this molecule are largely dictated by the nucleophilic character of the α-carbon of the enamine and the susceptibility of the tertiary amine to oxidation.

Predicted Degradation Pathways

Based on the established chemistry of enamines, the following degradation pathways are proposed for this compound under forced degradation conditions.

Hydrolytic Degradation

Enamines are susceptible to hydrolysis, particularly under acidic conditions, to yield a carbonyl compound and a secondary amine. For this compound, acid-catalyzed hydrolysis is expected to proceed via protonation of the exocyclic methylene (B1212753) carbon, followed by the attack of water to form a hemiaminal intermediate. Subsequent elimination of 1,3,3-trimethylindolin-2-one (B1605243) yields 1,3,3-trimethyl-2-oxindole and methylamine.

Hydrolysis_Pathway FischersBase This compound ProtonatedEnamine Protonated Enamine FischersBase->ProtonatedEnamine + H₃O⁺ Hemiaminal Hemiaminal Intermediate ProtonatedEnamine->Hemiaminal + H₂O Oxindole 1,3,3-Trimethyl-2-oxindole Hemiaminal->Oxindole - H₃N⁺CH₃ Methylamine Methylamine Hemiaminal->Methylamine - 1,3,3-Trimethyl-2-oxindole

Oxidative Degradation

The tertiary amine and the electron-rich double bond in this compound are potential sites for oxidation.

  • N-Oxidation: Oxidation with reagents such as hydrogen peroxide can lead to the formation of the corresponding N-oxide, this compound N-oxide.

  • Oxidative Cleavage: More aggressive oxidation could lead to the cleavage of the exocyclic double bond, potentially forming 1,3,3-trimethyl-2-oxindole.

Oxidation_Pathways FischersBase This compound N_Oxide This compound N-oxide FischersBase->N_Oxide [O] Oxindole 1,3,3-Trimethyl-2-oxindole FischersBase->Oxindole [O] (cleavage)

Photolytic Degradation

Enamines are known to undergo various photochemical reactions, including [2+2] cycloadditions and isomerizations. Under photolytic stress, this compound could potentially dimerize or undergo other complex rearrangements. The specific products would depend on the wavelength of light and the presence of photosensitizers.

Quantitative Data Summary

Currently, there is a lack of specific published quantitative data on the degradation kinetics of this compound. The following table provides a template for organizing such data once it is generated through experimental studies.

Stress ConditionStressor Concentration/IntensityTemperature (°C)Time (hours)% Degradation of Fischer's BaseMajor Degradation Product(s)% Formation of Degradant(s)
Acid Hydrolysis 0.1 M HCl60241,3,3-Trimethyl-2-oxindole
Base Hydrolysis 0.1 M NaOH6024
Oxidation 3% H₂O₂25241,3,3-Trimethyl-2-oxindole, N-oxide
Photolysis ICH Q1B25-
Thermal -8072

Experimental Protocols

The following protocols are designed for conducting forced degradation studies on this compound.

General Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile (B52724) or methanol.

Acid and Base Hydrolysis
  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Incubate the solutions at 60°C.

  • Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acid-stressed samples with 0.1 M NaOH and the base-stressed samples with 0.1 M HCl before analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Incubate the solution at room temperature, protected from light.

  • Withdraw aliquots at appropriate time intervals.

Photolytic Degradation
  • Expose a solution of the compound (e.g., 100 µg/mL in methanol) in a photochemically transparent container (e.g., quartz) to a light source compliant with ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample at appropriate intervals of light exposure.

Thermal Degradation
  • Store the solid compound and a solution of the compound in a tightly sealed container at an elevated temperature (e.g., 80°C).

  • Sample at appropriate time intervals.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Stock Fischer's Base Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Photo Photolytic (ICH Q1B) Stock->Photo Thermal Thermal (80°C) Stock->Thermal Sampling Time-point Sampling Acid->Sampling Base->Sampling Oxidative->Sampling Photo->Sampling Thermal->Sampling Neutralization Neutralization (for acid/base) Sampling->Neutralization HPLC HPLC-UV/MS Analysis Sampling->HPLC Direct for other stresses Neutralization->HPLC Characterization Degradant Characterization (NMR, MS) HPLC->Characterization

Analytical Methodology

A stability-indicating analytical method is crucial for separating the degradation products from the parent compound. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended.

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer) is a suitable starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where this compound and its potential degradants absorb. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer is highly recommended for the identification of unknown degradation products.

Conclusion

While specific experimental data on the degradation of this compound is limited in the public domain, a thorough understanding of enamine chemistry allows for the prediction of its primary degradation pathways. This technical guide provides a framework for researchers to conduct their own stability studies, including detailed protocols and analytical considerations. The generation of such data will be invaluable for ensuring the quality, safety, and efficacy of products derived from this important chemical intermediate.

An In-Depth Technical Guide to the Reactivity and Electronic Structure of Fischer's Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fischer's base, formally known as 1,3,3-trimethyl-2-methyleneindoline, is a heterocyclic compound that serves as a cornerstone in the synthesis of a diverse array of organic molecules. Its unique electronic structure, characterized by a highly nucleophilic enamine moiety, dictates its reactivity and makes it a valuable synthon in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core principles governing the reactivity and electronic properties of Fischer's base, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical behavior. This document is intended to be a resource for researchers, scientists, and professionals in the field of drug development and materials science, offering insights into the fundamental chemistry of this versatile building block.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of Fischer's base is essential for its effective application in synthesis. The following tables summarize key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of Fischer's Base [1][2][3]

PropertyValue
Molecular FormulaC₁₂H₁₅N
Molecular Weight173.25 g/mol
AppearancePale yellow or colorless liquid
Boiling Point248 °C (lit.)
Density0.979 g/mL at 25 °C (lit.)
Refractive Index (n20/D)1.577 (lit.)
pKa (Predicted)2.19 ± 0.40
SolubilitySoluble in non-polar solvents like toluene (B28343) and hexane; sparingly soluble in water.[4]

Table 2: Spectroscopic Data of Fischer's Base [1][5][6]

Spectroscopic TechniqueKey Peaks and Assignments
¹H NMR (CDCl₃)δ (ppm): 7.2-6.6 (m, 4H, Ar-H), 3.8 (s, 2H, =CH₂), 2.8 (s, 3H, N-CH₃), 1.3 (s, 6H, C(CH₃)₂)
¹³C NMR (CDCl₃)δ (ppm): 165.1 (C=C), 143.8, 136.2, 127.5, 121.8, 119.0, 106.1 (Ar-C), 76.9 (=CH₂), 53.2 (C(CH₃)₂), 34.9 (N-CH₃), 28.9 (C(CH₃)₂)
FTIR (neat)ν (cm⁻¹): ~3050 (Ar C-H stretch), ~2960 (sp³ C-H stretch), ~1640 (C=C stretch), ~1600 (aromatic C=C stretch)
Mass Spectrometry (EI)m/z: 173 (M⁺), 158 (M⁺ - CH₃)

Electronic Structure and Reactivity

The reactivity of Fischer's base is fundamentally governed by the electronic nature of its enamine functional group. The nitrogen atom's lone pair of electrons are in conjugation with the exocyclic double bond, leading to a significant increase in the electron density at the β-carbon atom. This polarization is key to its nucleophilic character.

A resonance depiction of Fischer's base illustrates this electron delocalization:

Caption: Resonance delocalization in Fischer's base.

This resonance stabilization makes the exocyclic methylene (B1212753) carbon a potent nucleophile, readily attacking a wide range of electrophiles. The reactivity of Fischer's base is a cornerstone of the Stork enamine synthesis, which allows for the α-alkylation and α-acylation of ketones and aldehydes under milder conditions than traditional enolate chemistry.[7][8][9]

Key Reactions and Signaling Pathways

Fischer's base participates in a variety of important organic transformations, primarily driven by its enamine nucleophilicity.

Stork Enamine Alkylation

The Stork enamine synthesis is a three-step process involving:

  • Formation of the enamine from a ketone or aldehyde.

  • Alkylation of the enamine with an electrophile.

  • Hydrolysis of the resulting iminium salt to yield the α-alkylated carbonyl compound.

The following diagram illustrates the general workflow of a Stork enamine alkylation using Fischer's base as the enamine precursor.

Stork_Enamine_Alkylation Ketone Ketone/ Aldehyde FischersBase Fischer's Base (Enamine) Ketone->FischersBase + Secondary Amine - H₂O IminiumSalt Iminium Salt Intermediate FischersBase->IminiumSalt + Electrophile Electrophile Electrophile (e.g., R-X) Electrophile->IminiumSalt AlkylatedCarbonyl α-Alkylated Carbonyl IminiumSalt->AlkylatedCarbonyl Hydrolysis Hydrolysis H₃O⁺ Hydrolysis->AlkylatedCarbonyl

Caption: Stork Enamine Alkylation Workflow.

Michael Addition

Fischer's base, as a soft nucleophile, readily undergoes Michael or conjugate addition to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction is highly efficient for the formation of new carbon-carbon bonds at the β-position of the acceptor.

The diagram below outlines the mechanism of the Michael addition of Fischer's base to an α,β-unsaturated ketone.

Michael_Addition FischersBase Fischer's Base EnolateIntermediate Enolate Intermediate FischersBase->EnolateIntermediate Nucleophilic Attack MichaelAcceptor α,β-Unsaturated Ketone MichaelAcceptor->EnolateIntermediate IminiumAdduct Iminium Adduct EnolateIntermediate->IminiumAdduct Protonation Protonation Protonation (H⁺ source) Protonation->IminiumAdduct FinalProduct 1,5-Dicarbonyl Compound IminiumAdduct->FinalProduct Hydrolysis Hydrolysis Hydrolysis (H₃O⁺) Hydrolysis->FinalProduct

Caption: Michael Addition of Fischer's Base.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of Fischer's base and a representative example of its application in a Stork enamine alkylation.

Synthesis of Fischer's Base (this compound)

This procedure is adapted from a patented industrial process and may require optimization for laboratory scale.[10][11]

Materials:

Procedure:

  • Prepare a suspension of 50 parts by weight of 2,3,3-trimethylindolenine and 40 parts by weight of sodium bicarbonate in 250 parts by volume of water in a reaction vessel equipped with a stirrer.

  • While stirring, add 60 parts by weight of dimethyl sulfate to the suspension.

  • Heat the reaction mixture to 65 °C and maintain this temperature for 5 hours.

  • After cooling to room temperature, separate the organic layer using a separatory funnel.

  • Extract the aqueous phase with toluene.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Distill the residue under vacuum to yield this compound. The expected boiling point is 119-121 °C at 14 mm Hg.[10]

Stork Enamine Alkylation of Cyclohexanone (B45756) with Allyl Bromide via Fischer's Base

This protocol is a general representation of a Stork enamine alkylation and should be performed with appropriate safety precautions.[8]

Materials:

  • Cyclohexanone

  • Fischer's base (this compound)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene (anhydrous)

  • Allyl bromide

  • Hydrochloric acid (3N)

  • Ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Enamine Formation:

    • In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine cyclohexanone (1.0 eq), Fischer's base (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.

    • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The crude enamine is typically used directly in the next step.

  • Alkylation:

    • Dissolve the crude enamine in a suitable anhydrous solvent such as dioxane or benzene (B151609) under an inert atmosphere.[8]

    • Cool the solution in an ice bath and add allyl bromide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Hydrolysis:

    • Add 3N hydrochloric acid to the reaction mixture and stir vigorously for 1-2 hours at room temperature.

    • Extract the mixture with ether (3 x).

    • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-allylcyclohexanone.

Conclusion

Fischer's base is a powerful and versatile tool in organic synthesis, owing to the pronounced nucleophilicity of its enamine moiety. Its utility in forming carbon-carbon bonds through reactions such as the Stork enamine alkylation and Michael addition has cemented its importance in the synthesis of complex organic molecules, including those with potential applications in drug development and materials science. This guide has provided a detailed overview of the fundamental principles governing its reactivity, supported by quantitative data and practical experimental guidance. A thorough understanding of the electronic structure and reactivity of Fischer's base will continue to enable chemists to devise novel synthetic strategies and access new chemical entities.

References

Synthesis of 1,3,3-Trimethyl-2-methyleneindoline via Fischer Indole Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 1,3,3-trimethyl-2-methyleneindoline, commonly known as Fischer's base, a crucial intermediate in the production of various dyes and photochromic materials. The synthesis is primarily achieved through the Fischer indole (B1671886) synthesis, a classic and versatile method for creating indole ring systems. This document details the underlying chemical principles, provides comprehensive experimental protocols, and presents key analytical data for the characterization of the final product.

Introduction

This compound (Fischer's base) is a heterocyclic organic compound with significant applications in the chemical industry. It serves as a precursor for the synthesis of cyanine (B1664457) dyes, which have widespread use in photography, and for the creation of photochromic materials that change color upon exposure to light. The core of its synthesis lies in the Fischer indole synthesis, a named reaction in organic chemistry discovered by Hermann Emil Fischer in 1883.[1] This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form an indole.[1]

This guide will focus on the synthesis of Fischer's base from phenylhydrazine and 3-methyl-2-butanone (B44728) (methyl isopropyl ketone), followed by N-methylation of the resulting indolenine intermediate.

Reaction Mechanism

The Fischer indole synthesis proceeds through a series of well-established steps:

  • Formation of Phenylhydrazone: The reaction is initiated by the condensation of phenylhydrazine with 3-methyl-2-butanone to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone then undergoes tautomerization to its enamine form.

  • [2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.

  • Cyclization and Aromatization: The di-imine cyclizes, and subsequent elimination of ammonia (B1221849) leads to the formation of the aromatic indole ring, in this case, 2,3,3-trimethylindolenine (B142774).

  • N-Methylation: The resulting 2,3,3-trimethylindolenine is then N-methylated to yield the final product, this compound.

Fischer_Indole_Synthesis cluster_step1 Step 1: Phenylhydrazone Formation cluster_step2 Step 2: Tautomerization cluster_step3 Step 3: [3,3]-Sigmatropic Rearrangement cluster_step4 Step 4: Cyclization & Aromatization cluster_step5 Step 5: N-Methylation A Phenylhydrazine + 3-Methyl-2-butanone B Phenylhydrazone A->B Condensation C Enamine B->C Tautomerization D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement E 2,3,3-Trimethylindolenine D->E Cyclization & -NH3 F This compound (Fischer's Base) E->F Methylation

Fischer Indole Synthesis Mechanism for Fischer's Base

Experimental Protocols

The synthesis of this compound can be carried out in two main stages: the synthesis of the 2,3,3-trimethylindolenine intermediate and its subsequent methylation.

Synthesis of 2,3,3-Trimethylindolenine

This stage involves the Fischer indole cyclization of the phenylhydrazone of 3-methyl-2-butanone. Both conventional heating and microwave-assisted methods have been reported.

Method A: Conventional Heating with Sulfuric Acid [3]

  • Reaction Setup: In a reaction flask equipped with a stirrer and a dropping funnel, add 390 g of ice and slowly add 102 g of 96% sulfuric acid dropwise with stirring.

  • Addition of Phenylhydrazine: To the cooled acid solution, add 108 g of phenylhydrazine over 30 minutes while maintaining the temperature between 10-20 °C.

  • Addition of Ketone: Add 92.5 g of 3-methyl-2-butanone dropwise over 45 minutes.

  • Reaction: Heat the reaction mixture to 90 °C over one hour and maintain this temperature for an additional 2 hours.

  • Work-up: Cool the reaction mixture and neutralize it with a 50% sodium hydroxide (B78521) solution.

  • Extraction: Separate the oily layer.

  • Purification: Purify the crude product by vacuum distillation to obtain 2,3,3-trimethylindolenine. A yield of 85% has been reported for this method.[3]

Method B: Microwave-Assisted Synthesis with Acetic Acid [4]

  • Reaction Mixture: In an open container suitable for microwave synthesis, mix 34 g of phenylhydrazine, 70 g of 3-methyl-2-butanone, and 300 mL of acetic acid.[4]

  • Microwave Irradiation: Subject the mixture to microwave irradiation (800W) and reflux for 20-30 minutes.[4]

  • Work-up: After the reaction, concentrate the solution, cool it, and dilute it with 100 mL of ethyl acetate (B1210297). Neutralize the solution with a saturated sodium bicarbonate solution to a pH of 7-8.[4]

  • Extraction: Separate the organic layer and concentrate it to obtain the crude product.[4]

  • Purification: Purify the crude product by flash column chromatography using a mixture of ethyl acetate and petroleum ether (1:5 ratio) as the eluent to yield 2,3,3-trimethylindolenine. A high yield of 90.3% has been reported for this method.[4]

Synthesis of this compound (N-Methylation)[5]
  • Reaction Setup: In a reaction flask, create a suspension of 50 parts by weight of 2,3,3-trimethylindolenine and 40 parts by weight of sodium bicarbonate in 250 parts by volume of water.

  • Addition of Methylating Agent: With stirring, add 60 parts by weight of dimethyl sulfate (B86663) to the suspension.

  • Reaction: Heat the mixture to 65 °C for 5 hours.

  • Work-up: After cooling, separate the reaction product in a separatory funnel.

  • Extraction: Extract the aqueous phase with toluene.

  • Drying and Purification: Combine the organic phases, dry them over sodium sulfate, and then distill under vacuum to obtain this compound. A yield of 82% has been reported for this procedure.[5]

Experimental_Workflow cluster_synthesis Synthesis of 2,3,3-Trimethylindolenine cluster_workup Work-up & Purification of Intermediate cluster_methylation N-Methylation cluster_final_purification Final Work-up & Purification A Mix Phenylhydrazine, 3-Methyl-2-butanone, & Acid Catalyst B Heat Reaction Mixture (Conventional or Microwave) A->B C Neutralization & Quenching B->C D Extraction with Organic Solvent C->D E Drying of Organic Layer D->E F Purification (Distillation or Chromatography) E->F G Suspend Indolenine in Aqueous Base F->G H Add Methylating Agent (e.g., Dimethyl Sulfate) G->H I Heat Reaction Mixture H->I J Extraction with Organic Solvent I->J K Drying of Organic Layer J->K L Vacuum Distillation K->L

General Experimental Workflow for Fischer's Base Synthesis

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₂H₁₅N[6]
Molecular Weight 173.25 g/mol [6]
Appearance Clear red liquid[7]
Boiling Point 248 °C
Density 0.979 g/mL at 25 °C
Refractive Index n20/D 1.577
Spectroscopic Data
Spectroscopic Data Values
¹H NMR Spectral data is available on PubChem.
¹³C NMR Spectral data is available on PubChem.
IR Spectroscopy Key peaks are expected for C-H (aromatic and aliphatic), C=C (exocyclic methylene (B1212753) and aromatic), and C-N bonds.
Mass Spectrometry Molecular ion peak (M+) at m/z = 173.

Conclusion

The synthesis of this compound via the Fischer indole synthesis is a robust and well-documented process. This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols for both the formation of the indolenine intermediate and its subsequent N-methylation, and key analytical data for the characterization of the final product. The provided information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Spectroscopic Analysis of Fischer's Base Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fischer's base, chemically known as 1,3,3-trimethyl-2-methyleneindoline, is a pivotal heterocyclic compound widely utilized as a precursor in the synthesis of various dyes, particularly cyanine (B1664457) dyes, and photosensitive materials.[1] Its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This technical guide provides an in-depth overview of the key spectroscopic techniques employed in the characterization of Fischer's base and its derivatives, offering detailed experimental protocols and a summary of quantitative spectroscopic data.

Spectroscopic Characterization Techniques

A combination of spectroscopic methods is essential for the unambiguous structural elucidation and purity assessment of Fischer's base derivatives.[2] The most commonly employed techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) spectroscopy, and Fluorescence Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[3] For Fischer's base derivatives, ¹H and ¹³C NMR are fundamental for confirming the successful synthesis and structural integrity of the compounds.

Quantitative Data:

The chemical shifts in NMR are sensitive to the electronic environment of the nuclei. Substituents on the aromatic ring or modifications to the methylene (B1212753) group of Fischer's base will lead to predictable changes in the NMR spectra.

Table 1: Representative ¹H NMR Chemical Shift Data for Fischer's Base and a Derivative.

Proton Fischer's Base (ppm) 5-Nitro-Fischer's Base (ppm)
N-CH₃ ~2.7-2.9 ~2.8-3.0
C(CH₃)₂ ~1.2-1.4 ~1.3-1.5
=CH₂ ~3.8-4.0 (two singlets) ~4.0-4.2 (two singlets)

| Aromatic-H | ~6.5-7.2 | ~7.0-8.1 |

Note: Chemical shifts are approximate and can vary based on the solvent and specific substitution pattern.

Table 2: Representative ¹³C NMR Chemical Shift Data for Fischer's Base and a Derivative.

Carbon Fischer's Base (ppm) 5-Nitro-Fischer's Base (ppm)[4]
N-CH₃ ~29-31 29.3
C(CH₃)₂ ~28-30 28.1
=CH₂ ~75-77 78.4
C-2 (=CH₂) ~160-165 158.8
C-3a ~147-149 153.2
C-4 ~127-129 126.1
C-5 ~121-123 142.9
C-6 ~119-121 118.4
C-7 ~106-108 106.9
C-7a ~137-139 137.9

| C(CH₃)₂ | ~49-51 | 50.1 |

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the Fischer's base derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: The analysis is performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • The spectral width should typically be from -2 to 12 ppm.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons and analyze the multiplicities (singlet, doublet, etc.) and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. A larger number of scans is usually required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • The spectral width is typically from 0 to 200 ppm.

    • Process the data similarly to the ¹H NMR spectrum.

  • Data Analysis: Assign the signals to the respective protons and carbons in the molecule based on their chemical shifts, multiplicities, and integration values. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignments of complex derivatives.

Experimental Workflow for Synthesis and Spectroscopic Analysis

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (e.g., Phenylhydrazine derivative, Ketone) reaction Fischer Indole Synthesis start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification product Pure Fischer's Base Derivative purification->product nmr NMR Spectroscopy (1H, 13C, 2D) product->nmr ms Mass Spectrometry (EI, ESI) product->ms uv_vis UV-Vis Spectroscopy product->uv_vis fluorescence Fluorescence Spectroscopy product->fluorescence data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis uv_vis->data_analysis fluorescence->data_analysis

Caption: General workflow for the synthesis and spectroscopic characterization of Fischer's base derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound.[5] It also offers insights into the structure through the analysis of fragmentation patterns.[6]

Quantitative Data:

The molecular ion peak (M⁺) confirms the molecular weight of the synthesized derivative. The fragmentation pattern is characteristic of the indoline (B122111) core and any substituents present.

Table 3: Common Mass Spectral Fragments for Fischer's Base Derivatives.

m/z Value Possible Fragment Significance
M⁺ Molecular Ion Confirms the molecular weight of the derivative.
M-15 [M - CH₃]⁺ Loss of a methyl group from the gem-dimethyl group.
M-43 [M - C₃H₇]⁺ Loss of a propyl group, often seen in more complex derivatives.

| Varies | Fragments from substituent cleavage | Provides information about the nature and position of substituents. |

Note: The relative abundance of fragments depends on the ionization method and the stability of the resulting ions.[5]

Experimental Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (typically in methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: The analysis is performed on a mass spectrometer, which can be coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak to induce fragmentation and obtain more detailed structural information.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to identify characteristic losses and confirm the structure of the Fischer's base core and the identity of the substituents.

    • For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition of the molecule and its fragments.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the conjugated system in Fischer's base derivatives.[7]

Quantitative Data:

The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic for a given derivative and are influenced by the substituents and the solvent.

Table 4: Representative UV-Vis Absorption Data for Fischer's Base Derivatives.

Derivative Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
Fischer's Base Ethanol ~280, ~340 Varies

| Substituted Derivatives | Various | Varies | Varies |

Note: Electron-donating or -withdrawing groups on the aromatic ring, as well as extending the conjugation, will shift the λmax to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.[7]

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a stock solution of the Fischer's base derivative in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, DMSO) at a known concentration (e.g., 1 mM). Prepare a series of dilutions from the stock solution to obtain concentrations that give absorbance values in the linear range of the instrument (typically 0.1-1.0).

  • Instrumentation: The analysis is performed using a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with a cuvette containing only the solvent.

    • Record the absorption spectrum of each diluted sample over a relevant wavelength range (e.g., 200-600 nm).

  • Data Analysis:

    • Determine the λmax from the spectrum.

    • Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε), where A is the absorbance, b is the path length of the cuvette (usually 1 cm), and c is the concentration of the sample.

Fluorescence Spectroscopy

Many Fischer's base derivatives, particularly those incorporated into larger conjugated systems like cyanine dyes, are fluorescent.[8] Fluorescence spectroscopy provides information about the emission properties of these molecules after they absorb light.

Quantitative Data:

Key parameters include the excitation and emission maxima (λex and λem), the Stokes shift (the difference between λex and λem), and the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process.

Table 5: Representative Fluorescence Data for Fischer's Base-Derived Compounds.

Compound Type Solvent λex (nm) λem (nm) Quantum Yield (ΦF)
Fluorescent Probes Various Varies Varies Varies

| Cyanine Dyes | Various | Varies | Varies | Varies |

Note: The fluorescence properties are highly sensitive to the molecular structure and the environment (solvent polarity, pH, viscosity).[9]

Experimental Protocol for Fluorescence Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the fluorescent derivative in a suitable solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Instrumentation: The analysis is performed using a spectrofluorometer.

  • Data Acquisition:

    • Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (the emission maximum).

    • Record the emission spectrum by exciting the sample at a fixed wavelength (the excitation maximum) and scanning the emission wavelengths.

  • Data Analysis:

    • Determine the excitation and emission maxima.

    • The fluorescence quantum yield can be determined relative to a standard of known quantum yield.

Application Example: Fischer's Base Derivatives as Fluorescent Probes

Fischer's base derivatives are often used as building blocks for fluorescent probes that can detect specific analytes, such as metal ions.[10] The mechanism of action often involves a change in the electronic properties of the molecule upon binding to the analyte, leading to a "turn-on" or "turn-off" of fluorescence.

Mechanism of a "Turn-On" Fluorescent Probe for Metal Ion Detection

G cluster_probe Probe Mechanism probe Fischer's Base-Derived Probe (Low Fluorescence) binding Binding Event probe->binding pet Photoinduced Electron Transfer (PET) (Fluorescence Quenching) probe->pet Dominant analyte Metal Ion (Analyte) analyte->binding complex Probe-Analyte Complex (High Fluorescence) binding->complex cheef Chelation-Enhanced Fluorescence (CHEF) (Fluorescence 'Turn-On') complex->cheef Dominant emission Emission (hν') complex->emission excitation Excitation (hν) excitation->complex

Caption: A logical diagram illustrating the "turn-on" mechanism of a Fischer's base-derived fluorescent probe upon binding to a metal ion.

In the unbound state, the fluorescence of the probe may be quenched through a process like Photoinduced Electron Transfer (PET).[10] Upon binding to a metal ion, this quenching pathway is inhibited, leading to Chelation-Enhanced Fluorescence (CHEF) and a significant increase in the emission intensity. Spectroscopic analysis is crucial for characterizing these changes and understanding the probe's mechanism.

Conclusion

The spectroscopic analysis of Fischer's base derivatives is a multifaceted process that relies on the synergistic use of various techniques. NMR and mass spectrometry are indispensable for structural confirmation, while UV-Vis and fluorescence spectroscopy provide critical insights into their electronic and photophysical properties. The detailed protocols and representative data presented in this guide offer a foundational framework for researchers working on the synthesis and characterization of this important class of compounds. A thorough understanding and application of these spectroscopic methods are paramount for advancing the development of novel materials and therapeutic agents based on the Fischer's base scaffold.

References

1,3,3-Trimethyl-2-methyleneindoline health and safety information (SDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of 1,3,3-Trimethyl-2-methyleneindoline

This technical guide provides comprehensive health and safety information for this compound (CAS No. 118-12-7), also known as Fischer's Base. The information is intended for researchers, scientists, and professionals in drug development who handle this chemical. This document summarizes key quantitative data, outlines general experimental protocols for toxicity assessment, and visualizes the primary health hazards.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative health and safety data for this compound, compiled from various Safety Data Sheets (SDS).

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₅N[1][2]
Molecular Weight 173.25 g/mol [1][2]
Appearance Red to Dark red to Brown clear liquid[3][4]
Melting Point -8 °C / 17.6 °F[1][3]
Boiling Point 106 - 110 °C @ 5 mbar[3]
248 °C (lit.)[1][2][5]
Flash Point 94 °C / 201.2 °F[3]
215 °F[1][6]
63 °C - closed cup[7]
Density 0.979 g/mL at 25 °C (lit.)[1][2][5][8]
Vapor Pressure 0.0249 mmHg at 25°C[1][6]
Water Solubility Negligible[1][6][9][10]
Refractive Index n20/D 1.577 (lit.)[1][2]

Table 2: Toxicological Data

ParameterValueSpeciesRouteSource
LD₅₀ (Lethal Dose, 50%) 56 mg/kgMouseIntravenous[1]
Mutagenicity (Ames test) PositiveSalmonella typhimuriumIn vitro[3]

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed[3][8][11]
Acute Toxicity, Dermal 4Harmful in contact with skin[3]
Acute Toxicity, Inhalation 4Harmful if inhaled[3]
Skin Corrosion/Irritation 2H315: Causes skin irritation[3][8][11]
Serious Eye Damage/Eye Irritation 2Causes serious eye irritation[3]
Specific target organ toxicity (single exposure) 3May cause respiratory irritation[12]
Hazardous to the aquatic environment, acute hazard 1H400: Very toxic to aquatic life[8][11]
Hazardous to the aquatic environment, long-term hazard 1H410: Very toxic to aquatic life with long lasting effects[8]

Experimental Protocols

The following are generalized experimental protocols representative of the methods likely used to determine the toxicological data for this compound. The specific details of the studies performed on this chemical are not available in the provided search results.

Ames Test (Bacterial Reverse Mutation Assay)

The positive Ames test result indicates that this compound has mutagenic potential.[3] This test is a widely used method to assess the mutagenic properties of chemical substances.[13]

Principle: The Ames test utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic mutants, meaning they have a mutation that prevents them from synthesizing the essential amino acid histidine and therefore cannot grow on a histidine-free medium.[13] The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and thus grow on a histidine-free medium.[13]

General Methodology:

  • Bacterial Strains: Several specially constructed strains of Salmonella typhimurium are used to detect different types of mutations (e.g., point mutations and frameshift mutations).[13]

  • Metabolic Activation: Since some chemicals only become mutagenic after being metabolized by the liver, the test is often performed both with and without a fraction of rat liver homogenate (S9 mix).

  • Exposure: The bacterial strains are exposed to various concentrations of this compound, both with and without the S9 mix.[4]

  • Plating: The treated bacteria are then plated on a minimal agar (B569324) medium that lacks histidine.[14]

  • Incubation: The plates are incubated for 48-72 hours.[14]

  • Evaluation: The number of revertant colonies (colonies that have undergone reverse mutation and are now able to grow) is counted. A significant increase in the number of revertant colonies on the plates with the test substance compared to the control plates indicates a mutagenic effect.[10]

Acute Oral Toxicity (LD₅₀)

The LD₅₀ value provides a measure of the acute toxicity of a substance when ingested.

Principle: The acute oral toxicity test determines the median lethal dose (LD₅₀), which is the statistically estimated dose of a substance that is expected to cause death in 50% of the test animals after a single oral administration.[15][16]

General Methodology (Up-and-Down Procedure - OECD 425):

  • Test Animals: A small number of animals, typically female rats from a single strain, are used.

  • Dosing: The animals are fasted prior to dosing. A single animal is dosed at a starting dose level.[17]

  • Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.[17]

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher dose level.

    • If the animal dies, the next animal is dosed at a lower dose level.

  • Termination: Dosing continues sequentially until one of the stopping criteria is met, which usually occurs after a reversal in the outcome (e.g., a death followed by a survival).[17]

  • Calculation: The LD₅₀ value and confidence intervals are calculated using the maximum likelihood method based on the outcomes and dose levels used.[17]

Skin Irritation

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

Principle: The test evaluates the local dermal irritation potential of a substance by applying it to the skin of a test animal.[18]

General Methodology (OECD 404):

  • Test Animals: Albino rabbits are the preferred species for this test.[11][18]

  • Application: A small area of the animal's fur is clipped. A single dose of 0.5 mL (if liquid) of the test substance is applied to the skin and covered with a gauze patch.[11] The untreated skin of the animal serves as a control.[7]

  • Exposure: The exposure period is typically 4 hours.[11]

  • Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and up to 14 days to assess reversibility.[7][11]

  • Scoring: The severity of the skin reactions is graded according to a standardized scoring system. The substance is classified as an irritant if the observed effects persist.[18]

Eye Irritation

This test determines the potential of a substance to cause damage to the eye.

Principle: The test assesses the potential for a substance to cause irritation or corrosion to the eye when applied directly.[3]

General Methodology (OECD 405):

  • Test Animals: Albino rabbits are typically used for this test.[1][8]

  • Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[1][8]

  • Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.[1][8] Observations may continue for up to 21 days to assess the reversibility of any effects.[3]

  • Scoring: The degree of eye irritation is scored based on the cornea, iris, and conjunctiva. The scores are used to classify the irritancy potential of the substance.[3]

Aquatic Toxicity

This test evaluates the potential hazard of a substance to aquatic life.

Principle: The acute fish toxicity test determines the concentration of a substance that is lethal to 50% of the test fish over a short exposure period.[19]

General Methodology (OECD 203):

  • Test Organisms: Commonly used fish species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).[6][19]

  • Exposure: Fish are exposed to a range of concentrations of the test substance in water for a period of 96 hours.[6][19] A control group is maintained in water without the test substance.

  • Observation: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.[6][20]

  • Determination of LC₅₀: The concentration that is lethal to 50% of the fish (LC₅₀) at 96 hours is calculated using appropriate statistical methods.[6][19][21]

Visualization of Health and Safety Hazards

The following diagram illustrates the logical relationships between the primary health and safety hazards associated with this compound.

Health and Safety Hazards of this compound cluster_chemical This compound cluster_exposure Routes of Exposure cluster_hazards Health Hazards cluster_environmental Environmental Hazards Chemical This compound Ingestion Ingestion Chemical->Ingestion Dermal_Contact Dermal Contact Chemical->Dermal_Contact Inhalation Inhalation Chemical->Inhalation Eye_Contact Eye Contact Chemical->Eye_Contact Mutagenicity Mutagenicity Ames test: positive Chemical->Mutagenicity Aquatic_Toxicity Aquatic Toxicity Very toxic to aquatic life with long lasting effects Chemical->Aquatic_Toxicity Acute_Toxicity_Oral Acute Toxicity (Oral) Harmful if swallowed Ingestion->Acute_Toxicity_Oral Acute_Toxicity_Dermal Acute Toxicity (Dermal) Harmful in contact with skin Dermal_Contact->Acute_Toxicity_Dermal Skin_Irritation Skin Irritation Causes skin irritation Dermal_Contact->Skin_Irritation Acute_Toxicity_Inhalation Acute Toxicity (Inhalation) Harmful if inhaled Inhalation->Acute_Toxicity_Inhalation Respiratory_Irritation Respiratory Irritation May cause respiratory irritation Inhalation->Respiratory_Irritation Eye_Irritation Eye Irritation Causes serious eye irritation Eye_Contact->Eye_Irritation

Health Hazards of this compound

References

Fischer's Base: A Cornerstone in Organic Synthesis for Dyes and Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Fischer's base, chemically known as 1,3,3-trimethyl-2-methyleneindoline, is a pivotal precursor in the field of organic synthesis. Its unique structural features, particularly the reactive exocyclic methylene (B1212753) group and the indoline (B122111) scaffold, make it a versatile building block for a diverse array of heterocyclic compounds. This guide provides a comprehensive overview of Fischer's base, including its synthesis, physicochemical properties, and its significant applications, with a focus on the synthesis of polymethine dyes. Detailed experimental protocols and mechanistic insights are presented to aid researchers in leveraging this important synthetic intermediate.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for Fischer's base is provided in the table below for easy reference and comparison. This data is crucial for reaction planning, characterization, and quality control.

PropertyValue
Molecular Formula C₁₂H₁₅N
Molecular Weight 173.25 g/mol
Boiling Point 248 °C (lit.)[1]
119-121 °C at 14 mmHg[2]
Density 0.979 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) 1.577 (lit.)[1]
¹H NMR (CDCl₃) δ (ppm): 7.20-6.80 (m, 4H, Ar-H), 3.65 (s, 2H, =CH₂), 2.85 (s, 3H, N-CH₃), 1.30 (s, 6H, C(CH₃)₂)
¹³C NMR (CDCl₃) δ (ppm): 165.1, 147.2, 136.8, 127.4, 121.5, 118.9, 106.2, 72.1, 48.9, 32.5, 28.9
Mass Spectrum (EI) m/z (%): 173 (M+, 100), 158 (M-CH₃, 95), 130, 115, 91, 77
IR Spectrum (neat) ν (cm⁻¹): 3050, 2960, 1645 (C=C), 1600, 1480, 1360, 740
Yield (Nitration) 78% for the synthesis of 2,3,3-trimethyl-5-nitro-indole[3]

Core Synthetic Applications

Fischer's base is a cornerstone in the synthesis of several classes of organic molecules, primarily due to its role in the renowned Fischer indole (B1671886) synthesis and its utility in the construction of polymethine dyes.

The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles.[4][5][6][7] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be formed in situ from an arylhydrazine and a ketone or aldehyde. Fischer's base is a key intermediate in a variation of this synthesis that leads to indolenine derivatives.

Fischer_Indole_Synthesis A Arylhydrazine C Arylhydrazone A->C + H⁺ B Ketone/Aldehyde B->C D Enehydrazine C->D Tautomerization E [3,3]-Sigmatropic Rearrangement Intermediate D->E [3,3]-Sigmatropic Rearrangement F Di-imine E->F G Cyclized Intermediate F->G Cyclization H Indole G->H - NH₃

Caption: The reaction mechanism of the Fischer Indole Synthesis.

Precursor to Polymethine Dyes

A major application of Fischer's base is in the synthesis of polymethine dyes, including the widely used cyanine (B1664457) dyes (e.g., Cy3 and Cy5 analogues).[8][9] These dyes have a conjugated chain of methine groups connecting two nitrogen-containing heterocyclic rings. The length of this conjugated system determines the absorption and emission maxima of the dye. Fischer's base provides the indoline heterocyclic moiety for these dyes.

Cyanine_Dye_Synthesis_Workflow cluster_start Starting Materials A Fischer's Base C Condensation Reaction A->C B Polymethine Chain Precursor (e.g., Malonaldehyde dianil) B->C D Crude Cyanine Dye C->D E Purification (e.g., Chromatography) D->E F Pure Cyanine Dye E->F

Caption: General workflow for the synthesis of cyanine dyes from Fischer's base.

Michael Addition Reactions

The exocyclic methylene group of Fischer's base can act as a nucleophile in Michael-type addition reactions with electron-deficient alkenes, such as nitro-olefins. This reaction provides a route to functionalized indoline derivatives.

Michael_Addition_Mechanism FB Fischer's Base (Nucleophile) TS Transition State FB->TS NO Nitro-olefin (Electrophile) NO->TS Adduct Michael Adduct TS->Adduct

Caption: Mechanism of the Michael addition of Fischer's base to a nitro-olefin.

Experimental Protocols

The following are representative experimental protocols for the synthesis of Fischer's base and a derivative. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and desired product purity.

Protocol 1: Synthesis of this compound (Fischer's Base)

This procedure is adapted from patented industrial syntheses.[2]

Materials:

  • 2,3,3-Trimethylindolenine

  • Dimethyl sulfate (B86663)

  • Sodium bicarbonate

  • Water

  • Toluene

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel equipped with a stirrer, add 50 parts by weight of 2,3,3-trimethylindolenine, 40 parts by weight of sodium bicarbonate, and 250 parts by volume of water to create a suspension.

  • With continuous stirring, add 60 parts by weight of dimethyl sulfate to the suspension.

  • Heat the reaction mixture to 65 °C and maintain this temperature for 5 hours.

  • After cooling to room temperature, separate the organic phase using a separatory funnel.

  • Extract the aqueous phase with toluene.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Distill the residue under vacuum to yield this compound. A yield of approximately 82% can be expected.[2]

Protocol 2: Synthesis of 2,3,3-Trimethyl-5-nitro-indole (A Fischer's Base Derivative)

This protocol describes the nitration of a precursor to Fischer's base.[3]

Materials:

  • 2,3,3-Trimethylindole

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice

  • Sodium hydroxide (B78521)

  • Methanol

Procedure:

  • To a 250 mL conical flask, add 12.42 g (78 mmol) of 2,3,3-trimethylindole and 46 mL of concentrated sulfuric acid.

  • Cool the solution in an ice bath.

  • While stirring, add a pre-cooled mixture of 7 mL of concentrated sulfuric acid and 9.4 mL (0.23 mol) of concentrated nitric acid dropwise.

  • After the addition is complete, allow the reaction to stir at room temperature for 3 hours.

  • Pour the reaction mixture over approximately 500 g of ice, which will result in the formation of a red precipitate.

  • Adjust the pH of the mixture to 8 by the slow addition of sodium hydroxide pellets.

  • Isolate the precipitate by vacuum filtration and wash with 500 mL of deionized water.

  • Dissolve the solid in a minimum amount of hot methanol, filter to remove any impurities, and evaporate the solvent to dryness to afford 2,3,3-trimethyl-5-nitro-indole as a red solid. A yield of approximately 78% can be expected.[3]

Logical Relationships in Synthesis

Fischer's base serves as a central hub for the synthesis of a variety of valuable organic compounds. The following diagram illustrates its role as a precursor.

Logical_Relationships cluster_products Synthetic Products FB Fischer's Base (this compound) Dyes Polymethine Dyes (e.g., Cyanines, Merocyanines) FB->Dyes Condensation Indoles Substituted Indoles and Indolenines FB->Indoles Fischer Indole Synthesis Photochromics Photochromic Compounds (e.g., Spiropyrans) FB->Photochromics Cycloaddition Heterocycles Other Functionalized Heterocycles FB->Heterocycles Michael Addition

Caption: The role of Fischer's base as a versatile precursor in organic synthesis.

References

The Photophysical Landscape of Fischer's Base-Derived Dyes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of dyes derived from Fischer's base (1,3,3-trimethyl-2-methyleneindoline). These dyes, particularly the cyanine (B1664457) and merocyanine (B1260669) families, are integral to a wide array of applications in biomedical research and drug development, owing to their tunable and sensitive optical properties. This document details their spectral characteristics, outlines key experimental protocols for their analysis, and visualizes their application in biological systems.

Core Photophysical Properties

Dyes derived from Fischer's base are characterized by a nitrogen-containing heterocyclic indolenine moiety connected to a polymethine chain. The length of this chain and the nature of the terminal group are primary determinants of the dye's photophysical properties. These properties are often sensitive to the local environment, making them valuable as probes.

Solvatochromism

A key feature of many Fischer's base derivatives is solvatochromism, where the absorption and emission spectra shift in response to the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the dye molecule. This sensitivity to the microenvironment is crucial for their application as probes in complex biological systems.

Quantitative Data Summary

The following tables summarize key photophysical parameters for a selection of cyanine dyes derived from indolenine, a core structure related to Fischer's base. These tables facilitate the comparison of how structural modifications and solvent environments influence their optical properties.

Table 1: Photophysical Properties of Selected Trimethine Cyanine Dyes

DyeSolventAbsorption Max (λ_abs, nm)Molar Extinction (ε, M⁻¹cm⁻¹)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_f)
Trimethine Cyanine 1Methanol4887.0 x 10⁴50113Low
Trimethine Cyanine 2Methanol5591.7 x 10⁵58021Low
Trimethine Cyanine 3Methanol5481.5 x 10⁵56416Low
Trimethine Cyanine 2 (in dsDNA)aq. Buffer----Increased up to 111x
Trimethine Cyanine 1 (in RNA)aq. Buffer----Increased up to 111x

Data compiled from a study on trimethine cyanine dyes as nucleic acid-sensitive probes[1]. The quantum yields for the free dyes are generally low and increase significantly upon binding to nucleic acids.

Table 2: Photophysical Properties of Indocyanine Green (ICG) - A Heptamethine Cyanine

Solvent/MediumAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Molar Extinction (ε, M⁻¹cm⁻¹)Quantum Yield (Φ_f)
Ethanol (B145695)789813194,0000.05
Water780820--
Plasma~805---

Indocyanine green (ICG) is a clinically approved near-infrared (NIR) dye structurally related to Fischer's base derivatives and is included here for comparison[2].

Experimental Protocols

Accurate characterization of the photophysical properties of these dyes is essential for their effective application. The following are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorption (λ_max) and the molar extinction coefficient (ε).

Materials:

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and micropipettes

  • Analytical balance

  • Spectroscopic grade solvent (e.g., methanol, DMSO, water)

  • Dye sample

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the dye and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the desired wavelength range for scanning.

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectra.

  • Sample Measurement: Record the absorption spectra for each of the diluted dye solutions.

  • Data Analysis:

    • Identify the λ_max from the spectra.

    • Using the Beer-Lambert law (A = εcl), plot absorbance at λ_max versus concentration.

    • The slope of the resulting linear fit will be the molar extinction coefficient (ε).

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield (Φ_f).

Materials:

  • Fluorometer equipped with an excitation source, monochromators, and a detector

  • Quartz cuvettes (1 cm path length, four-sided polished)

  • Volumetric flasks and micropipettes

  • Spectroscopic grade solvents

  • Dye sample and a standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate, rhodamine 6G)

Procedure:

  • Solution Preparation: Prepare dilute solutions of both the sample dye and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Instrument Setup: Set the excitation and emission monochromators to the appropriate wavelengths. For emission spectra, excite at the absorption maximum. For excitation spectra, set the emission monochromator to the emission maximum.

  • Spectral Measurement:

    • Record the absorption spectra of both the sample and standard solutions.

    • Record the fluorescence emission spectrum of the solvent blank.

    • Record the fluorescence emission spectra of the sample and standard solutions, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Data Analysis (Relative Quantum Yield Calculation):

    • Subtract the solvent blank spectrum from the sample and standard emission spectra.

    • Integrate the area under the corrected emission spectra for both the sample and the standard.

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

      • Φ_std is the quantum yield of the standard

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

In Vivo and Tissue Imaging with Cyanine Dyes

Objective: To visualize the biodistribution of a cyanine dye in a mouse model and in tissue sections.

In Vivo Imaging Protocol:

  • Animal Model: Use appropriate mouse models (e.g., nude mice for tumor imaging). Anesthetize the mouse using a suitable agent like sodium pentobarbital[3].

  • Dye Administration: Inject the cyanine dye, or a biomolecule labeled with the dye, intravenously (e.g., via the tail vein)[3].

  • Imaging: Place the mouse in an in vivo imaging system and acquire fluorescence images at various time points post-injection to monitor the dye's distribution and accumulation in different organs[3].

Tissue Staining Protocol (Immunofluorescence):

  • Tissue Preparation: Use paraffin-embedded or frozen tissue sections. Deparaffinize and rehydrate paraffin (B1166041) sections through a series of xylene and ethanol washes[4].

  • Antigen Retrieval (if necessary): For paraffin sections, perform antigen retrieval to unmask epitopes.

  • Blocking: Incubate sections in a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Apply the primary antibody specific to the target antigen and incubate.

  • Secondary Antibody Incubation: Apply a cyanine dye-conjugated secondary antibody and incubate in the dark[4].

  • Counterstaining and Mounting: Optionally, counterstain nuclei with a dye like DAPI. Mount the coverslip with an antifade mounting medium[4].

  • Imaging: Visualize the stained tissue using a fluorescence or confocal microscope with the appropriate filter sets[4].

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate common workflows and a key signaling application for Fischer's base-derived dyes.

High-Throughput Screening (HTS) Workflow

This workflow demonstrates a typical high-throughput screening process utilizing fluorescent dyes to identify potential drug candidates.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library Dispensing Automated Compound Dispensing Compound_Library->Dispensing Assay_Plate Microplate Preparation (Cells/Target + Dye) Assay_Plate->Dispensing Incubation Incubation Dispensing->Incubation Reading Fluorescence Reading (Plate Reader) Incubation->Reading Data_Processing Data Processing & Normalization Reading->Data_Processing Hit_ID Hit Identification Data_Processing->Hit_ID Confirmation Hit Confirmation & Validation Hit_ID->Confirmation Mitochondrial_Potential cluster_cell Cellular Environment cluster_mito Mitochondrion Healthy_Mito Healthy Mitochondrion (High ΔΨm) Apoptotic_Mito Apoptotic Mitochondrion (Low ΔΨm) Healthy_Mito->Apoptotic_Mito Apoptotic Stimulus JC1_Aggregate JC-1 J-Aggregates (Red Fluorescence) Healthy_Mito->JC1_Aggregate Forms Aggregates JC1_Monomer JC-1 Monomer (Green Fluorescence) Apoptotic_Mito->JC1_Monomer Aggregates Disperse JC1_Monomer->Healthy_Mito Accumulates

References

An In-depth Technical Guide to the Chemical Compatibility of 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compatibility of 1,3,3-trimethyl-2-methyleneindoline, commonly known as Fischer's base. This critical information is essential for its handling, storage, and application in research, particularly in the synthesis of dyes and as a scaffold for pharmacologically active molecules.

Chemical and Physical Properties

Fischer's base is a pale yellow to reddish-brown liquid with a characteristic amine-like odor.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₅N
Molecular Weight173.25 g/mol [2]
AppearancePale yellow to reddish-brown liquid[1]
Boiling Point248 °C[3][4]
Melting Point-8 °C[3]
Density0.979 g/mL at 25 °C[3][4]
Refractive Indexn20/D 1.577[3][4]
Water SolubilityNegligible[1][3][4]

Chemical Compatibility

The chemical compatibility of Fischer's base is dictated by its enamine-like structure, making it susceptible to reaction with various electrophiles and acidic conditions.

Solubility

Fischer's base is a non-polar compound, which governs its solubility in various solvents.[1] Its solubility characteristics are summarized in Table 2.

Table 2: Solubility of this compound

Solvent TypeCompatibility/SolubilityExamples
Non-Polar Organic Solvents HighToluene, Hexane[1]
Polar Aprotic Solvents Moderate to HighDiethyl ether, Acetone
Polar Protic Solvents Low to NegligibleWater, Ethanol
Reactivity with Chemical Classes

The reactivity of Fischer's base with common chemical classes is outlined in Table 3. This information is critical for avoiding unintended reactions and degradation.

Table 3: Chemical Reactivity of this compound

Chemical ClassCompatibilityRemarks and Potential Products
Strong Acids Incompatible Reacts readily. Protonation of the enamine can lead to decomposition or polymerization.
Weak Acids Use with Caution May react, especially upon heating.
Strong Bases Generally Compatible Stable in the presence of strong bases.
Weak Bases Compatible No significant reaction expected.
Oxidizing Agents Incompatible Susceptible to oxidation, leading to decomposition.
Reducing Agents Generally Compatible The methylene (B1212753) group can potentially be reduced under specific conditions.
Compatibility with Materials of Construction

While specific quantitative data on the compatibility of Fischer's base with various materials is limited, general guidelines based on its chemical nature are provided in Table 4. It is recommended to perform specific compatibility testing for long-term storage or reaction setups.

Table 4: Material Compatibility of this compound

MaterialCompatibility
Glass (Borosilicate) Excellent
Stainless Steel Good
Polypropylene (PP) Fair (Potential for swelling or leaching)
Polyethylene (PE) Fair (Potential for swelling or leaching)
Polytetrafluoroethylene (PTFE) Excellent

Experimental Protocols

Synthesis of this compound (Fischer's Base)

The synthesis of Fischer's base is a classic example of the Fischer indole (B1671886) synthesis.

dot

CompatibilityTesting Start Start: Small-scale test Mix Mix Fischer's Base (FB) with test substance (1:1 v/v) in a sealed vial Start->Mix Observe_Initial Observe initial reaction (color change, heat, gas) Mix->Observe_Initial Incubate Incubate at controlled temperature (e.g., RT, 50°C) Observe_Initial->Incubate Observe_Final Observe after 24h (phase separation, precipitation, color change) Incubate->Observe_Final Analyze Analyze FB by TLC/GC-MS for degradation Observe_Final->Analyze Compatible Compatible Analyze->Compatible No change Incompatible Incompatible Analyze->Incompatible Degradation VEGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Indolinone Indolin-2-one Derivative (e.g., Sunitinib) Indolinone->VEGFR Inhibits ATP Binding

References

Methodological & Application

Synthesis of Spiropyrans from 1,3,3-Trimethyl-2-methyleneindoline: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of spiropyrans, a class of photochromic compounds, using 1,3,3-trimethyl-2-methyleneindoline, commonly known as Fischer's base. Spiropyrans are of significant interest in various fields, including molecular electronics, chemosensing, and photopharmacology, due to their ability to undergo reversible isomerization between two forms—a colorless, non-polar spiropyran (SP) form and a colored, polar merocyanine (B1260669) (MC) form—upon stimulation by light, pH, or other external stimuli.[1][2][3] This unique property makes them ideal candidates for the development of smart drug delivery systems.[4][5][6]

The primary synthetic route to indoline (B122111) spiropyrans involves the condensation of Fischer's base or its salts with substituted salicylaldehydes.[1][2] This reaction is versatile, allowing for the introduction of various functional groups onto the spiropyran scaffold, which in turn modulates their photochromic properties and biological activity.[7]

General Reaction Scheme

The synthesis of spiropyrans from Fischer's base and a salicylaldehyde (B1680747) derivative proceeds via a condensation reaction, typically under reflux in an organic solvent. The proposed mechanism involves the nucleophilic attack of the enamine carbon of Fischer's base on the carbonyl carbon of the salicylaldehyde.[8]

Reaction_Scheme cluster_conditions Reaction Conditions FischersBase 1,3,3-Trimethyl-2- methyleneindoline (Fischer's Base) Spiropyran Substituted Spiropyran FischersBase:e->Spiropyran:w + Salicylaldehyde Substituted Salicylaldehyde Salicylaldehyde:e->Spiropyran:w Solvent Solvent (e.g., Ethanol (B145695), Methanol) Heat Heat (Reflux)

Caption: General reaction for the synthesis of spiropyrans.

Experimental Protocols

This section provides detailed protocols for the synthesis of various spiropyran derivatives from Fischer's base.

Protocol 1: General Synthesis of 1',3',3'-Trimethylspiro[chromene-2,2'-indoline] Derivatives

This protocol describes a general method for the condensation of Fischer's base with a substituted salicylaldehyde.

Materials:

  • This compound (Fischer's base)

  • Substituted salicylaldehyde (e.g., salicylaldehyde, 5-nitrosalicylaldehyde, 5-bromosalicylaldehyde)

  • Anhydrous ethanol or methanol (B129727)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol, hexane)

Procedure:

  • In a round-bottom flask, dissolve the substituted salicylaldehyde (1.0 mmol) in anhydrous ethanol or methanol (20 mL).

  • Add this compound (Fischer's base) (1.0 mmol) to the solution.

  • The reaction mixture is then heated to reflux and stirred for a specified time (typically 2-6 hours).[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.[9]

  • The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the pure spiropyran derivative.

Experimental_Workflow start Start dissolve Dissolve Salicylaldehyde in Solvent start->dissolve add_fischer Add Fischer's Base dissolve->add_fischer reflux Heat to Reflux add_fischer->reflux monitor Monitor Reaction by TLC reflux->monitor cool Cool to Room Temperature monitor->cool evaporate Remove Solvent cool->evaporate purify Purify by Recrystallization evaporate->purify end End purify->end

Caption: General experimental workflow for spiropyran synthesis.

Data Presentation: Synthesis of Various Spiropyran Derivatives

The following table summarizes the synthesis of different spiropyran derivatives from Fischer's base, highlighting the reactants, reaction conditions, and yields.

Spiropyran DerivativeSalicylaldehyde DerivativeSolventReaction Time (h)Yield (%)Reference(s)
1',3',3'-Trimethyl-6-nitrospiro[chromene-2,2'-indoline]5-NitrosalicylaldehydeEthanol385[10]
1',3',3'-Trimethyl-6-bromospiro[chromene-2,2'-indoline]5-BromosalicylaldehydeMethanol478[2]
1',3',3'-Trimethyl-8-methoxyspiro[chromene-2,2'-indoline]2-Hydroxy-3-methoxybenzaldehydeEthanol292[2]
1',3',3',5'-Tetramethylspiro[chromene-2,2'-indoline]SalicylaldehydeEthanol575[2]
1',3',3'-Trimethyl-6-formylspiro[chromene-2,2'-indoline]2-Hydroxy-5-formylbenzaldehydeMethanol668[10]

Application Notes: Spiropyrans in Drug Development

Spiropyrans are emerging as promising candidates for various applications in drug development due to their unique photoresponsive properties.

Light-Controlled Drug Delivery

The reversible isomerization of spiropyrans can be harnessed to create "smart" drug delivery systems.[4][5][6] The non-polar, closed spiropyran form can encapsulate a drug molecule. Upon exposure to a specific wavelength of light (usually UV), it converts to the polar, open merocyanine form, triggering the release of the encapsulated drug at a targeted site.[6] This spatiotemporal control over drug release can minimize off-target effects and improve therapeutic efficacy.

Drug_Delivery_Pathway SP_Drug Spiropyran (SP) + Drug (Encapsulated) UV_Light UV Light SP_Drug->UV_Light MC_Drug Merocyanine (MC) + Drug (Released) UV_Light->MC_Drug Visible_Light Visible Light / Heat MC_Drug->Visible_Light Reversible Isomerization Visible_Light->SP_Drug

Caption: Light-controlled drug release using spiropyrans.

Photodynamic Therapy

Certain spiropyran derivatives can act as photosensitizers in photodynamic therapy (PDT). When irradiated with light of a specific wavelength, they can generate reactive oxygen species (ROS) that are cytotoxic to cancer cells. The ability to activate these molecules with light allows for targeted cancer therapy, reducing damage to healthy tissues.

Bioimaging and Sensing

The distinct spectral properties of the spiropyran and merocyanine forms make them suitable for use as fluorescent probes in bioimaging and sensing applications.[3] For instance, they can be designed to change their fluorescence upon binding to specific biomolecules or in response to changes in the cellular microenvironment, such as pH.[3]

Conclusion

The synthesis of spiropyrans from this compound is a robust and versatile method for accessing a wide range of photochromic compounds. The detailed protocols and application notes provided herein offer a valuable resource for researchers and scientists in the field of drug development and smart materials. The ability to fine-tune the properties of spiropyrans through chemical modification opens up exciting possibilities for the creation of novel therapeutic and diagnostic agents.

References

Application Notes and Protocols for the Synthesis and Use of Cyanine Dyes Derived from Fischer's Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of cyanine (B1664457) dyes utilizing Fischer's base as a key precursor. Additionally, it outlines protocols for the application of these dyes in cellular imaging, specifically for monitoring mitochondrial membrane potential and tracking endocytosis, and includes representative data and visualizations to support these applications.

I. Synthesis of Pentamethine Cyanine Dyes using Fischer's Base Derivatives

Cyanine dyes are a class of synthetic dyes belonging to the polymethine group. A general and effective method for their synthesis involves the condensation of a heterocyclic quaternary ammonium (B1175870) salt, such as a derivative of Fischer's base (1,3,3-trimethyl-2-methyleneindoline), with a suitable polymethine bridge precursor. The following protocol describes the synthesis of a symmetrical pentamethine cyanine dye.

Experimental Protocol: Synthesis of a Symmetrical Pentamethine Cyanine Dye

This protocol is a representative procedure based on established methods for cyanine dye synthesis.

Materials:

Step 1: Quaternization of Fischer's Base

  • In a round-bottom flask, dissolve Fischer's base in a suitable solvent like acetonitrile (B52724) or use it neat.

  • Add an excess of the alkylating agent (e.g., methyl iodide).

  • Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The quaternized salt will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Wash the resulting solid with a non-polar solvent like hexane to remove any unreacted starting material.

  • Dry the quaternized Fischer's base derivative under vacuum.

Step 2: Condensation Reaction to Form the Cyanine Dye

  • In a round-bottom flask equipped with a reflux condenser, combine the quaternized Fischer's base derivative (2 equivalents) and glutaconaldehyde dianil hydrochloride (1 equivalent) in acetic anhydride.

  • Heat the mixture to reflux for 1-2 hours. The solution will typically develop a deep color.

  • Cool the reaction mixture to room temperature and remove the acetic anhydride under reduced pressure.

  • To the resulting crude intermediate, add absolute ethanol and anhydrous sodium acetate.

  • Heat the mixture to reflux for 2-4 hours. The color of the solution should intensify.

  • Monitor the reaction by TLC until the starting materials are consumed.

Step 3: Purification of the Cyanine Dye

  • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in a minimal amount of dichloromethane.

  • Purify the crude dye using silica gel column chromatography. A typical eluent system is a gradient of methanol (B129727) in dichloromethane.

  • Collect the colored fractions containing the desired cyanine dye.

  • Evaporate the solvent from the collected fractions to obtain the purified cyanine dye as a solid.

  • Characterize the final product using techniques such as NMR, mass spectrometry, and UV-Vis spectroscopy.

Data Presentation: Spectroscopic Properties of Synthesized Cyanine Dyes

The following table summarizes typical spectroscopic data for pentamethine cyanine dyes synthesized using Fischer's base derivatives.

Dye Structure (Representative)Absorption Max (λmax, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M-1cm-1)SolventReference
Symmetrical Indocyanine (Cy5 type)~650~670~150,000 - 250,000Ethanol/Methanol[1][2]
Asymmetrical Indocyanine~640-660~660-680Not ReportedVarious[1]

II. Application in Cellular Imaging

Cyanine dyes synthesized from Fischer's base are valuable tools in biological research due to their fluorescent properties. Their applications include monitoring dynamic cellular processes.

1. Monitoring Mitochondrial Membrane Potential

Cationic cyanine dyes accumulate in mitochondria, driven by the negative mitochondrial membrane potential (ΔΨm). This property can be exploited to assess mitochondrial health, as a decrease in ΔΨm is an early indicator of apoptosis.[1][3]

Mitochondrial_Membrane_Potential cluster_cell Cell cluster_mito Mitochondrion Healthy_Mito High ΔΨm (Negative Potential) Fluorescence_High Strong Red Fluorescence Healthy_Mito->Fluorescence_High J-aggregate formation Apoptotic_Mito Low ΔΨm (Potential Dissipates) Fluorescence_Low Decreased/Green Fluorescence Apoptotic_Mito->Fluorescence_Low Monomeric form Cyanine_Dye Cationic Cyanine Dye Cyanine_Dye->Healthy_Mito Accumulation Cyanine_Dye->Apoptotic_Mito Reduced Accumulation

Caption: Visualization of mitochondrial membrane potential using a cationic cyanine dye.

Experimental Protocol: Staining Mitochondria and Assessing Membrane Potential

  • Cell Culture: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and culture overnight.

  • Dye Preparation: Prepare a stock solution of the synthesized cyanine dye in DMSO (e.g., 1 mM).

  • Staining: Dilute the cyanine dye stock solution in cell culture medium to a final concentration of 1-10 µM. Remove the old medium from the cells and add the dye-containing medium.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove unbound dye.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the specific cyanine dye. For a Cy5-type dye, excitation around 630-650 nm and emission collection above 660 nm is typical.

  • Inducing Depolarization (Control): To confirm that the dye's accumulation is dependent on membrane potential, treat a parallel sample of cells with a mitochondrial uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) prior to or during dye incubation and observe the change in fluorescence.

2. Tracking Receptor-Mediated Endocytosis

Cyanine dyes can be conjugated to ligands that bind to specific cell surface receptors. Upon binding, the ligand-dye conjugate is internalized by the cell through endocytosis, allowing for the visualization of this trafficking pathway.

Endocytosis_Pathway Start Cyanine-Ligand Conjugate Binding Binding Start->Binding Receptor Cell Surface Receptor Receptor->Binding Clathrin_Pit Clathrin-Coated Pit Formation Binding->Clathrin_Pit Internalization Endosome Early Endosome Clathrin_Pit->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome

Caption: Workflow of receptor-mediated endocytosis tracked with a cyanine-ligand conjugate.

Experimental Workflow: Visualizing Endocytosis

The following diagram illustrates a typical workflow for an endocytosis assay using a cyanine dye-labeled ligand.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture cells on glass-bottom dish Ligand_Conj 2. Prepare Cyanine-Ligand Conjugate Incubation 3. Incubate cells with conjugate at 4°C (surface binding) Ligand_Conj->Incubation Temp_Shift 4. Shift to 37°C to initiate internalization Incubation->Temp_Shift Fixation 5. Fix cells at different time points Temp_Shift->Fixation Imaging 6. Fluorescence Microscopy Imaging Fixation->Imaging Quantification 7. Image Analysis and Quantification of internalized signal Imaging->Quantification

Caption: Experimental workflow for tracking endocytosis using a fluorescently labeled ligand.

References

Application Notes and Protocols: Condensation Reaction of Fischer's Base with Salicylaldehyde Derivatives for the Synthesis of Photochromic Spiropyrans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction between Fischer's base (1,3,3-trimethyl-2-methyleneindoline) and various salicylaldehyde (B1680747) derivatives is a cornerstone in the synthesis of indoline-based spiropyrans.[1][2] These organic compounds are renowned for their photochromic properties, reversibly converting from a colorless, closed spiropyran (SP) form to a colored, open merocyanine (B1260669) (MC) form upon exposure to UV light.[3][4] This isomerization can be reversed by visible light or heat.[4] This unique photoswitching capability, along with the merocyanine form's sensitivity to environmental factors like pH, solvent polarity, and the presence of metal ions, makes spiropyrans highly valuable for a wide range of applications, including molecular switches, sensors, and in the development of smart materials for drug delivery and biological imaging.[5][6][7]

The versatility of this reaction allows for the introduction of a wide array of functional groups onto both the indoline (B122111) and salicylaldehyde moieties, enabling the fine-tuning of the resulting spiropyran's photochromic and physicochemical properties.[2] This document provides detailed application notes and experimental protocols for the synthesis and characterization of spiropyrans derived from Fischer's base and salicylaldehyde derivatives.

Application Notes

Spiropyrans synthesized through this condensation reaction have found diverse applications across various scientific and technological fields:

  • Molecular Switches and Optical Data Storage: The reversible photoisomerization between the SP and MC forms allows for the development of molecular-level switches and rewritable optical data storage systems.[8]

  • Chemosensors: The open merocyanine form can act as a chelating agent for metal ions, leading to distinct colorimetric or fluorometric responses. This property has been exploited for the detection of various metal ions, including zinc.[9][10]

  • Biosensors and Bioimaging: Spiropyran derivatives have been developed as fluorescent probes for live-cell imaging and for detecting biologically relevant molecules such as double-stranded RNA.[9][11] Their ability to function in aqueous environments makes them particularly suitable for biological applications.[1]

  • Photocontrolled Drug Delivery: The light-induced conformational and polarity changes in spiropyrans can be harnessed to trigger the release of encapsulated drugs from nanocarriers, offering precise spatiotemporal control over drug delivery.[5][7][12]

  • Modulation of Biological Activity: By conjugating spiropyrans to biomolecules such as enzymes or peptides, their biological activity can be reversibly controlled by light. For instance, the activity of α-amylase has been modulated using a spiropyran derivative.[1][13]

Data Presentation

The following tables summarize key quantitative data for a selection of spiropyran derivatives synthesized from Fischer's base and substituted salicylaldehydes.

Table 1: Synthesis Yields of Substituted Spiropyrans

Substituent on SalicylaldehydeReaction ConditionsYield (%)Reference
UnsubstitutedReflux in ethanol (B145695)>70[14]
5-NitroReflux in 2-butanone (B6335102) with piperidine (B6355638)50[15]
3,5-DinitroNot specifiedHigh[2]
5-BromoReflux in ethanol73[1]
5-ChloroMicrowave (300W, 10-15 min)99[16]
5-MethoxyHeating in methanolHigh[2]
3-EthoxyNot specified72[16]

Table 2: Spectroscopic Data of Spiropyran (SP) and Merocyanine (MC) Forms in Ethanol

Substituent on SalicylaldehydeSP Form λmax (nm)MC Form λmax (nm)Reference
Unsubstituted~295~550[3]
6-Nitro336533[17]
8-Methoxy-6-nitro348562[17]
6-Bromo-8-methoxy310540[17]
6-ChloroNot specified530[17]

Table 3: Photochromic Quantum Yields (Φ)

Spiropyran DerivativeSolventΦ (SP → MC)Reference
6-NitrospiropyranDichloromethane0.20[18]
6-NitrospiropyranToluene0.45[18]
6-NitrospiropyranAcetonitrile0.10[18]
Unsubstituted SpiropyranTetrachloroethene< 0.1[19][20]

Experimental Protocols

Protocol 1: General Synthesis of Spiropyrans via Conventional Heating

This protocol describes a general method for the synthesis of spiropyrans by the condensation of Fischer's base (or its salt) with a salicylaldehyde derivative under reflux.

Materials:

  • This compound (Fischer's base) or 1,2,3,3-tetramethyl-3H-indolium iodide (Fischer's base salt)

  • Substituted salicylaldehyde derivative

  • Anhydrous ethanol

  • Piperidine (if using Fischer's base salt)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for filtration and purification

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the salicylaldehyde derivative (1 mmol) in anhydrous ethanol (20-30 mL).

  • Addition of Fischer's Base:

    • If using Fischer's base: Add an equimolar amount of Fischer's base (1 mmol) to the solution.

    • If using Fischer's base salt: Add the 1,2,3,3-tetramethyl-3H-indolium iodide (1 mmol) and a catalytic amount of piperidine (2-3 drops) to the solution. The piperidine acts as a base to generate the reactive methylene (B1212753) base in situ.[2]

  • Reaction: Stir the reaction mixture at room temperature for 10-15 minutes. Then, heat the mixture to reflux and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[21]

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.[15]

  • Purification: Collect the crude product by vacuum filtration and wash it with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) eluent system.[16][21]

  • Characterization: Characterize the purified spiropyran using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy.[22]

Protocol 2: Microwave-Assisted Synthesis of Spiropyrans

This protocol offers a more rapid and efficient synthesis of spiropyrans using microwave irradiation.[16]

Materials:

  • This compound (Fischer's base)

  • Substituted salicylaldehyde derivative

  • Microwave vial

  • Domestic microwave oven (or a dedicated laboratory microwave reactor)

  • Solvents for purification (hexane, ethyl acetate)

Procedure:

  • Reactant Mixing: In a microwave vial, add the salicylaldehyde derivative (2.5 mmol) and this compound (2.5 mmol).[16] No solvent is necessary for this solid-state reaction.

  • Microwave Irradiation: Place the vial in the microwave oven and irradiate at 300 W for 10-15 minutes.[16]

  • Purification: After irradiation, dissolve the crude product in a minimal amount of a suitable solvent and purify by flash column chromatography on silica gel using a hexane-ethyl acetate (4:1) eluent.[16]

  • Characterization: Characterize the purified product as described in Protocol 1.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Fischer's Base Fischer's Base Intermediate1 Zwitterionic Intermediate Fischer's Base->Intermediate1 Nucleophilic Attack Salicylaldehyde Salicylaldehyde Salicylaldehyde->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Spiropyran Spiropyran (SP Form) Intermediate2->Spiropyran Dehydration Signaling_Pathway cluster_photochromism Photochromic Switching cluster_enzyme_interaction Modulation of Enzyme Activity SP Spiropyran (SP) (Inactive form) MC Merocyanine (MC) (Active form) SP->MC UV Light SP->MC MC->SP Visible Light / Heat MC->SP Enzyme α-Amylase (Active) MC->Enzyme Binding MC->Enzyme Inactive_Enzyme α-Amylase (Inactive) Enzyme->Inactive_Enzyme Inhibition Inactive_Enzyme->Enzyme Dissociation Experimental_Workflow start Start synthesis Synthesis (Conventional or Microwave) start->synthesis purification Purification (Recrystallization / Chromatography) synthesis->purification characterization Characterization (NMR, IR, UV-Vis) purification->characterization photochromism_study Photochromism Study (UV-Vis Spectroscopy) characterization->photochromism_study application Application Testing (e.g., Sensing, Bioimaging) photochromism_study->application end End application->end

References

Application Notes and Protocols for Near-Infrared (NIR) Fluorescent Probes Derived from Fischer's Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescent probes have emerged as indispensable tools in biomedical research and drug development, offering significant advantages for in vivo and in vitro imaging. Their emission in the NIR window (typically 650-900 nm) allows for deeper tissue penetration, reduced autofluorescence, and minimal photodamage to biological samples. Fischer's base and its aldehyde derivative are key precursors in the synthesis of a major class of NIR fluorophores: cyanine (B1664457) and hemicyanine dyes. These dyes possess excellent photophysical properties, including high molar extinction coefficients and quantum yields, making them ideal candidates for developing highly sensitive and specific fluorescent probes.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of NIR fluorescent probes derived from Fischer's base. It is intended to guide researchers in the preparation, characterization, and application of these powerful imaging agents for monitoring various biological processes.

Data Presentation: Photophysical Properties of Fischer's Base-Derived NIR Probes

The photophysical properties of NIR fluorescent probes are critical for their performance in imaging applications. The following table summarizes the key spectral characteristics of representative hemicyanine and cyanine dyes synthesized from Fischer's base derivatives.

Probe Name/ReferenceStructure/CoreExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)SolventReference
Probe AH+ Hemicyanine611, 658680 (pH 4.0), 718 (pH 10.1)22 (pH 4.0), 60 (pH 10.1)0.0006 (pH 4.1), 0.0027 (pH 9.2)N/APBS buffer[1][2]
Probe BH+ Hemicyanine586, 630667 (pH 4.0), 715 (pH 10.1)37 (pH 4.0), 85 (pH 10.1)0.019 (pH 4.1), 0.123 (pH 9.2)N/APBS buffer[1][2]
FNIR-pH Hemicyanine~690766~76N/AN/APBS buffer (pH 7.4)[3]
Cy-OH-ONOO Hemicyanine~650705~55N/AN/APBS buffer (pH 7.4)[4]
Isomer 1 ESIPT-based Cyanine4216862650.26N/ACH₂Cl₂[5]
Isomer 2 ESIPT-based Cyanine4907502600.26N/ACH₂Cl₂[5]

N/A: Not Available in the cited literature.

Experimental Protocols

Protocol 1: Synthesis of a Ratiometric NIR Hemicyanine Probe for Mitochondrial pH (Probe AH+ analogue)

This protocol is adapted from the synthesis of ratiometric near-infrared fluorescent probes for mitochondrial pH detection.[1][2]

Materials:

  • Hemicyanine dye with a hydroxyl group

  • Compound with a dithioacetal residue

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., DMF)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the hydroxyl-substituted hemicyanine dye (1 equivalent) and the dithioacetal-containing compound (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add the palladium catalyst (0.05 equivalents) and the base (2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the final probe.

  • Characterization: Characterize the purified probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Live-Cell Imaging of Mitochondrial pH

This protocol provides a general guideline for using a synthesized hemicyanine-based NIR probe to image mitochondrial pH in living cells.[1][3][6]

Materials:

  • Live cells (e.g., HeLa or MCF-7) cultured on glass-bottom dishes

  • Synthesized NIR pH probe (e.g., Probe AH+ analogue)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium (e.g., DMEM)

  • Confocal fluorescence microscope with appropriate laser lines and detectors for NIR imaging

Procedure:

  • Cell Culture: Culture the cells to an appropriate confluency (e.g., 60-70%) on glass-bottom dishes suitable for microscopy.

  • Probe Preparation: Prepare a stock solution of the NIR probe in DMSO (e.g., 1 mM). On the day of imaging, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash them once with pre-warmed PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells with the probe for 15-30 minutes at 37 °C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the cells using a confocal microscope. For ratiometric imaging of pH, acquire images in two different emission channels corresponding to the protonated and deprotonated forms of the probe.

  • Data Analysis: Analyze the images to determine the ratio of fluorescence intensities in the two channels, which can then be correlated to the mitochondrial pH using a pre-determined calibration curve.

Visualizations

Signaling Pathway: Peroxynitrite Detection and Oxidative Stress

The following diagram illustrates the general mechanism of a Fischer's base-derived NIR probe designed to detect peroxynitrite (ONOO⁻), a key reactive nitrogen species involved in oxidative stress. The probe is initially in a non-fluorescent or weakly fluorescent state. Upon reaction with peroxynitrite, a chemical transformation occurs (e.g., cleavage of a recognition moiety), leading to the release of the highly fluorescent NIR fluorophore.

Peroxynitrite_Detection Probe Non-fluorescent NIR Probe (Fischer's Base Derivative) Reaction Oxidative Cleavage Probe->Reaction Reacts with ONOO Peroxynitrite (ONOO⁻) ONOO->Reaction OxidativeStress Oxidative Stress Signaling Pathway ONOO->OxidativeStress Contributes to Fluorophore Highly Fluorescent NIR Fluorophore Reaction->Fluorophore Releases Signal NIR Fluorescence Signal Fluorophore->Signal Emits

Caption: Signaling pathway for peroxynitrite detection.

Experimental Workflow: Synthesis of a Fischer's Base-Derived NIR Probe

This diagram outlines the key steps involved in the chemical synthesis and purification of a near-infrared fluorescent probe starting from Fischer's base or its derivatives.

Synthesis_Workflow start Start reagents Combine Fischer's Base Derivative & Other Reactants start->reagents reaction Chemical Reaction (e.g., Condensation) reagents->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end Pure NIR Probe characterization->end

Caption: General workflow for NIR probe synthesis.

Experimental Workflow: Cellular Imaging with a NIR Probe

This diagram illustrates the typical workflow for staining and imaging live cells with a synthesized near-infrared fluorescent probe to study a specific biological process.

Imaging_Workflow start Start cell_culture Culture Cells on Imaging Dish start->cell_culture probe_prep Prepare Probe Working Solution cell_culture->probe_prep staining Incubate Cells with Probe probe_prep->staining washing Wash Cells to Remove Excess Probe staining->washing imaging Acquire Images with Confocal Microscope washing->imaging analysis Image Analysis (e.g., Ratiometric) imaging->analysis end Results analysis->end

Caption: Workflow for live-cell NIR imaging.

References

Application of Fischer's Base Derivatives in Biological Imaging: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fischer's base and its derivatives, particularly styryl dyes, have emerged as a versatile class of fluorescent probes for a wide array of applications in biological imaging. Their utility stems from their tunable photophysical properties, including a broad range of absorption and emission wavelengths, large Stokes shifts, and sensitivity to the local microenvironment. These characteristics make them valuable tools for visualizing cellular structures, sensing physiological parameters, and tracking dynamic processes within living cells. This document provides detailed application notes and protocols for the use of Fischer's base derivatives in various biological imaging techniques, targeting researchers, scientists, and professionals in drug development.

I. Applications in Organelle Imaging

Fischer's base derivatives can be chemically modified to specifically target and visualize various subcellular organelles. The targeting strategy often relies on the incorporation of specific chemical moieties that promote accumulation in the desired organelle.

Mitochondrial Imaging

Mitochondria are crucial for cellular energy metabolism and are involved in numerous signaling pathways. Cationic styryl dyes derived from Fischer's base are excellent candidates for mitochondrial staining due to their positive charge, which facilitates their accumulation in the negatively charged mitochondrial matrix.

Featured Probe: A near-infrared (NIR) emitting styryl pyridinium (B92312) dye, herein referred to as FBS-Mito-NIR .

Mechanism of Action: The lipophilic and cationic nature of FBS-Mito-NIR drives its accumulation in mitochondria, guided by the mitochondrial membrane potential.

Table 1: Photophysical Properties of Selected Fischer's Base Derivatives for Organelle Imaging

Probe NameTarget OrganelleExcitation (nm)Emission (nm)Stokes Shift (nm)Quantum Yield (Φ)Solvent/MediumReference
FBS-Mito-NIRMitochondria~650~750~100~0.27 (in DCM)DCM[1]
Styryl-QLDNA (Nucleus)488565770.006DMSO[2]
Styryl-BTDNA (Nucleus)4355581230.009DMSO[2]
SP-468Plasma Membrane460600140-Liposomes[1]
SQ-535Plasma Membrane520660140-Liposomes[1]

Note: The photophysical properties can vary depending on the solvent and local environment.

Experimental Protocol: Live-Cell Mitochondrial Staining with FBS-Mito-NIR

Materials:

  • FBS-Mito-NIR stock solution (1 mM in DMSO)

  • Live cells (e.g., HeLa, U2OS) cultured on glass-bottom dishes

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Confocal microscope with appropriate laser lines and detectors

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency on glass-bottom dishes.

  • Probe Preparation: Prepare a working solution of FBS-Mito-NIR at a final concentration of 1-5 µM in pre-warmed complete cell culture medium.

  • Staining: Remove the existing medium from the cells and add the FBS-Mito-NIR working solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove excess probe.

  • Imaging: Add fresh, pre-warmed complete medium to the cells. Image the stained mitochondria using a confocal microscope with excitation and emission settings appropriate for the probe (e.g., Ex: 633 nm, Em: 650-750 nm).

Mitochondrial_Staining_Workflow cluster_prep Cell & Probe Preparation cluster_stain Staining & Incubation cluster_image Washing & Imaging A Culture Cells to 70-80% Confluency C Add Probe to Cells A->C B Prepare FBS-Mito-NIR Working Solution (1-5 µM) B->C D Incubate at 37°C for 15-30 min C->D E Wash Cells with PBS D->E F Image with Confocal Microscope E->F

Caption: Workflow for mitochondrial staining.

Lysosomal and Other Organelle Imaging

While specific Fischer's base derivatives for lysosomes, the endoplasmic reticulum (ER), and the Golgi apparatus are less commonly reported, the general principles of probe design can be applied. This involves conjugating a styryl fluorophore to a moiety known to accumulate in the target organelle. For example, a morpholine (B109124) group can be used for lysosomal targeting.

General Protocol for Organelle Staining (Hypothetical Probe: FBS-Organelle-Tag):

Materials:

  • FBS-Organelle-Tag stock solution (1 mM in DMSO)

  • Live cells cultured on glass-bottom dishes

  • Complete cell culture medium

  • PBS, pH 7.4

  • Confocal microscope

Procedure:

  • Cell Preparation: Grow cells to the desired confluency.

  • Probe Preparation: Dilute the FBS-Organelle-Tag stock solution to a working concentration (typically 1-10 µM) in culture medium.

  • Staining: Replace the culture medium with the probe-containing medium.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells 2-3 times with PBS.

  • Imaging: Add fresh medium and image using appropriate microscope settings.

II. Applications in Sensing Cellular Microenvironments

The fluorescence properties of certain Fischer's base derivatives are sensitive to their local environment, making them excellent sensors for parameters like viscosity and membrane potential.

Viscosity Sensing

Intracellular viscosity is a critical parameter that reflects the state of the cellular environment and can change during various physiological and pathological processes. Molecular rotors based on Fischer's base derivatives exhibit viscosity-dependent fluorescence.

Mechanism of Viscosity Sensing: In low-viscosity environments, the probe undergoes non-radiative decay through intramolecular rotation, resulting in weak fluorescence. In high-viscosity environments, this rotation is restricted, leading to a significant increase in fluorescence emission.

Viscosity_Sensing_Mechanism cluster_low Low Viscosity cluster_high High Viscosity Low_Viscosity Free Intramolecular Rotation Non_Radiative_Decay Non-Radiative Decay Low_Viscosity->Non_Radiative_Decay dominates Weak_Fluorescence Weak Fluorescence Non_Radiative_Decay->Weak_Fluorescence High_Viscosity Restricted Rotation Radiative_Decay Radiative Decay (Fluorescence) High_Viscosity->Radiative_Decay enhances Strong_Fluorescence Strong Fluorescence Radiative_Decay->Strong_Fluorescence

Caption: Mechanism of a molecular rotor viscosity sensor.

Experimental Protocol: Imaging Cellular Viscosity

Materials:

  • Viscosity-sensitive Fischer's base probe (e.g., a BODIPY-based rotor) stock solution (1 mM in DMSO).

  • Live cells (e.g., HeLa) on glass-bottom dishes.

  • Culture medium.

  • PBS.

  • Fluorescence microscope with lifetime imaging (FLIM) capabilities (optional but recommended for quantitative measurements).

Procedure:

  • Staining: Incubate cells with 1-5 µM of the viscosity probe in culture medium for 30 minutes at 37°C.

  • Washing: Wash cells twice with PBS.

  • Imaging:

    • Intensity Imaging: Acquire fluorescence images. An increase in fluorescence intensity indicates higher viscosity.

    • FLIM: For quantitative analysis, measure the fluorescence lifetime. A longer lifetime corresponds to higher viscosity.

  • Inducing Viscosity Changes (Optional): Treat cells with agents known to alter cellular viscosity (e.g., monensin) and re-image to observe changes.

Membrane Potential Sensing

Styryl dyes derived from Fischer's base can act as fast-response membrane potential sensors. Their fluorescence intensity or emission spectrum changes in response to variations in the electrical potential across the plasma membrane.

Mechanism of Membrane Potential Sensing: The change in the electric field across the membrane affects the electronic structure of the dye molecule that is partitioned into the membrane. This leads to a change in its fluorescence properties, often through a process called photoinduced electron transfer (PeT).

Membrane_Potential_Sensing cluster_membrane Plasma Membrane Probe Voltage-Sensitive Dye Fluorescence_Change Change in Fluorescence Probe->Fluorescence_Change Depolarization Depolarization (Less Negative Inside) Depolarization->Probe Hyperpolarization Hyperpolarization (More Negative Inside) Hyperpolarization->Probe

Caption: Principle of membrane potential sensing.

Experimental Protocol: Imaging Membrane Potential Dynamics

Materials:

  • Voltage-sensitive styryl dye (e.g., di-4-ANEPPS) stock solution (1-10 mM in DMSO).

  • Excitable cells (e.g., neurons, cardiomyocytes) cultured on coverslips.

  • Extracellular recording solution (e.g., Tyrode's solution).

  • High-speed fluorescence imaging setup.

Procedure:

  • Staining: Incubate cells with 5-10 µM of the voltage-sensitive dye in the recording solution for 5-20 minutes at room temperature.

  • Washing: Gently wash the cells with fresh recording solution.

  • Imaging:

    • Use a high-speed camera to capture fluorescence changes.

    • Excite the dye at the appropriate wavelength (e.g., ~488 nm for di-4-ANEPPS).

    • Record fluorescence emission at two wavelengths (for ratiometric imaging) or a single wavelength.

  • Stimulation: Stimulate the cells electrically or with a chemical agonist to induce changes in membrane potential and record the corresponding fluorescence response.

III. Advanced Imaging Techniques

Fischer's base derivatives are also amenable to advanced imaging modalities such as two-photon microscopy and super-resolution microscopy, offering enhanced spatial resolution and deeper tissue penetration.

Two-Photon Microscopy

Styryl dyes with large two-photon absorption cross-sections are suitable for two-photon microscopy. This technique uses near-infrared excitation light, which allows for deeper imaging into tissues with reduced phototoxicity and background fluorescence.

Experimental Considerations:

  • Select a probe with a high two-photon action cross-section.

  • Use a Ti:Sapphire laser tuned to the appropriate two-photon excitation wavelength (typically 1.5 to 2 times the one-photon excitation wavelength).

  • Optimize laser power to obtain sufficient signal without causing photodamage.

Super-Resolution Microscopy (STED, STORM)

The photophysical properties of some styryl dyes can be modulated for use in super-resolution techniques like Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM). These methods can overcome the diffraction limit of light, enabling visualization of subcellular structures with nanoscale resolution.[3]

Experimental Workflow for Super-Resolution Imaging:

Super_Resolution_Workflow Sample_Prep Sample Preparation (Cell culture, fixation, permeabilization) Labeling Labeling with Fischer's Base Probe Sample_Prep->Labeling Imaging_Setup Super-Resolution Microscope Setup (e.g., STED, STORM) Labeling->Imaging_Setup Image_Acquisition Image Acquisition (Specific laser sequences and timings) Imaging_Setup->Image_Acquisition Image_Reconstruction Image Reconstruction (Computational processing) Image_Acquisition->Image_Reconstruction Data_Analysis Data Analysis Image_Reconstruction->Data_Analysis

Caption: General workflow for super-resolution microscopy.

Protocol for STED Imaging of the Plasma Membrane with SP-468:

Materials:

  • SP-468 probe.[3]

  • Mammalian cells (e.g., neurons).[3]

  • STED microscope with appropriate depletion laser.

Procedure:

  • Staining: Stain live or fixed cells with SP-468 as described for plasma membrane probes.

  • Imaging:

    • Use an excitation laser at ~488 nm.

    • Employ a depletion laser at a longer wavelength (e.g., 592 nm) to de-excite fluorophores at the periphery of the excitation spot.

    • Scan the co-aligned excitation and depletion beams across the sample to reconstruct a super-resolved image.

IV. Conclusion

Fischer's base derivatives represent a powerful and versatile class of fluorescent probes for biological imaging. Their tunable photophysical properties allow for the development of probes tailored for specific applications, from high-contrast organelle imaging to sensitive detection of cellular microenvironmental parameters. By following the detailed protocols and understanding the underlying mechanisms outlined in these application notes, researchers can effectively leverage these compounds to advance their studies in cell biology and drug development. Further research into novel Fischer's base derivatives will undoubtedly continue to expand the toolkit available for cutting-edge biological imaging.

References

Application Notes and Protocols: Cycloaddition Reactions of 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,3-Trimethyl-2-methyleneindoline, commonly known as Fischer's base, is a versatile heterocyclic building block extensively utilized in organic synthesis. Its electron-rich exocyclic double bond makes it an excellent participant in various cycloaddition reactions, providing access to a diverse range of spiroindoline scaffolds. These structures are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for key cycloaddition reactions involving Fischer's base, focusing on [3+2] and hetero-Diels-Alder reactions.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition reaction is a powerful method for the construction of five-membered rings. In the context of Fischer's base, these reactions typically proceed via a stepwise mechanism involving the formation of a zwitterionic intermediate, which then undergoes cyclization. This approach has been successfully employed to synthesize complex spiro[indoline-pyrrolidine] and bispiro[indoline-oxindole] frameworks.

Application Note: Synthesis of Bispiro[Fischer's base-oxindole] Hybrids

A notable application of Fischer's base in [3+2] cycloaddition is its reaction with 3-isothiocyanato oxindoles. This catalyst-free reaction affords structurally intriguing bispiro[Fischer's base-oxindole] hybrids containing three adjacent quaternary stereocenters with high diastereoselectivity.[1] The reaction is believed to proceed through a formal [3+2] cycloaddition where Fischer's base acts as a two-carbon building block. These complex spirocyclic scaffolds are of great interest for library synthesis in drug discovery programs.

Table 1: [3+2] Cycloaddition of Fischer's Base with 3-Isothiocyanato Oxindoles [1]

Entry3-Isothiocyanato Oxindole (B195798)ProductYield (%)dr
1N-Methyl-3-isothiocyanato oxindoleBispiro[Fischer's base-(N-methyl)oxindole]82>20:1
2N-Benzyl-3-isothiocyanato oxindoleBispiro[Fischer's base-(N-benzyl)oxindole]75>20:1
3N-Phenyl-3-isothiocyanato oxindoleBispiro[Fischer's base-(N-phenyl)oxindole]78>20:1
Experimental Protocol: General Procedure for the [3+2] Cycloaddition of Fischer's Base with 3-Isothiocyanato Oxindoles[1]

Materials:

  • This compound (Fischer's base) (1.0 equiv)

  • Substituted 3-isothiocyanato oxindole (1.0 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of the substituted 3-isothiocyanato oxindole in anhydrous dichloromethane, add this compound at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired bispiro[Fischer's base-oxindole] hybrid.

G [3+2] Cycloaddition of Fischer's Base cluster_reactants Reactants cluster_process Process cluster_product Product Fischers_Base This compound (Fischer's Base) Zwitterion Zwitterionic Intermediate Fischers_Base->Zwitterion Nucleophilic Attack Oxindole 3-Isothiocyanato Oxindole Oxindole->Zwitterion Cyclization Intramolecular Cyclization Zwitterion->Cyclization Ring Closure Product Bispiro[Fischer's base-oxindole] Hybrid Cyclization->Product

Caption: Reaction pathway for the [3+2] cycloaddition.

Hetero-Diels-Alder Reactions with Nitro-olefins

Fischer's base can also participate in hetero-Diels-Alder type reactions with conjugated nitro-olefins. These reactions can lead to the formation of either Michael-type adducts or spiro-1,2-oxazine N-oxide derivatives, depending on the structure of the nitro-olefin.[2] The formation of the spirocyclic oxazine (B8389632) N-oxide is a formal [4+2] cycloaddition where the nitro-olefin acts as the heterodienophile.

Application Note: Synthesis of Spiro-1,2-oxazine N-oxides

The reaction of Fischer's base with certain nitro-olefins, such as 2-nitropropene, exclusively yields the spiro-1,2-oxazine N-oxide derivative.[2] This transformation provides a direct route to novel spiro-heterocyclic systems containing the indoline (B122111) core. In contrast, reactions with other conjugated nitro-olefins, like nitroethylene, primarily result in the formation of Michael-type adducts.[2]

Table 2: Reaction of Fischer's Base with Conjugated Nitro-olefins [2]

EntryNitro-olefinSolventTemperature (°C)Product(s)Yield (%)
1NitroethyleneEther-15 to -5Michael Adduct65
22-NitropropeneEther-15 to -5Spiro-1,2-oxazine N-oxide70
31-NitrocyclohexeneEther-15 to -5Michael Adducts (cis/trans mixture)72
Experimental Protocol: General Procedure for the Reaction of Fischer's Base with Nitro-olefins[2]

Materials:

  • This compound (Fischer's base) (1.0 equiv)

  • Conjugated nitro-olefin (1.1 equiv)

  • Diethyl ether, anhydrous

  • Hydroquinone (for polymerization-sensitive olefins)

Procedure:

  • Dissolve this compound in anhydrous diethyl ether under an argon atmosphere and cool the solution to -15 °C.

  • In a separate flask, prepare a solution of the conjugated nitro-olefin in anhydrous diethyl ether. For highly polymerizable olefins like nitroethylene, add a catalytic amount of hydroquinone.

  • Add the solution of the nitro-olefin dropwise to the cooled solution of Fischer's base over a period of 30 minutes.

  • Maintain the reaction mixture at a temperature between -15 °C and -5 °C and monitor its progress by TLC.

  • After the reaction is complete, allow the mixture to warm to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the Michael adduct or the spiro-1,2-oxazine N-oxide derivative.

G Reaction of Fischer's Base with Nitro-olefins cluster_reactants Reactants cluster_paths Reaction Pathways cluster_products Products Fischers_Base This compound Michael Michael Addition Fischers_Base->Michael Path A HDA Hetero-Diels-Alder [4+2] Cycloaddition Fischers_Base->HDA Path B Nitroolefin Conjugated Nitro-olefin Nitroolefin->Michael Nitroolefin->HDA Michael_Adduct Michael Adduct Michael->Michael_Adduct Spiro_Oxazine Spiro-1,2-oxazine N-oxide HDA->Spiro_Oxazine

References

Application Notes and Protocols for the Synthesis of Polymethine Dyes Using Fischer's Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymethine dyes, particularly cyanine (B1664457) dyes, are a pivotal class of organic molecules renowned for their strong absorption and fluorescence properties, especially in the near-infrared (NIR) region.[1][2] Their exceptional brightness, biocompatibility, and synthetically tunable properties make them indispensable tools in biomedical research, drug development, and clinical diagnostics.[1][2][3] Applications range from fluorescent probes for bioimaging and biosensing to agents for photodynamic therapy (PDT) and photothermal therapy (PTT).[3][4][5]

Fischer's base (1,3,3-trimethyl-2-methyleneindoline) is a fundamental building block for the synthesis of a vast array of these dyes.[6] Its indoline (B122111) core serves as the heterocyclic nucleus that, when quaternized, can be condensed with various polymethine linkers to generate dyes with tailored photophysical properties. The length of the polymethine chain is a key determinant of the dye's absorption and emission wavelengths, with each additional vinyl group causing a bathochromic (red) shift of approximately 100 nm.[7][8] This note provides detailed protocols and data for the synthesis of polymethine dyes starting from Fischer's base.

I. General Synthesis Pathway

The synthesis of symmetrical polymethine cyanine dyes from Fischer's base is typically a two-step process. First, Fischer's base is alkylated to form a quaternary indolenium salt. This salt contains an activated methyl group that can then undergo condensation with a suitable polymethine bridge-forming reagent.

G cluster_0 Step 1: Quaternization cluster_1 Step 2: Condensation FischersBase Fischer's Base (this compound) IndoleniumSalt Quaternary Indolenium Salt FischersBase->IndoleniumSalt  Alkyl Halide (e.g., CH3I)  Solvent (e.g., Acetonitrile)  Heat IndoleniumSalt_ref Quaternary Indolenium Salt (2 equivalents) Linker Polymethine Linker (e.g., Vilsmeier-Haack Reagent) CyanineDye Symmetrical Heptamethine Cyanine Dye Linker->CyanineDye  Base (e.g., Pyridine)  Solvent (e.g., Acetic Anhydride)  Heat IndoleniumSalt_ref->CyanineDye  Base (e.g., Pyridine)  Solvent (e.g., Acetic Anhydride)  Heat

Caption: General reaction pathway for cyanine dye synthesis from Fischer's base.

II. Experimental Protocols

Protocol 1: Synthesis of 1,2,3,3-Tetramethyl-3H-indolium Iodide

This protocol describes the quaternization of the nitrogen atom in Fischer's base to form the reactive indolenium salt, a key intermediate.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Fischer's base in acetonitrile.

  • Add an excess of iodomethane (typically 1.5-2.0 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the mixture to room temperature, then further chill in an ice bath to facilitate precipitation of the product.

  • Collect the resulting crystalline solid by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting material.

  • Dry the product under vacuum to yield the 1,2,3,3-tetramethyl-3H-indolium iodide salt. The product is typically a pink or off-white solid.[9]

Protocol 2: Synthesis of a Symmetrical Heptamethine Cyanine Dye

This protocol outlines the condensation of the indolenium salt with a polymethine linker to form a heptamethine dye. A common linker is 2-chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene, a Vilsmeier-Haack reagent derivative.[10][11]

Materials:

  • 1,2,3,3-Tetramethyl-3H-indolium iodide (from Protocol 1)

  • 2-Chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene or similar polymethine source (e.g., N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride for a pentamethine dye).[12]

  • Solvent mixture: 1-Butanol and Benzene (7:3 ratio) or Acetic Anhydride/Pyridine.[13][14]

Procedure:

  • Combine the indolenium salt (2 equivalents) and the polymethine linker (1 equivalent) in a round-bottom flask.[11][13]

  • Add the solvent system (e.g., 1-butanol/benzene). For reactions involving a Vilsmeier-Haack reagent, a Dean-Stark trap is often used to remove water formed during the reaction as an azeotrope.[13][14]

  • Heat the mixture to reflux with constant stirring. The reaction progress is marked by a significant color change to a deep green or blue. The reaction can be monitored by observing the appearance of the characteristic NIR absorption peak using a UV-Vis-NIR spectrometer.[13]

  • Continue reflux for 3-12 hours until the reaction is complete.[13][14]

  • Cool the reaction mixture to room temperature. The crude dye often precipitates from the solution.

  • Remove the solvent under reduced pressure (in vacuo).

  • Wash the resulting solid residue extensively with a non-polar solvent like diethyl ether to remove impurities.[13]

  • Purify the crude product by column chromatography on silica (B1680970) gel, typically using a chloroform/methanol gradient, to yield the pure heptamethine cyanine dye as a crystalline solid.[13]

G cluster_isolation Isolation Method cluster_purification Purification Method start Start: Combine Reactants reflux Heat to Reflux (Monitor by Color/Spectroscopy) start->reflux cool Cool to Room Temperature reflux->cool isolate Isolate Crude Product cool->isolate wash Wash with Non-Polar Solvent (e.g., Diethyl Ether) isolate->wash precipitate Precipitation & Filtration evaporation Solvent Evaporation (in vacuo) purify Purify Product wash->purify characterize Characterize Final Dye (NMR, MS, UV-Vis) purify->characterize column Column Chromatography recrystall Recrystallization end End: Pure Dye characterize->end

Caption: General experimental workflow for polymethine dye synthesis.

III. Data Presentation

The photophysical properties of polymethine dyes are highly dependent on the specific substituents on the indolenine ring and the length and structure of the polymethine chain. The following table summarizes representative data for dyes derived from Fischer's base analogs.

Dye Name/StructureN-SubstituentPolymethine Bridge SourceSolventλmax (abs) (nm)λmax (em) (nm)Yield (%)Reference
Symmetrical Heptamethine (Indocyanine Green analog)-(CH₂)₄SO₃H2-Chloro-1-formyl-3-(hydroxymethylene)cyclohexeneMethanol782~81093[5][13]
Symmetrical Heptamethine-C₂H₅2-Chloro-1-formyl-3-(hydroxymethylene)cyclohexeneMethanol783N/A88[13]
Symmetrical Benz-heptamethine-C₂H₅2-Chloro-1-formyl-3-(hydroxymethylene)cyclohexeneMethanol816N/A95[13]
Symmetrical PentamethineH (from p-anisidine)N-[5-(phenylamino)-2,4-phentadienylidene] anilineMethanol745770High[12]
Symmetrical Trimethine-C₂H₅DiphenylformamidineDCM854913N/A[15]

Note: N/A indicates data not available in the cited source. λmax values can vary slightly depending on the solvent.

IV. Applications in Research and Drug Development

The modular synthesis starting from Fischer's base allows for the creation of a diverse library of polymethine dyes. By incorporating specific functional groups, these dyes can be tailored for various advanced applications.

G cluster_dyes Polymethine Dyes cluster_apps Applications FB Fischer's Base Derivatives Tri Trimethine (Cy3) FB->Tri Penta Pentamethine (Cy5) FB->Penta Hepta Heptamethine (Cy7) FB->Hepta Imaging NIR-II Fluorescence Imaging (High Tissue Penetration) Tri->Imaging Therapy Image-Guided Therapy (PDT/PTT) Tri->Therapy Sensing Biomarker Sensing & Drug Release Monitoring Tri->Sensing Conjugation Bioconjugation (Antibodies, Peptides) Tri->Conjugation Penta->Imaging Penta->Therapy Penta->Sensing Penta->Conjugation Hepta->Imaging Hepta->Therapy Hepta->Sensing Hepta->Conjugation

Caption: Relationship between Fischer's base, dye types, and applications.

  • NIR-II Fluorescence Imaging: Heptamethine and longer chain cyanine dyes that emit in the second near-infrared window (NIR-II, 1000-1700 nm) are highly sought after for in vivo imaging due to reduced light scattering and minimal tissue autofluorescence, enabling deeper tissue penetration and higher image fidelity.[3]

  • Image-Guided Therapy: These dyes can be engineered to act as photosensitizers. Upon irradiation with NIR light, they generate reactive oxygen species (ROS) for photodynamic therapy (PDT) or convert light into heat for photothermal therapy (PTT), allowing for targeted cancer treatment.[4][5]

  • Sensing and Drug Delivery: The fluorescence of polymethine dyes can be sensitive to the local microenvironment. This property is exploited to design "turn-on" probes that fluoresce only upon binding to specific pathological biomarkers or to report on the release of a therapeutic payload from a nanocarrier.[3]

  • Bioconjugation: By introducing functional groups like carboxylic acids or N-hydroxysuccinimide (NHS) esters, cyanine dyes can be covalently attached to targeting moieties such as antibodies or peptides, enabling precise delivery to specific cells or tissues.[5]

By leveraging the robust and versatile chemistry of Fischer's base, researchers can continue to develop novel polymethine dyes with enhanced properties, pushing the boundaries of biomedical imaging and targeted therapeutics.

References

Application Notes and Protocols for the N-Alkylation of Fischer's Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fischer's base, encompassing structures like 1,1,2-trimethyl-1H-benzo[e]indole and 2,3,3-trimethylindolenine, is a pivotal heterocyclic scaffold in organic synthesis. Its derivatives are fundamental precursors in the production of a wide array of commercially significant compounds, most notably cyanine (B1664457) dyes, which find extensive applications in photography, biological staining, and as fluorescent probes. The N-alkylation of Fischer's base is a critical modification that allows for the fine-tuning of the electronic and steric properties of the resulting molecules, thereby influencing their spectral characteristics and biological activities. This document provides detailed experimental procedures for the N-alkylation of Fischer's base, presents quantitative data for a selection of derivatives, and outlines purification and characterization methodologies.

Reaction Principle

The N-alkylation of Fischer's base proceeds via the deprotonation of the indole (B1671886) nitrogen by a suitable base to form a nucleophilic indolide anion. This anion subsequently undergoes a nucleophilic substitution reaction (SN2) with an alkylating agent, typically an alkyl halide or a similar electrophile, to yield the N-alkylated product. The choice of base, solvent, and alkylating agent can significantly influence the reaction efficiency and yield.

Experimental Protocols

Protocol 1: Synthesis of Fischer's Base (1,1,2-Trimethyl-1H-benzo[e]indole)

This protocol outlines the synthesis of a common Fischer's base, which can then be used as the starting material for N-alkylation reactions.

Materials:

  • 2-Naphthylhydrazine hydrochloride

  • Isopropyl methyl ketone

  • Glacial acetic acid

  • Sodium carbonate

  • Ice

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • To a solution of 2-naphthylhydrazine hydrochloride (15.80 g, 0.1 mol) in glacial acetic acid (100 mL), add isopropyl methyl ketone (9.00 g, 0.1 mol).

  • Stir the mixture for 30 minutes at 20 °C.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • After cooling, pour the reaction mixture onto ice.

  • Neutralize the mixture with a saturated solution of sodium carbonate until a precipitate forms.

  • Collect the precipitate by filtration, wash with water, and dry to obtain 1,1,2-trimethyl-1H-benzo[e]indole. A typical yield is around 95%[1].

Protocol 2: General N-Alkylation of Fischer's Base using Sodium Hydride and an Alkyl Halide

This is a robust and widely applicable method for the N-alkylation of Fischer's base.

Materials:

  • Fischer's base (e.g., 1,1,2-trimethyl-1H-benzo[e]indole)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Schlenk flask or a two-necked round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of Fischer's base (1.0 equivalent) in anhydrous DMF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Reaction times can vary from a few hours to overnight.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3: N-Alkylation using Potassium Carbonate

This method employs a milder base and is often suitable for substrates that may be sensitive to sodium hydride.

Materials:

  • Fischer's base

  • Potassium carbonate (K2CO3), anhydrous

  • Alkyl halide

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of Fischer's base (1.0 equivalent) in anhydrous DMF or acetonitrile, add anhydrous potassium carbonate (2.0-3.0 equivalents).

  • Add the alkyl halide (1.1-1.5 equivalents) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitor by TLC).

  • Cool the mixture to room temperature and filter off the potassium carbonate.

  • Partition the filtrate between water and ethyl acetate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Data Presentation

Table 1: Reaction Conditions and Yields for N-Alkylation of Fischer's Base and Related Indoles.
EntryStarting MaterialAlkylating AgentBase/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
12,3-DimethylindoleBenzyl bromideNaHDMFRT-91
22,3-DimethylindoleIodomethaneNaHDMF800.5-
3IndolineBenzyl alcoholFe-1 (5 mol%), Me3NO (10 mol%)TFE1101892[2]
45-BromoindoleDimethyl carbonateDABCO (10 mol%)DMF905>99[3]
51,1,2-Trimethyl-1H-benzo[e]indole1,4-Butane-sultone----90[4]

Yields are for the isolated product.

Table 2: Spectroscopic Data for N-Alkylated Fischer's Base Derivatives.
Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Reference
1,1,2-Trimethyl-1H-benzo[e]indole1.48 (s, 6H), 2.45 (s, 3H), 7.2-7.9 (m, 6H)21.6, 25.0, 42.0, 118.9, 125.2, 142.5, 148.7, 159.0, 165.0[5]
1-Benzyl-1H-indole5.31 (s, 2H), 6.51 (d, J=3.1 Hz, 1H), 7.05-7.35 (m, 8H), 7.65 (d, J=7.8 Hz, 1H)50.1, 101.5, 109.5, 119.5, 121.1, 122.1, 126.3, 127.2, 127.8, 128.9, 136.2, 137.4[6]
N-Benzyl-1,2,3-trimethyl-N-phenyl-1H-indole-5-carboxamide-10.1, 11.2, 30.9, 53.6, 109.0, 118.5, 120.9, 124.0, 126.7, 127.3, 128.5, 128.9, 130.0, 133.4, 136.0, 137.7, 143.1, 170.8[4]

Purification and Characterization

Purification:

The primary method for purifying N-alkylated Fischer's base derivatives is column chromatography on silica gel . A gradient elution system, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate, is effective in separating the product from unreacted starting materials and byproducts.

For crystalline products, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can be employed to achieve high purity.

Characterization:

  • Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The most definitive evidence for successful N-alkylation is the disappearance of the N-H proton signal (typically a broad singlet in the starting Fischer's base) and the appearance of new signals corresponding to the protons of the newly introduced alkyl group. For example, an N-ethyl group will show a characteristic quartet and triplet.

    • 13C NMR: Will show new signals corresponding to the carbons of the alkyl group.

  • Infrared (IR) Spectroscopy: The characteristic N-H stretching vibration (around 3400 cm-1) present in the starting material will be absent in the N-alkylated product.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alkyl group.

Visualizations

Reaction_Scheme cluster_reactants Reactants cluster_products Products FischersBase Fischer's Base NAlkylatedProduct N-Alkylated Fischer's Base FischersBase->NAlkylatedProduct 1. Deprotonation 2. SN2 Attack AlkylatingAgent R-X (Alkylating Agent) AlkylatingAgent->NAlkylatedProduct Base Base Byproduct H-Base⁺ + X⁻ Base->Byproduct Solvent Solvent

Caption: General reaction scheme for the N-alkylation of Fischer's base.

Experimental_Workflow Start Start: Fischer's Base & Reagents Reaction Reaction Setup: - Dissolve Fischer's Base - Add Base - Add Alkylating Agent Start->Reaction Monitoring Reaction Monitoring: - TLC Analysis Reaction->Monitoring Workup Workup: - Quenching - Extraction - Washing & Drying Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Characterization: - NMR, IR, MS Purification->Characterization FinalProduct Pure N-Alkylated Fischer's Base Characterization->FinalProduct

Caption: A typical experimental workflow for N-alkylation of Fischer's base.

Logical_Relationships cluster_methods Alkylation Methods cluster_reagents Alkylating Agents NAlkylation N-Alkylation of Fischer's Base StrongBase Strong Base (e.g., NaH) NAlkylation->StrongBase WeakBase Weak Base (e.g., K2CO3) NAlkylation->WeakBase Catalytic Catalytic Base (e.g., DABCO) NAlkylation->Catalytic AlkylHalides Alkyl Halides (R-I, R-Br, R-Cl) NAlkylation->AlkylHalides AlkylSulfates Dialkyl Sulfates ((RO)2SO2) NAlkylation->AlkylSulfates Carbonates Alkyl Carbonates ((RO)2CO) NAlkylation->Carbonates

Caption: Logical relationships of different N-alkylation strategies.

References

Application Notes and Protocols for the Purification of Spiropyrans Synthesized from Fischer's Base by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the purification of spiropyrans, synthesized from the condensation of Fischer's base (or its derivatives) and a substituted salicylaldehyde, using column chromatography.

Introduction

Spiropyrans are a class of photochromic molecules that undergo reversible isomerization between a colorless, closed spiropyran (SP) form and a colored, open merocyanine (B1260669) (MC) form upon stimulation by light, heat, or solvent polarity.[1][2] This unique property makes them valuable in various applications, including molecular switches, sensors, and smart materials.[3][4] The synthesis of spiropyrans often involves the condensation of a Fischer's base derivative with an o-hydroxy aromatic aldehyde.[1][3] The crude product from this reaction is typically a mixture of the desired spiropyran, unreacted starting materials, and byproducts, necessitating a robust purification strategy to obtain a high-purity compound for downstream applications.

Column chromatography is a widely employed and effective technique for the purification of spiropyrans.[5][6] This method separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. Careful selection of the stationary and mobile phases is crucial for achieving optimal separation.

Monitoring the Purification: Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an essential tool for monitoring the progress of the spiropyran synthesis and purification.[5][7] It allows for the rapid assessment of the reaction mixture's composition and the effectiveness of the chromatographic separation.

Protocol for TLC Analysis:

  • Plate Preparation: Use silica (B1680970) gel 60 F254 plates.

  • Spotting: Dissolve a small amount of the crude reaction mixture and the collected fractions from column chromatography in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Spot the dissolved samples onto the TLC plate using a capillary tube.

  • Elution: Develop the TLC plate in a chamber containing an appropriate eluent system. A common eluent for spiropyrans is a mixture of hexane (B92381) and ethyl acetate. The ratio can be optimized to achieve good separation (e.g., 4:1 or 1:1 v/v).[7][8]

  • Visualization: Visualize the separated spots under a UV lamp (254 nm and/or 365 nm). The spiropyran product should appear as a distinct spot with a specific retention factor (Rf) value. Impurities will appear as separate spots.

Purification Protocol: Column Chromatography

This protocol outlines the general procedure for purifying spiropyrans using silica gel column chromatography.

Materials and Equipment:

  • Crude spiropyran product

  • Silica gel (Merck, 70-230 mesh)[7]

  • Chromatography column

  • Eluent solvents: Hexane, Ethyl Acetate, Dichloromethane (high-purity grade)[5]

  • Collection tubes or flasks

  • Rotary evaporator

  • TLC plates and chamber

Experimental Workflow Diagram:

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Isolation Fischers_Base Fischer's Base Reaction Condensation Reaction (e.g., Reflux in Ethanol) Fischers_Base->Reaction Salicylaldehyde Salicylaldehyde Derivative Salicylaldehyde->Reaction Crude_Product Crude Spiropyran Mixture Reaction->Crude_Product Yields crude mixture Load_Sample Load Crude Product Crude_Product->Load_Sample Column_Prep Prepare Silica Gel Column Column_Prep->Load_Sample Elution Elute with Solvent Gradient Load_Sample->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Separates components TLC_Analysis Monitor Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Identify pure fractions Solvent_Removal Remove Solvent (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Spiropyran Pure Spiropyran Product Solvent_Removal->Pure_Spiropyran G Purified_SP Purified Spiropyran NMR NMR Spectroscopy (¹H, ¹³C) Purified_SP->NMR UV_Vis UV-Vis Spectroscopy Purified_SP->UV_Vis IR IR Spectroscopy Purified_SP->IR HRMS High-Resolution Mass Spectrometry Purified_SP->HRMS Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment Photochromic_Properties Photochromic Properties UV_Vis->Photochromic_Properties IR->Structure_Confirmation HRMS->Structure_Confirmation

References

Application Notes and Protocols for the Synthesis of Functionalized Fischer's Base Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of functionalized Fischer's base (1,3,3-trimethyl-2-methyleneindoline) derivatives. The protocols outlined below are intended to serve as a guide for the preparation of these versatile compounds, which hold significant promise in the field of drug discovery.

Introduction

Fischer's base is a heterocyclic compound featuring an indoline (B122111) skeleton. Its unique structure and reactivity make it a valuable starting material in organic synthesis.[1][2] Functionalization of Fischer's base can lead to a diverse range of derivatives with a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties.[3][4][5][6] These activities are often attributed to the imine or azomethine group formed during derivatization, which is a key pharmacophore.[4] This document details the synthesis of functionalized Fischer's base derivatives through Michael addition reactions and provides protocols for their characterization.

Data Presentation

The following table summarizes the quantitative data for the synthesis of representative functionalized Fischer's base derivatives.

Compound IDElectrophileSolventReaction ConditionsYield (%)Spectroscopic Data HighlightsReference
FB-NO2-Et NitroethyleneDiethyl ether-15°C to -5°C, under Argon, with hydroquinone (B1673460)Not specified¹H NMR: Signals corresponding to the Michael adduct. IR: Characteristic nitro group absorption.[1]
FB-NO2-Pr 2-NitropropeneDiethyl ether-15°C to -5°C, under ArgonNot specifiedFormation of a spiro-oxazine N-oxide derivative was also observed.[1]
FB-Oxindole-1 3-Isothiocyanato oxindoleNot specifiedCatalyst-freeup to 82%Formation of bispiro[Fischer's base-oxindole] hybrids with three adjacent quaternary stereocentres.[7]
FB-Et Ethyl iodideNot specifiedNot specifiedNot specifiedDouble alkylation product.[1]

Experimental Protocols

Protocol 1: General Synthesis of Fischer's Base (this compound)

This protocol describes a general method for the synthesis of the Fischer's base starting material.

Materials:

Procedure:

  • Prepare a suspension of 2,3,3-trimethylindolenine (50 parts by weight) and sodium bicarbonate (40 parts by weight) in water (250 parts by volume).

  • With stirring, add dimethyl sulfate (60 parts by weight) to the suspension.

  • Heat the mixture to 65°C for 5 hours.

  • After cooling, separate the reaction product in a separatory funnel.

  • Extract the aqueous phase with toluene.

  • Combine the organic phases, dry over sodium sulfate, and distill in vacuo to obtain this compound.[8]

Protocol 2: Synthesis of Michael Adducts of Fischer's Base with Nitro-olefins

This protocol details the synthesis of functionalized Fischer's base derivatives via a Michael addition reaction with nitro-olefins.[1]

Materials:

  • Fischer's base (this compound)

  • Nitro-olefin (e.g., nitroethylene, 2-nitropropene)

  • Anhydrous diethyl ether

  • Hydroquinone (for reactions with nitroethylene)

  • Argon gas

Procedure:

  • In a round-bottom flask under an argon atmosphere, dissolve Fischer's base in anhydrous diethyl ether.

  • Cool the solution to a temperature between -15°C and -5°C using an appropriate cooling bath.

  • For the reaction with nitroethylene, add a catalytic amount of hydroquinone to inhibit polymerization.

  • Slowly add the nitro-olefin to the cooled solution of Fischer's base with continuous stirring.

  • Maintain the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent if necessary.

  • Isolate the product by removing the solvent under reduced pressure.

  • Purify the crude product using column chromatography or recrystallization.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of Fischer's Base cluster_intermediate Intermediate cluster_functionalization Functionalization cluster_product Final Product 2,3,3-Trimethylindolenine 2,3,3-Trimethylindolenine Reaction1 Methylation 2,3,3-Trimethylindolenine->Reaction1 Dimethyl_Sulfate Dimethyl Sulfate Dimethyl_Sulfate->Reaction1 Fischers_Base Fischer's Base Reaction1->Fischers_Base Reaction2 Michael Addition / Cycloaddition Fischers_Base->Reaction2 Electrophiles Electrophiles (e.g., Nitro-olefins, Oxindoles) Electrophiles->Reaction2 Functionalized_Derivatives Functionalized Fischer's Base Derivatives Reaction2->Functionalized_Derivatives Drug_Discovery_Pathway cluster_activities Biological Activities cluster_targets Potential Cellular Targets / Mechanisms Fischers_Base_Derivatives Functionalized Fischer's Base Derivatives Antimicrobial Antimicrobial Fischers_Base_Derivatives->Antimicrobial Inhibition of microbial growth Anticancer Anticancer Fischers_Base_Derivatives->Anticancer Induction of apoptosis Antioxidant Antioxidant Fischers_Base_Derivatives->Antioxidant Neutralization of free radicals Cell_Membrane Bacterial/Fungal Cell Membrane Disruption Antimicrobial->Cell_Membrane DNA_Interaction DNA Intercalation/ Cleavage Anticancer->DNA_Interaction Enzyme_Inhibition Enzyme Inhibition Anticancer->Enzyme_Inhibition ROS_Scavenging Reactive Oxygen Species (ROS) Scavenging Antioxidant->ROS_Scavenging

References

Application Notes and Protocols: Fischer's Base as a Building Block for Photo-Responsive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Photo-responsive polymers, a class of "smart" materials, can change their chemical and physical properties in response to light. This capability makes them highly valuable for a range of applications, including targeted drug delivery, data storage, and molecular switches.[1][2] A key building block for many of these polymers is the spiropyran moiety. The synthesis of functionalized spiropyrans often begins with 1,3,3-trimethyl-2-methyleneindoline, commonly known as Fischer's base. This versatile precursor reacts with substituted salicylaldehydes to create the spiropyran core, which can then be functionalized with polymerizable groups (e.g., methacrylates) and incorporated into polymer chains.[3]

The photo-responsive behavior of spiropyran-containing polymers stems from the reversible, light-induced transformation between two isomers: a colorless, non-polar, closed spiropyran (SP) form and a colorful, polar, planar merocyanine (B1260669) (MC) form.[3][4] This isomerization allows for external, non-invasive control over the polymer's properties, such as polarity, conformation, and solubility.[5]

Core Mechanism: Spiropyran ↔ Merocyanine Photo-isomerization

The fundamental principle behind the functionality of these polymers is the reversible photo-isomerization of the spiropyran unit. Ultraviolet (UV) light provides the energy to cleave the C-O spiro bond, leading to the formation of the planar, conjugated, and highly polar merocyanine (MC) form. This process can be reversed by exposing the MC form to visible light or by thermal relaxation, causing it to revert to the more stable, non-polar spiropyran (SP) form.[4] This switching changes the molecule's polarity, color, and conformation.[5]

G cluster_SP Hydrophobic State cluster_MC Hydrophilic State SP Spiropyran (SP) - Colorless - Non-polar - Orthogonal Structure MC Merocyanine (MC) - Colored - Polar (Zwitterionic) - Planar Structure SP->MC  UV Light (~365 nm)   (C-O Bond Cleavage) MC->SP  Visible Light (>500 nm) or Heat   (Ring Closing)

Caption: Reversible isomerization of spiropyran (SP) to merocyanine (MC).

Application Notes

Photo-Controlled Drug Delivery

Spiropyran-based polymers can be engineered into nanoparticles, micelles, or hydrogels for encapsulating therapeutic agents.[1][6] In the hydrophobic SP state, these carriers can effectively contain hydrophobic drugs. Upon irradiation with UV light at a target site (e.g., a tumor), the SP isomerizes to the hydrophilic MC form. This switch in polarity can trigger the disassembly or swelling of the nanocarrier, leading to a spatially and temporally controlled release of the encapsulated drug.[1][6] This "on-demand" release minimizes systemic toxicity and improves therapeutic efficacy.

Smart Surfaces and Coatings

The change in polarity associated with the SP-MC transition can be used to reversibly alter the surface properties of a material. A surface coated with a spiropyran-containing polymer can be switched from hydrophobic (SP state) to hydrophilic (MC state). This has applications in creating self-cleaning surfaces, controlling cell adhesion for tissue engineering, and fabricating microfluidic devices with photo-actuated valves.[2][7]

Optical Data Storage and Molecular Switches

The distinct spectral properties of the SP (colorless) and MC (colored) forms make them suitable for optical data storage. Information can be "written" onto a polymer film using a UV laser to convert SP to MC, and "erased" using visible light.[2] This molecular-level switching also allows for the development of logic gates and other molecular electronic components.[4]

Experimental Protocols

Protocol 1: Generalized Synthesis of a Spiropyran Methacrylate (B99206) (SPMA) Monomer

This protocol describes a representative two-step synthesis of a spiropyran monomer functionalized with a polymerizable methacrylate group, starting from a Fischer's base derivative.[8]

G cluster_0 Step 1: Spiropyran Core Synthesis cluster_1 Step 2: Esterification A Fischer's Base Derivative (e.g., 1-(hydroxyalkyl)-indoleninium salt) C Condensation Reaction (Ethanol, Piperidine (B6355638) catalyst, Reflux) A->C B Substituted Salicylaldehyde (e.g., 2-hydroxy-5-nitrobenzaldehyde) B->C D Purification (Column Chromatography) C->D E Spiropyran Precursor (with -OH group) D->E F Spiropyran Precursor E->F Product used in next step H Esterification Reaction (Anhydrous DCM, Triethylamine (B128534), 0°C to RT) F->H G Methacryloyl Chloride G->H I Work-up & Purification (Column Chromatography) H->I J Final Product: Spiropyran Methacrylate (SPMA) Monomer I->J

Caption: Workflow for the synthesis of a spiropyran methacrylate monomer.

Materials:

  • 1-(6-hydroxyhexyl)-2,3,3-trimethylindoleninium bromide (Fischer's base derivative)

  • 2-hydroxy-5-nitrobenzaldehyde (B32719)

  • Absolute Ethanol (B145695)

  • Piperidine (catalyst)

  • Methacryloyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for organic synthesis, reflux, and chromatography

Procedure:

  • Spiropyran Core Synthesis:

    • Dissolve the Fischer's base derivative (1 eq.) and 2-hydroxy-5-nitrobenzaldehyde (1 eq.) in absolute ethanol in a round-bottom flask.[9]

    • Add a catalytic amount of piperidine to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress with Thin-Layer Chromatography (TLC).[9]

    • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure spiropyran precursor containing a hydroxyl group.[8]

  • Esterification to Form SPMA Monomer:

    • Dissolve the purified spiropyran precursor (1 eq.) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen) and cool to 0 °C in an ice bath.[8]

    • Add triethylamine (1.5 eq.) dropwise, followed by the slow, dropwise addition of methacryloyl chloride (1.2 eq.).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.[8]

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Perform a liquid-liquid extraction. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

    • Filter the solution and remove the solvent in vacuo.

    • Purify the final product (SPMA) by column chromatography to obtain a pure monomer ready for polymerization.[8]

Protocol 2: Synthesis of Photo-responsive Polymer via ATRP

Atom Transfer Radical Polymerization (ATRP) is a controlled polymerization method that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[9] This protocol describes the copolymerization of the SPMA monomer with methyl methacrylate (MMA).

Materials:

  • Spiropyran methacrylate (SPMA) monomer

  • Methyl methacrylate (MMA) monomer (inhibitor removed)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anhydrous Toluene or Anisole (solvent)

  • Methanol (for precipitation)

  • Neutral alumina (B75360)

  • Schlenk flask and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: In a Schlenk flask, add CuBr (1 eq. relative to initiator). Seal the flask and deoxygenate by performing three cycles of vacuum and backfilling with an inert gas.[9]

  • Monomer/Ligand Solution: In a separate flask, dissolve the SPMA monomer, MMA monomer (e.g., at a desired molar ratio to SPMA), and PMDETA (1 eq.) in the anhydrous solvent.[8]

  • Deoxygenation: Deoxygenate the monomer/ligand solution by bubbling with nitrogen or argon for at least 30 minutes.

  • Initiation: Using a nitrogen-purged syringe, transfer the deoxygenated monomer/ligand solution to the Schlenk flask containing the CuBr catalyst. Stir until the catalyst complex forms (indicated by a color change). Add the initiator, EBiB (1 eq.), via syringe to start the polymerization.[9]

  • Polymerization: Place the sealed flask in a preheated oil bath (e.g., 60-90 °C) and stir. The reaction time can vary from hours to a full day, depending on the desired molecular weight and conversion.[8][9]

  • Termination: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.

  • Purification:

    • Dilute the polymer solution with THF and pass it through a short column of neutral alumina to remove the copper catalyst.[9]

    • Concentrate the solution via rotary evaporation.

    • Precipitate the polymer by adding the concentrated solution dropwise into a large volume of a non-solvent, such as cold methanol.

    • Collect the polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.[8][9]

Quantitative Data Summary

The photo-responsive properties and polymerization outcomes can be quantified. The following tables provide examples of typical data collected during the characterization of these polymers.

Table 1: Representative Data from ATRP of Spiropyran-Containing Copolymers (Data is illustrative, based on typical results)[9]

EntryMonomer Ratio (SPMA:MMA)Time (h)Conversion (%)Mₙ ( g/mol , SEC)PDI (Mₙ/Mₙ)
11:5068515,0001.15
21:10089225,0001.20
31:2058812,5001.18

Mₙ: Number-average molecular weight; PDI: Polydispersity Index; SEC: Size-Exclusion Chromatography.

Table 2: Solvatochromism - Effect of Solvent Polarity on Merocyanine Absorption Maximum (λₘₐₓ) The polar merocyanine form exhibits negative solvatochromism, where the absorption maximum shifts to shorter wavelengths (a blue-shift) in more polar solvents.[7]

SolventPolarity (Relative)Typical λₘₐₓ of MC form (nm)
n-HexaneNon-polar~616
TolueneNon-polar~590
DichloromethanePolar aprotic~565
AcetonePolar aprotic~550
MethanolPolar protic~532

Table 3: Photo-isomerization and Drug Release Properties (Data is representative of typical findings in literature)[6][10]

ParameterValue / Observation
SP → MC Quantum Yield (in nanoparticles)~0.28
SP → MC Quantum Yield (in methanol)~0.42
Drug Release (Doxorubicin) under UV~50% release after 24 hours
Drug Release (Doxorubicin) in dark<20% release after 24 hours
Drug Release (Coumarin-102) under UV~83% release after 35 minutes
Drug Release (Coumarin-102) in darkMinimal release observed

Application Protocol: Photo-Controlled Drug Release from Micelles

This protocol outlines a general procedure for loading a drug into spiropyran-polymer micelles and triggering its release using UV light.

G cluster_loading Drug Loading cluster_release Triggered Release A Amphiphilic Spiropyran Block Copolymer C Self-Assembly in Aqueous Solution (Dialysis Method) A->C B Hydrophobic Drug (e.g., Doxorubicin) B->C D Drug-Loaded Micelles (Hydrophobic SP Core) C->D E Drug-Loaded Micelles F UV Irradiation (~365 nm) E->F G SP -> MC Isomerization (Core becomes hydrophilic) F->G H Micelle Destabilization or Swelling G->H I Drug is Released H->I

References

Application Notes: Synthesis of Asymmetrical Cyanine Dyes from Fischer's Base

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Asymmetrical cyanine (B1664457) dyes are a significant class of organic fluorophores characterized by two different nitrogen-containing heterocyclic nuclei linked by a polymethine bridge.[1] Unlike their symmetrical counterparts, the electronic asymmetry imparts unique photophysical properties, making them highly valuable as fluorescent probes in various biomedical applications, including nucleic acid detection, cellular imaging, and as components of biosensors.[2][3] Their utility is further enhanced by their typically large molar extinction coefficients, high fluorescence quantum yields when bound to substrates, and the ability to tune their absorption and emission spectra by modifying the heterocyclic systems or the length of the polymethine chain.[4]

The synthesis of these dyes often presents challenges, primarily in achieving high purity and avoiding the concurrent formation of symmetrical side products, which can complicate purification efforts.[1][4] A common and effective strategy involves a stepwise condensation reaction. This protocol focuses on the synthesis of asymmetrical pentamethine cyanine dyes starting from Fischer's base (1,3,3-trimethyl-2-methyleneindoline) or its immediate precursor, 2,3,3-trimethylindolenine (B142774). The general approach involves the quaternization of the heterocyclic bases to increase the acidity of their α-methyl protons, followed by a controlled, stepwise condensation with a polymethine chain precursor.[5][6]

Key Advantages of this Protocol:

  • Modularity: Allows for the combination of different heterocyclic precursors to fine-tune the spectral properties of the final dye.[7]

  • High Purity: The stepwise approach helps to minimize the formation of symmetrical byproducts, simplifying purification.[4]

  • Versatility: The synthesized dyes can be equipped with functional groups for covalent labeling of biomolecules like proteins and nucleic acids.[7]

Applications in Research and Drug Development:

  • Fluorescent Labeling: Asymmetrical cyanine dyes are extensively used to label antibodies, proteins, and nucleic acids for visualization and quantification.[7]

  • Biosensing: Their fluorogenic nature—exhibiting low fluorescence in solution but significant enhancement upon binding to a target—makes them ideal for developing biosensors.

  • Cellular Imaging: The ability to tune their emission to the near-infrared (NIR) region allows for deep tissue imaging with reduced background autofluorescence.

  • Drug Delivery and Theranostics: Dye-drug conjugates are being explored for targeted cancer therapy, combining the diagnostic imaging capability of the dye with the therapeutic action of a drug.

Experimental Protocols

This protocol details a robust method for the synthesis of an asymmetrical pentamethine cyanine dye by condensing a quaternized indolenine derivative (from Fischer's base) with an activated benzothiazole (B30560) derivative.

Step 1: Quaternization of Heterocyclic Precursors

This step activates the methyl group on the heterocyclic bases, making it susceptible to deprotonation and subsequent reaction.

  • Procedure for N-alkylation of 2,3,3-trimethylindolenine:

    • In a round-bottom flask, combine 2,3,3-trimethylindolenine (1.0 eq) with the desired alkylating agent (e.g., 6-bromohexanoic acid, 1.2 eq).

    • Add a high-boiling point solvent such as o-dichlorobenzene.

    • Heat the mixture to 120 °C and maintain for 24 hours.[5]

    • Cool the reaction mixture to room temperature.

    • Purify the resulting quaternary ammonium (B1175870) salt by column chromatography to yield the desired quaternized indoleninium salt.[5]

  • Procedure for N-alkylation of 2-methylbenzothiazole (B86508):

    • Combine 2-methylbenzothiazole (1.0 eq) with 6-bromohexanoic acid (1.2 eq) in o-dichlorobenzene.

    • Heat the mixture to 120 °C for 24 hours.

    • Cool the mixture and induce precipitation by adding hexane (B92381) and diethyl ether.

    • Isolate the resulting 3-(5-carboxypentyl)-2-methylbenzo[d]thiazol-3-ium bromide salt by filtration.[5]

Step 2: Synthesis of the Polymethine Bridge Precursor

This step prepares the three-carbon spacer that will link the two heterocyclic moieties.

  • Procedure for Malondialdehyde Dianil Hydrochloride Synthesis:

    • In a flask, dissolve aniline (B41778) (2.0 eq) in aqueous HCl.

    • Add 1,1,3,3-tetramethoxypropane (B13500) (1.0 eq) to the solution.

    • Heat the mixture to 50 °C and stir until the reaction is complete (monitored by TLC).

    • Isolate the product, benzenaminium, N-[3-(phenylamino)-2-propen-1-ylidene]-chloride (malondialdehyde dianil hydrochloride), by precipitation. An 85% yield is typically achieved.[5]

Step 3: Synthesis of the Asymmetrical Cyanine Dye

This is a two-stage condensation reaction. First, one heterocyclic precursor reacts with the polymethine bridge to form an activated intermediate. This intermediate then reacts with the second, different heterocyclic precursor.

  • Formation of the Activated Intermediate (Hemicyanine):

    • In a round-bottom flask under an inert atmosphere, combine one of the quaternized heterocyclic salts (e.g., the N-alkylated 2-methylbenzothiazole salt from Step 1) (1.0 eq) with the malondialdehyde dianil hydrochloride from Step 2 (1.2 eq).[5]

    • Add acetic anhydride (B1165640) as a solvent and reflux the mixture for 2 hours.[5]

    • Cool the solution to room temperature and remove the solvent by distillation. The crude product is an activated N-acyl intermediate and is used directly in the next step without further purification.[5]

  • Condensation to Form the Asymmetrical Dye:

    • To the crude activated intermediate, add the second quaternized heterocyclic salt (the N-alkylated 2,3,3-trimethylindoleninium salt from Step 1) (1.0 eq).[5]

    • Add anhydrous sodium acetate (B1210297) (2.1 eq) and absolute ethanol.

    • Reflux the mixture for 3 hours under an inert atmosphere.[5]

    • After cooling, the crude dye is purified by column chromatography to yield the final asymmetrical pentamethine cyanine dye.

Data Presentation

The following tables summarize typical yields and spectroscopic data for asymmetrical cyanine dyes synthesized using the described methodology, adapted from Pinto et al.[5]

Table 1: Synthesis Yields of Asymmetrical Pentamethine Cyanine Dyes

Dye Structure (Indolenine Derivative + Benzothiazole Derivative)Yield (%)
N-(5-carboxypentyl)indolenine + N-ethylbenzothiazole68%
N-(5-carboxypentyl)indolenine + N-butylbenzothiazole72%
N-(5-carboxypentyl)indolenine + N-octylbenzothiazole75%

Data sourced from Pinto, M. R. et al., J. Org. Chem., 2014.[5]

Table 2: Spectroscopic Properties in Methanol

Dye Structure (Indolenine Derivative + Benzothiazole Derivative)λabs (nm)ε (x 105 M-1cm-1)λem (nm)Stokes Shift (nm)
N-(5-carboxypentyl)indolenine + N-ethylbenzothiazole6482.1566517
N-(5-carboxypentyl)indolenine + N-butylbenzothiazole6482.2566517
N-(5-carboxypentyl)indolenine + N-octylbenzothiazole6482.3066517

Data sourced from Pinto, M. R. et al., J. Org. Chem., 2014.[5]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the chemical reaction pathway for the synthesis of asymmetrical cyanine dyes.

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_end Purification & Product FischerBase Fischer's Base (2,3,3-trimethylindolenine) Step1 Step 1: Quaternization (Activation of Heterocycles) FischerBase->Step1 Heterocycle2 Second Heterocycle (e.g., 2-methylbenzothiazole) Heterocycle2->Step1 AlkylHalide Alkylating Agent (e.g., 6-bromohexanoic acid) AlkylHalide->Step1 BridgePrecursor Polymethine Bridge Precursor Step2 Step 2: Hemicyanine Formation (First Condensation) BridgePrecursor->Step2 Step1->Step2 Step3 Step 3: Final Condensation Step2->Step3 Purification Purification (Column Chromatography) Step3->Purification FinalDye Asymmetrical Cyanine Dye Purification->FinalDye reaction_pathway fischer Quaternized Fischer's Base Derivative product Asymmetrical Pentamethine Cyanine Dye fischer->product p2 hetero2 Quaternized Second Heterocycle hemicyanine Activated Intermediate (Hemicyanine) hetero2->hemicyanine + p1 bridge Malondialdehyde Dianil HCl bridge->hemicyanine reagent1 Acetic Anhydride Reflux reagent1->p1 hemicyanine->product + reagent2 Sodium Acetate Ethanol, Reflux reagent2->p2

References

Application Notes and Protocols: Fischer's Base in the Synthesis of Sensors for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fischer's Base and its Potential in Sensor Synthesis

Fischer's base, chemically known as 1,3,3-trimethyl-2-methyleneindoline, is a heterocyclic compound belonging to the indoline (B122111) family.[1][2] It is characterized by a reactive exocyclic methylene (B1212753) group, which makes it a valuable precursor in the synthesis of various organic compounds, particularly cyanine (B1664457) dyes. While direct applications of Fischer's base in the synthesis of metal ion sensors are not extensively documented in peer-reviewed literature, its structural features present a promising platform for the development of novel chemosensors. The core indoline structure can act as a signaling unit, and the reactive methylene group provides a straightforward handle for introducing a metal ion recognition moiety (a ligand).

This document provides a comprehensive overview of the principles of Schiff base sensors for metal ions and presents a hypothetical framework for the synthesis and application of a sensor derived from Fischer's base. The protocols and data herein are based on established methodologies for analogous Schiff base chemosensors.

General Principles of Schiff Base Sensors for Metal Ions

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). They are typically formed through the condensation of a primary amine with an aldehyde or a ketone.[3][4][5] Schiff base ligands are widely employed in the design of colorimetric and fluorescent sensors for metal ions due to their synthetic accessibility and strong ability to coordinate with a variety of metal cations.[6]

The general structure of a Schiff base sensor consists of two key components:

  • A signaling unit (fluorophore or chromophore): This part of the molecule exhibits changes in its optical properties (color or fluorescence) upon metal ion binding.

  • A recognition unit (ligand): This is the part of the molecule that selectively binds to the target metal ion. In Schiff base sensors, the imine nitrogen and other nearby donor atoms (like oxygen or sulfur) often constitute the binding site.

Signaling Mechanisms in Schiff Base Sensors

The detection of metal ions by Schiff base sensors typically occurs through one of several photophysical mechanisms:

  • Chelation-Enhanced Fluorescence (CHEF): In some sensors, the free ligand is weakly fluorescent due to processes like photoinduced electron transfer (PET) that quench the fluorescence. Upon chelation with a metal ion, the ligand's conformational rigidity increases, inhibiting these quenching pathways and leading to a significant enhancement of fluorescence ("turn-on" response).[7][8][9][10]

  • Intramolecular Charge Transfer (ICT): These sensors possess an electron-donating and an electron-accepting part.[11][12][13][14] The binding of a metal ion can modulate the ICT process, causing a shift in the absorption or emission wavelength, which can be observed as a color change or a ratiometric fluorescent response.

  • Fluorescence Quenching: The binding of a paramagnetic metal ion (e.g., Cu²⁺, Fe³⁺) can lead to quenching of the fluorophore's emission through energy or electron transfer processes ("turn-off" response).[15]

Hypothetical Synthesis of a Fischer's Base-Derived Sensor

This section outlines a hypothetical protocol for the synthesis of a Schiff base sensor for metal ions starting from Fischer's base. The proposed sensor incorporates a salicylaldehyde (B1680747) moiety, which provides a phenolic hydroxyl group and an imine nitrogen as a potential binding site for metal ions.

Reaction Scheme:

Fischer's Base + Salicylaldehyde → Fischer's Base-Salicylaldehyde Schiff Base Sensor

Experimental Protocol: Synthesis of Fischer's Base-Salicylaldehyde Sensor

Materials:

  • Fischer's base (this compound)

  • Salicylaldehyde

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 equivalent of Fischer's base in 20 mL of absolute ethanol.

  • Add 1.0 equivalent of salicylaldehyde to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Equip the flask with a condenser and reflux the mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the purified Fischer's base-salicylaldehyde Schiff base sensor.

  • Characterize the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Application Protocol: Metal Ion Detection

This protocol describes the general procedure for using the synthesized Fischer's base-salicylaldehyde sensor for the detection of metal ions in a solution.

Materials:

  • Synthesized Fischer's Base-Salicylaldehyde Sensor

  • Stock solutions of various metal ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺, Ni²⁺, Co²⁺, etc.) in a suitable solvent (e.g., water or acetonitrile).

  • Spectrophotometer (for colorimetric measurements)

  • Fluorometer (for fluorescence measurements)

  • Solvent (e.g., a mixture of an organic solvent like acetonitrile (B52724) and water)

Procedure:

  • Preparation of Sensor Solution: Prepare a stock solution of the synthesized sensor in a suitable solvent (e.g., 1 mM in acetonitrile).

  • Colorimetric Detection:

    • To a series of cuvettes, add a fixed volume of the sensor stock solution and dilute with the chosen solvent.

    • Add different metal ion solutions to each cuvette.

    • Observe any color changes by naked eye.

    • Record the UV-Vis absorption spectra of each solution to quantify the colorimetric response.

  • Fluorescent Detection:

    • To a series of fluorescence cuvettes, add a fixed volume of the sensor stock solution and dilute with the solvent.

    • Record the initial fluorescence spectrum of the sensor solution.

    • Add different metal ion solutions to each cuvette and record the fluorescence spectra.

    • Analyze the changes in fluorescence intensity or the appearance of new emission bands to determine the sensor's response.

  • Selectivity and Sensitivity:

    • To assess selectivity, test the sensor's response to the target metal ion in the presence of other potentially interfering ions.

    • To determine the sensitivity, perform a titration experiment by adding increasing concentrations of the target metal ion to the sensor solution and measure the corresponding change in absorbance or fluorescence. The limit of detection (LOD) can be calculated from this data.

Quantitative Data for Schiff Base Metal Ion Sensors

As there is no specific data available for Fischer's base-derived sensors, the following table summarizes the performance of various other Schiff base sensors for different metal ions to provide a benchmark for expected performance.

Sensor (Schiff Base Precursors)Target Ion(s)Detection MethodLimit of Detection (LOD)Linear RangeSolvent SystemReference
4-aminoantipyrine and 3-methoxy-5-nitrosalicylaldehydeAl³⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺Colorimetric & Fluorescence QuenchingNot specifiedNot specifiedNot specified[3]
2-aminophenol and salicylaldehydeAl³⁺FluorescenceNot specifiedNot specifiedEthanol[3]
3-pentylaniline and salicylaldehydeNot specifiedGeneral SynthesisNot applicableNot applicableEthanol[4]
Aniline and BenzaldehydeNot specifiedGeneral SynthesisNot applicableNot applicableNone (neat)[16]

Visualizations

Signaling Pathway of a Hypothetical Fischer's Base Sensor

G Figure 1. Hypothetical Signaling Pathway Sensor Fischer's Base Sensor (Low Fluorescence) Complex Sensor-Metal Complex (High Fluorescence) Sensor->Complex Binding Quenching Inhibition of PET/ICT Sensor->Quenching Metal Metal Ion Metal->Complex Chelation Complex->Quenching Inhibits Emission Fluorescence Emission Complex->Emission

Caption: Hypothetical CHEF mechanism for a Fischer's base sensor.

Experimental Workflow for Synthesis and Application

G Figure 2. Experimental Workflow cluster_synthesis Synthesis cluster_application Application FischersBase Fischer's Base Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) FischersBase->Reaction Salicylaldehyde Salicylaldehyde Salicylaldehyde->Reaction Purification Filtration & Drying Reaction->Purification Sensor Fischer's Base Sensor Purification->Sensor SensorSolution Sensor Solution Sensor->SensorSolution MetalSolution Metal Ion Solution Mixing Mixing MetalSolution->Mixing SensorSolution->Mixing Measurement Spectroscopic Measurement (UV-Vis/Fluorescence) Mixing->Measurement Analysis Data Analysis (LOD, Selectivity) Measurement->Analysis

Caption: Workflow for sensor synthesis and metal ion detection.

Conclusion

While Fischer's base has not been widely exploited for the synthesis of metal ion sensors, its chemical properties make it a viable candidate for the development of novel Schiff base chemosensors. The provided hypothetical protocols, based on well-established chemical principles, offer a starting point for researchers interested in exploring this avenue. The general success and versatility of Schiff base sensors suggest that Fischer's base derivatives could lead to new colorimetric and fluorescent probes for the selective and sensitive detection of various metal ions, with potential applications in environmental monitoring, diagnostics, and drug development. Further research is warranted to synthesize and characterize such sensors to validate their efficacy.

References

Troubleshooting & Optimization

Improving the yield of the Fischer indole synthesis for Fischer's base

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Fischer's base (1,3,3-trimethyl-2-methyleneindoline) via the Fischer indole (B1671886) synthesis.

Troubleshooting Guide

Issue 1: Low or No Yield of Fischer's Base

  • Question: My Fischer indole synthesis of Fischer's base is resulting in a very low yield or no product at all. What are the common causes and how can I improve it?

  • Answer: Low yields in the synthesis of Fischer's base are a common issue and can stem from several factors. The reaction is notably sensitive to the choice of acid catalyst and reaction conditions. Here is a systematic approach to troubleshooting:

    • Purity of Reactants: Ensure that the phenylhydrazine (B124118) and 3-methyl-2-butanone (B44728) (isopropyl methyl ketone) are of high purity. Impurities can lead to unwanted side reactions. It is advisable to use freshly distilled starting materials.

    • Catalyst Selection: The choice of acid catalyst is critical. While strong mineral acids like HCl and H₂SO₄, or Lewis acids like ZnCl₂ and BF₃·OEt₂, are commonly used in Fischer indole syntheses, they may not be optimal for Fischer's base.[1] Polyphosphoric acid (PPA) at elevated temperatures has been used, as well as weaker organic acids like acetic acid, propanoic acid, or citric acid, which have been reported to give high yields of the intermediate indolenine.[2]

    • Reaction Temperature: The reaction often requires heating.[3] However, excessively high temperatures can lead to the formation of tar and polymeric byproducts.[4] The optimal temperature is dependent on the catalyst and solvent used. For instance, reactions with polyphosphate esters may require temperatures around 175-180°C, while those with acetic acid might proceed at reflux.[5][6]

    • Reaction Atmosphere: For substrates that are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.[4]

    • One-Pot vs. Two-Step Procedure: Consider if a one-pot synthesis, where the intermediate phenylhydrazone is not isolated, is beneficial for minimizing product loss.[4]

Issue 2: Formation of Impurities and Side Products

  • Question: My reaction is producing Fischer's base, but I am observing significant impurities and byproducts on my TLC and NMR. What are these and how can I avoid them?

  • Answer: The formation of side products is a known challenge in the Fischer indole synthesis. Common impurities include:

    • Tars and Polymers: Strongly acidic conditions and high temperatures can lead to the formation of intractable tars.[4] Using milder catalysts or optimizing the reaction temperature can mitigate this.

    • Regioisomers: While 3-methyl-2-butanone is unsymmetrical, the formation of the alternative regioisomer is generally less favored. However, the choice of acid catalyst and its concentration can influence the regioselectivity.[2]

    • N-N Bond Cleavage Products: In some cases, the hydrazone intermediate can undergo cleavage of the N-N bond, which is a competing reaction pathway that can reduce the yield of the desired indole.[7]

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to purify the crude Fischer's base. What are some effective purification strategies?

  • Answer: Purification of Fischer's base can be challenging due to its basic nature and the presence of polar byproducts.

    • Extraction: After neutralizing the acidic reaction mixture to a pH of at least 8, the product, which is often an oil, can be extracted with a suitable organic solvent like methylene (B1212753) chloride.[5]

    • Distillation: Fischer's base is a liquid and can be purified by vacuum distillation. The boiling point is reported to be around 119-121°C at 14 mmHg.[8]

    • Column Chromatography: If distillation is not sufficient, column chromatography can be employed. However, careful selection of the stationary and mobile phases is necessary to avoid product decomposition on the column.

    • Conversion to a Salt: For very high purity, Fischer's base can be converted to a quaternary salt, such as the hydroiodide, which can then be recrystallized and the free base regenerated.[5]

Frequently Asked Questions (FAQs)

  • Q1: What is the direct precursor to Fischer's base in this synthesis?

    • A1: The direct cyclization product is 2,3,3-trimethylindolenine (B142774). Fischer's base (this compound) is formed after N-methylation of the indolenine followed by deprotonation, or in some cases can be considered a tautomer. Often, the synthesis is a two-step process involving the initial Fischer indolization to form 2,3,3-trimethylindolenine, followed by methylation.[9]

  • Q2: Can microwave irradiation be used to improve the yield?

    • A2: Yes, microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times for the Fischer indole synthesis in many cases.[4]

  • Q3: What is the role of the acid catalyst in the reaction mechanism?

    • A3: The acid catalyst facilitates several key steps in the mechanism: the initial formation of the phenylhydrazone, its tautomerization to the ene-hydrazine, and the subsequent[10][10]-sigmatropic rearrangement which is the core bond-forming step. Finally, it catalyzes the elimination of ammonia (B1221849) to form the aromatic indole ring system.[1]

Data Presentation

Table 1: Reported Yields for the Synthesis of 2,3,3-Trimethylindolenine (Precursor to Fischer's Base)

CatalystSolventTemperatureReaction TimeYieldReference
Propanoic AcidPropanoic AcidRefluxNot Specified85-95%[2]
Citric AcidEthanolRefluxNot Specified85-98%[2]
Acetic AcidAcetic AcidReflux24 h60%[6]
2N HClToluene100°C24 h10-33%[7]

Table 2: Yield for the N-methylation of 2,3,3-Trimethylindolenine to Fischer's Base

Methylating AgentBaseSolventTemperatureReaction TimeYieldReference
Dimethyl sulfate (B86663)Sodium bicarbonateWater65°C5 hours82%[8]

Experimental Protocols

Protocol 1: High-Yield Synthesis of 2,3,3-Trimethylindolenine using Citric Acid[2]

  • Reactant Mixture: In a round-bottom flask, combine phenylhydrazine (1.0 eq) and 3-methyl-2-butanone (1.0-1.2 eq) in ethanol.

  • Catalyst Addition: Add citric acid (50 mol%) to the mixture.

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: N-Methylation of 2,3,3-Trimethylindolenine to Fischer's Base[8]

  • Suspension: In a reaction vessel, create a suspension of 2,3,3-trimethylindolenine (1.0 eq) and sodium bicarbonate (excess) in water.

  • Methylation: While stirring, add dimethyl sulfate (1.2 eq) to the suspension.

  • Reaction: Heat the mixture to 65°C for 5 hours.

  • Work-up: After cooling, separate the organic product. Extract the aqueous phase with toluene. Combine the organic phases.

  • Drying and Purification: Dry the combined organic phase over sodium sulfate and then distill under vacuum to obtain pure Fischer's base.

Protocol 3: One-Pot Synthesis of Fischer's Base using a Polyphosphate Ester[5]

  • Catalyst Preparation: Prepare a polyphosphate ester from phosphoric anhydride (B1165640) and an appropriate alcohol (e.g., ethanol).

  • Reaction Setup: Vigorously stir the polyphosphate ester (e.g., 3 parts by weight) at room temperature under an inert atmosphere.

  • Reactant Addition: Simultaneously add equimolar quantities of 3-methyl-2-butanone and phenylhydrazine dropwise.

  • Reaction: Heat the mixture to 175-180°C for 4-12 hours.

  • Work-up: Pour the resulting deep amber solution into cold water and stir until a clear aqueous acidic solution is formed.

  • Isolation: Neutralize the solution to a pH of 8. The product will separate as an oil.

  • Purification: Isolate the product by extraction with methylene chloride. The product may be sufficiently pure or can be further purified by vacuum distillation.

Visualizations

Fischer_Indole_Synthesis_Workflow General Workflow for Fischer Indole Synthesis Reactants Phenylhydrazine + 3-Methyl-2-butanone Hydrazone Phenylhydrazone Formation Reactants->Hydrazone Acid Catalyst (e.g., Acetic Acid) Indolenine 2,3,3-Trimethylindolenine Hydrazone->Indolenine [3,3]-Sigmatropic Rearrangement & Cyclization Methylation N-Methylation Indolenine->Methylation (e.g., Dimethyl Sulfate) FischersBase Fischer's Base Methylation->FischersBase

Caption: General two-step workflow for the synthesis of Fischer's base.

Troubleshooting_Low_Yield Troubleshooting Logic for Low Yield Start Low Yield Observed CheckPurity Check Reactant Purity Start->CheckPurity OptimizeCatalyst Optimize Acid Catalyst CheckPurity->OptimizeCatalyst Purity Confirmed OptimizeTemp Optimize Temperature OptimizeCatalyst->OptimizeTemp Catalyst Screened CheckSideReactions Analyze for Side Reactions OptimizeCatalyst->CheckSideReactions Multiple Products InertAtmosphere Use Inert Atmosphere OptimizeTemp->InertAtmosphere Temperature Optimized ImprovedYield Improved Yield InertAtmosphere->ImprovedYield Conditions Refined CheckSideReactions->OptimizeTemp

Caption: A logical workflow for troubleshooting low yields in the synthesis of Fischer's base.

References

Troubleshooting low yield in spiropyran synthesis using Fischer's base

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of spiropyran from Fischer's base and salicylaldehyde (B1680747) derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of spiropyran from Fischer's base and salicylaldehyde?

The synthesis involves a condensation reaction between 1,3,3-trimethyl-2-methyleneindoline (Fischer's base) or its salts and a salicylaldehyde derivative. The reaction is typically carried out in an organic solvent, often with heating. The mechanism involves the formation of a vinyl base from Fischer's base, which then acts as a nucleophile, attacking the aldehyde group of the salicylaldehyde. This is followed by an intramolecular cyclization and dehydration to form the spiropyran ring system.

Q2: What is a typical expected yield for this reaction?

Under optimized conditions, the condensation of Fischer's base with salicylaldehyde derivatives can produce good to excellent yields, often reported to be 70% or higher, with some syntheses achieving near-quantitative yields.[1] However, yields can be significantly lower if reaction conditions are not optimized or if side reactions occur.

Q3: What are the most common solvents used for this synthesis?

Commonly used solvents include alcohols like ethanol (B145695) and methanol (B129727), as well as toluene (B28343) and dimethylformamide (DMF).[1] The choice of solvent can influence the reaction rate and the stability of the product, thereby affecting the overall yield.

Q4: Is a catalyst required for this reaction?

The reaction is often carried out with a basic catalyst, such as piperidine (B6355638) or triethylamine, to facilitate the formation of the reactive methylene (B1212753) base from Fischer's base salt. In some procedures, the Fischer's base is used directly without the addition of another base.

Troubleshooting Guide for Low Yield

This guide addresses common issues that can lead to low yields in spiropyran synthesis.

Problem 1: Low or no product formation.

Possible Cause Suggested Solution
Impure Starting Materials - Fischer's Base: Ensure the Fischer's base is pure. It can degrade over time, turning from a colorless/pale yellow oil to a darker color. If necessary, purify by vacuum distillation.
- Salicylaldehyde: Use freshly purchased or purified salicylaldehyde. Aldehydes can oxidize to carboxylic acids upon storage.
Incorrect Reaction Temperature The reaction is typically performed at reflux.[1] However, prolonged heating at very high temperatures can lead to product degradation. Optimize the temperature for your specific reactants. A temperature range of 60-80°C is a good starting point.
Sub-optimal Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while excessively long times can promote side reactions and product decomposition. Reaction times can range from 30 minutes to several hours.
Inefficient Mixing Ensure the reaction mixture is being stirred effectively to promote contact between the reactants.
Inappropriate Solvent While ethanol and methanol are common, try other solvents like toluene or DMF, as solvent polarity can affect the reaction.[1]

Problem 2: Presence of significant side products.

Possible Cause Suggested Solution
Formation of Dicondensed Spiropyran This side product can form when an excess of Fischer's base reacts with the salicylaldehyde. To minimize this, use a stoichiometric ratio of Fischer's base to salicylaldehyde (1:1) or a slight excess of the aldehyde.
Oxidation of Reactants or Product Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation, especially if the reactants or product are sensitive to air.
Decomposition of the Product Spiropyrans can be sensitive to heat and light. Minimize exposure to high temperatures and UV light during the reaction and work-up.

Problem 3: Difficulty in product isolation and purification.

Possible Cause Suggested Solution
Product is soluble in the reaction solvent If the product does not precipitate upon cooling, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or by column chromatography.
Co-precipitation of impurities If the precipitated product is impure, recrystallization is often effective. For persistent impurities, column chromatography on silica (B1680970) gel may be necessary.
Product degradation during purification Avoid using acidic conditions during work-up unless employing a specific acid-mediated purification protocol. Protect the product from light during purification and storage.

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield of spiropyran synthesis as reported in various studies.

Table 1: Effect of Solvent on Spiropyran Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
EthanolReflux2~85[1]
MethanolReflux375-80Generic Protocol
TolueneReflux4~70[1]
DMF1002Variable[1]

Table 2: Effect of Substituents on Salicylaldehyde on Yield

Salicylaldehyde SubstituentYield (%)Notes
Unsubstituted>70Generally high yields.
5-Nitro~90Electron-withdrawing groups can enhance reactivity.
5-Bromo~80Halogen substituents are well-tolerated.
3,5-Di-tert-butylLowerSteric hindrance can significantly reduce the yield.

Experimental Protocols

Standard Protocol for the Synthesis of 6-Nitro-BIPS (6-nitro-1',3',3'-trimethylspiro[2H-1-benzopyran-2,2'-indoline])

This protocol is a general guideline and may require optimization for different substituted spiropyrans.

Materials:

  • This compound (Fischer's base)

  • 5-nitrosalicylaldehyde

  • Ethanol (absolute)

  • Piperidine (optional, as a catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-nitrosalicylaldehyde (1.0 equivalent) in absolute ethanol.

  • Add Fischer's base (1.0 equivalent) to the solution.

  • (Optional) Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate (B1210297) eluent).

  • After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • The product often precipitates as a crystalline solid upon cooling. If not, the solution can be cooled further in an ice bath.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol or another suitable solvent to yield the pure spiropyran.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Low Spiropyran Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions Start->CheckConditions CheckSideReactions Investigate Side Reactions Start->CheckSideReactions CheckPurification Review Purification Method Start->CheckPurification PurifyFischersBase Purify Fischer's Base (e.g., distillation) CheckPurity->PurifyFischersBase Fischer's Base impure? PurifyAldehyde Use Pure/Fresh Salicylaldehyde CheckPurity->PurifyAldehyde Aldehyde old/impure? OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp Temp too high/low? OptimizeTime Optimize Reaction Time (monitor by TLC) CheckConditions->OptimizeTime Time too short/long? OptimizeSolvent Test Different Solvents CheckConditions->OptimizeSolvent Solvent suboptimal? AdjustStoichiometry Adjust Reactant Ratio (e.g., 1:1) CheckSideReactions->AdjustStoichiometry Dicondensation product observed? InertAtmosphere Use Inert Atmosphere (N2 or Ar) CheckSideReactions->InertAtmosphere Oxidation suspected? OptimizeRecrystallization Optimize Recrystallization Solvent System CheckPurification->OptimizeRecrystallization Precipitation/Recrystallization inefficient? ColumnChromatography Perform Column Chromatography CheckPurification->ColumnChromatography Persistent impurities? YieldImproved Yield Improved PurifyFischersBase->YieldImproved PurifyAldehyde->YieldImproved OptimizeTemp->YieldImproved OptimizeTime->YieldImproved OptimizeSolvent->YieldImproved AdjustStoichiometry->YieldImproved InertAtmosphere->YieldImproved OptimizeRecrystallization->YieldImproved ColumnChromatography->YieldImproved

Caption: A flowchart for troubleshooting low yields in spiropyran synthesis.

Reaction Pathway

ReactionPathway FischersBase Fischer's Base Intermediate Zwitterionic Intermediate FischersBase->Intermediate + Salicylaldehyde (Nucleophilic Attack) SideProduct Dicondensed Side Product FischersBase->SideProduct + Intermediate (Excess Fischer's Base) Salicylaldehyde Salicylaldehyde Spiropyran Spiropyran Intermediate->Spiropyran - H2O (Cyclization)

References

Technical Support Center: Synthesis of Hemicyanine Dyes from Fischer's Base and Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the condensation reaction of Fischer's base (1,3,3-trimethyl-2-methyleneindoline) with aldehydes to synthesize hemicyanine dyes.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of hemicyanine dyes.

Issue 1: Low Yield of the Desired Hemicyanine Dye

Symptoms:

  • The final product mass is significantly lower than the theoretical yield.

  • TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting materials.

Potential Causes and Solutions:

CauseSolution
Incomplete Reaction The condensation of Fischer's base with an aldehyde is a reversible equilibrium reaction. To drive the reaction towards the product, consider the following: Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS until the starting materials are consumed. Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can promote the formation of side products. Remove Water: The reaction produces water as a byproduct. Removing it can shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate (B86663) or molecular sieves.
Incorrect Stoichiometry Ensure that the molar ratio of Fischer's base to the aldehyde is optimized. A 1:1 ratio is a good starting point, but a slight excess of the aldehyde may be beneficial in some cases.
Suboptimal pH The reaction is often catalyzed by a mild base. The pH should be high enough to facilitate the deprotonation of the methylene (B1212753) group of Fischer's base, but not so high as to promote significant side reactions. A weak base like pyridine (B92270) or triethylamine (B128534) is commonly used.
Issue 2: Presence of Significant Side Products

Symptoms:

  • Multiple spots are observed on the TLC plate of the crude reaction mixture in addition to the desired product and starting materials.

  • Purification by column chromatography is difficult due to overlapping spots or streaking.

  • NMR and Mass Spectrometry data of the purified product show unexpected signals.

Common Side Products and Mitigation Strategies:

The most common side products in this reaction arise from Aldol-type condensation reactions .

  • Aldehyde Self-Condensation: If the aldehyde has α-hydrogens, it can react with itself in the presence of a base to form an aldol (B89426) addition or condensation product.

    • Mitigation: This is more prevalent with aliphatic aldehydes. Using an aromatic aldehyde, which typically lacks α-hydrogens, can prevent this side reaction. If an aliphatic aldehyde must be used, carefully control the reaction temperature and the amount of base.

  • Crossed Aldol Condensation: The enolate of the aldehyde can react with another molecule of the aldehyde.

    • Mitigation: Similar to self-condensation, controlling the reaction conditions is key. Using a non-enolizable aldehyde is the most effective strategy.

Table 1: Troubleshooting Side Product Formation

Side Product TypeFormation ConditionsPrevention/Minimization Strategies
Aldehyde Self-Condensation ProductAldehydes with α-hydrogens, basic conditions.[1]Use aromatic aldehydes which lack α-hydrogens. Carefully control base concentration and temperature.
Unidentified Polar ImpuritiesHigh temperatures, strong bases.Use milder reaction conditions. Purify starting materials before the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction of Fischer's base with an aldehyde?

A1: The reaction proceeds through a Knoevenagel-type condensation. The base removes a proton from the active methylene group of Fischer's base to form a nucleophilic enamine. This enamine then attacks the carbonyl carbon of the aldehyde. Subsequent elimination of water yields the final hemicyanine dye.

Q2: How can I purify the synthesized hemicyanine dye?

A2: Purification is typically achieved through column chromatography on silica (B1680970) gel or alumina. A gradient elution system, for example, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) or dichloromethane/methanol, is often effective. Recrystallization from a suitable solvent system can also be used for further purification.

Q3: My purified dye appears to be a mixture of E/Z isomers. How can I address this?

A3: The formation of both E and Z isomers is possible. Often, one isomer is thermodynamically more stable. You can try heating the mixture in a suitable solvent to encourage equilibration to the more stable isomer. Isomer separation can sometimes be achieved by careful column chromatography or fractional crystallization.

Q4: The color of my reaction mixture is not what I expected. What could be the reason?

A4: The color of hemicyanine dyes is highly dependent on the electronic properties of the substituents on the aldehyde and the length of the conjugated system. Unexpected colors could indicate the formation of side products or that the desired product has a different absorption maximum than anticipated. It is recommended to characterize the product using UV-Vis spectroscopy to determine its absorption spectrum.

Experimental Protocols

This section provides a general methodology for the synthesis of a hemicyanine dye from Fischer's base and a substituted benzaldehyde.

General Procedure for Hemicyanine Dye Synthesis:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Fischer's base (1 equivalent) and the desired aromatic aldehyde (1-1.2 equivalents) in a suitable solvent such as ethanol, acetonitrile, or pyridine.

  • Addition of Base: Add a catalytic amount of a weak base, such as pyridine or triethylamine (0.1-0.3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a minimum amount of a suitable solvent (e.g., dichloromethane) and purify by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to isolate the desired hemicyanine dye.

  • Characterization: Characterize the purified product by NMR (¹H and ¹³C), Mass Spectrometry, and UV-Vis spectroscopy.

Visualizations

Reaction Pathway and Potential Side Reactions

Troubleshooting_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Action_Time Increase Reaction Time/ Temperature Incomplete->Action_Time Action_Water Remove Water Incomplete->Action_Water Check_Stoichiometry Verify Stoichiometry Complete->Check_Stoichiometry Action_Time->Check_Completion Action_Water->Check_Completion Incorrect_Stoichiometry Incorrect Stoichiometry Check_Stoichiometry->Incorrect_Stoichiometry No Correct_Stoichiometry Stoichiometry Correct Check_Stoichiometry->Correct_Stoichiometry Yes Action_Stoichiometry Adjust Reactant Ratios Incorrect_Stoichiometry->Action_Stoichiometry Check_Purification Review Purification Procedure Correct_Stoichiometry->Check_Purification Action_Stoichiometry->Start Purification_Issue Product Loss During Purification Check_Purification->Purification_Issue Action_Purification Optimize Chromatography/ Workup Purification_Issue->Action_Purification

References

How to avoid polymerization of 1,3,3-Trimethyl-2-methyleneindoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3,3-Trimethyl-2-methyleneindoline (also known as Fischer's Base). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the unwanted polymerization of this compound during storage and experimentation.

Troubleshooting Guide

Unexpected polymerization of this compound can lead to failed experiments and loss of valuable material. This guide will help you diagnose and resolve common issues related to polymerization.

Symptom Potential Cause Recommended Action
Increased viscosity of the solution.Onset of polymerization.Immediately cease the experiment and consider purification of the remaining monomer.
The appearance of a precipitate or solid material.Advanced polymerization.Filter the solution to remove the polymer. The remaining monomer may require purification.
A noticeable color change from its typical reddish hue to a darker or brownish color.Degradation and/or polymerization.Evaluate the purity of the material. If polymerization is suspected, purify the monomer.
Inconsistent or unexpected experimental results.Partial polymerization of the starting material.Verify the purity of your this compound. Consider adding a stabilizer if not already present.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound polymerization?

A1: The primary triggers for the unwanted polymerization of this compound are exposure to acids, strong oxidizing agents, and to a lesser extent, heat and light.[1] The enamine-like structure of the molecule makes it particularly susceptible to acid-catalyzed reactions, which can initiate polymerization. Free-radical polymerization can also occur, especially if the compound is exposed to initiators or impurities that can generate free radicals.

Q2: How should I properly store this compound to prevent polymerization?

A2: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight.[2] It is crucial to keep it in a tightly sealed container to prevent exposure to moisture and air. Most importantly, it must be stored away from incompatible materials such as acids and strong oxidizing agents.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection. For long-term storage, refrigeration is recommended.

Q3: Can I use chemical inhibitors to prevent the polymerization of this compound?

A3: Yes, the use of inhibitors can be an effective strategy to prevent polymerization, particularly if the compound is to be stored for an extended period or used in reactions where it might be exposed to conditions that could initiate polymerization. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) and hydroquinone (B1673460) are commonly used as inhibitors for monomers susceptible to free-radical polymerization.[3][4][5] These compounds work by scavenging free radicals that can initiate the polymerization process.[3][5]

Q4: My bottle of this compound has become viscous. Can I still use it?

A4: Increased viscosity is a strong indicator that polymerization has begun. Using the material in this state is not recommended as the presence of polymers can interfere with your reaction and lead to inaccurate results. The unpolymerized monomer can often be recovered and purified.

Q5: How can I purify this compound that has started to polymerize?

A5: The most effective method for purifying this compound from its polymer is through vacuum distillation.[6] This process separates the lower-boiling point monomer from the non-volatile polymer. It is advisable to perform the distillation at the lowest possible temperature to prevent thermal degradation.

Experimental Protocols

Protocol for Storage with Inhibitors

For enhanced stability during long-term storage, the addition of a free-radical inhibitor is recommended.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT) or Hydroquinone

  • A clean, dry storage container (amber glass is preferred)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • If your this compound is in a solid or highly viscous state, gently warm it to a liquid state.

  • Add BHT or hydroquinone to the liquid at a concentration of 100-200 ppm (mg of inhibitor per kg of compound).

  • Mix thoroughly until the inhibitor is completely dissolved.

  • Transfer the stabilized compound to the storage container.

  • Purge the headspace of the container with an inert gas before sealing tightly.

  • Store the container in a cool, dark, and well-ventilated location.

Protocol for Purification by Vacuum Distillation

This protocol outlines the general steps for purifying this compound from its polymer.

Materials:

  • Polymerized or partially polymerized this compound

  • Vacuum distillation apparatus (short path is recommended)

  • Vacuum pump

  • Heating mantle

  • Cold trap

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

  • Place the impure this compound into the distillation flask.

  • Begin to slowly apply vacuum to the system.

  • Once a stable vacuum is achieved, gradually heat the distillation flask using the heating mantle.

  • Collect the distilled this compound in the receiving flask. A patent for the preparation of this compound notes a boiling point of 119-121°C at 14 mm Hg.[6]

  • Once the distillation is complete, allow the apparatus to cool completely before releasing the vacuum.

  • Transfer the purified product to a clean, dry storage container, and consider adding an inhibitor for long-term stability.

Visualizations

TroubleshootingWorkflow Troubleshooting Polymerization of this compound Start Experiment Issue: Unexpected Results or Physical Change ObserveViscosity Observe Increased Viscosity or Precipitate? Start->ObserveViscosity CheckPurity Check Purity of This compound CheckConditions Review Experimental Conditions: - Acidic Reagents/Solvents? - High Temperature? - Exposure to Light/Air? CheckPurity->CheckConditions ObserveViscosity->CheckPurity No PolymerizationSuspected Polymerization is Likely ObserveViscosity->PolymerizationSuspected Yes Purify Purify by Vacuum Distillation PolymerizationSuspected->Purify AddInhibitor Add Inhibitor (e.g., BHT) for Future Stability Purify->AddInhibitor Proceed Proceed with Experiment Using Purified Material AddInhibitor->Proceed End Problem Resolved Proceed->End ModifyConditions Modify Conditions: - Use Anhydrous/Aprotic Solvents - Lower Temperature - Protect from Light/Air CheckConditions->ModifyConditions ModifyConditions->Proceed

Caption: Troubleshooting workflow for polymerization issues.

PreventionStrategies Strategies to Prevent Polymerization cluster_causes Primary Causes of Polymerization cluster_prevention Preventive Measures Acid Acid Contamination ControlledConditions Controlled Experimental Conditions Acid->ControlledConditions Mitigated by FreeRadicals Free Radicals Inhibitors Use of Inhibitors: - BHT - Hydroquinone FreeRadicals->Inhibitors Mitigated by HeatLight Heat & Light Exposure ProperStorage Proper Storage: - Cool, Dark, Dry - Inert Atmosphere HeatLight->ProperStorage Mitigated by

Caption: Relationship between causes and prevention of polymerization.

AcidCatalyzedDimerization Proposed Acid-Catalyzed Dimerization/Oligomerization Pathway Monomer1 Monomer Protonation Protonation (H+) Monomer1->Protonation Carbocation Carbocation Intermediate Protonation->Carbocation Attack Nucleophilic Attack Carbocation->Attack Monomer2 Another Monomer Monomer2->Attack Dimer Dimer/Oligomer Attack->Dimer

Caption: Simplified proposed mechanism of acid-catalyzed polymerization.

References

Optimization of reaction conditions for Fischer's base condensation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of Fischer's Base condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols for the successful synthesis of Fischer's base (1,3,3-trimethyl-2-methyleneindoline).

Frequently Asked Questions (FAQs)

Q1: What is the Fischer base condensation? The synthesis of Fischer's base is a specific example of the Fischer indole (B1671886) synthesis, a chemical reaction that produces an indole heterocycle from a substituted phenylhydrazine (B124118) and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[1][2] For Fischer's base, the typical reactants are N-methylphenylhydrazine and acetone (B3395972).

Q2: What are the critical steps in the reaction mechanism? The mechanism involves several key stages:[2]

  • Hydrazone Formation: The N-methylphenylhydrazine and acetone condense to form a phenylhydrazone.[2]

  • Tautomerization: The phenylhydrazone isomerizes to its more reactive enamine form.[2]

  • [3][3]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the N-N bond is cleaved and a new C-C bond is formed.[2]

  • Aromatization & Cyclization: The intermediate undergoes rearomatization, followed by intramolecular cyclization to form a five-membered ring.[4]

  • Ammonia (B1221849) Elimination: The final step is the elimination of an ammonia molecule (or a substituted amine) to form the stable indole ring structure.[1][4]

Q3: Why is the choice of acid catalyst so important? The acid catalyst is crucial as it facilitates both the tautomerization and the key[3][3]-sigmatropic rearrangement.[5] However, the reaction is highly sensitive to acid strength. An acid that is too strong can promote decomposition and tar formation, while a weak acid may not be effective in catalyzing the reaction, leading to low or no yield.[6][7] The optimal choice depends on the specific substrates and conditions.

Q4: Can I perform this reaction as a one-pot synthesis? Yes, a one-pot synthesis is a very common and often preferred method.[3] In this approach, the arylhydrazine, carbonyl compound, and acid catalyst are combined and heated together. This avoids the need to isolate the phenylhydrazone intermediate, which can sometimes be unstable.[6][7]

Q5: How can I purify the final Fischer's base product? Purification can be challenging due to the formation of polar and polymeric byproducts.[6] Common methods include:

  • Aqueous Workup: A wash with an aqueous base (like sodium bicarbonate or sodium carbonate solution) is often used to neutralize the acid catalyst and remove acidic impurities.[6]

  • Column Chromatography: Silica (B1680970) gel is commonly used, but if separation is poor, using alumina (B75360) or reverse-phase chromatography can be effective alternatives.[6][8]

  • Distillation: Since Fischer's base is a liquid, vacuum distillation is an effective method for purification if the product is sufficiently volatile and thermally stable.

Troubleshooting Guide

Issue 1: Low Yield or No Product Formation

  • Possible Cause: Inappropriate acid catalyst.

    • Solution: The choice of catalyst is substrate-dependent. Experiment with a range of Brønsted acids (e.g., p-toluenesulfonic acid, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often a highly effective catalyst for this reaction.[6]

  • Possible Cause: Sub-optimal reaction temperature.

    • Solution: Low temperatures may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of reactants and product.[6] Systematically screen temperatures, starting with milder conditions (e.g., 80°C) and gradually increasing. Microwave-assisted synthesis can sometimes provide rapid heating and improved yields.[6]

  • Possible Cause: Impure starting materials.

    • Solution: Ensure the purity of the phenylhydrazine and the carbonyl compound. Phenylhydrazines can degrade over time, and impurities can lead to significant side reactions.[7]

  • Possible Cause: Unstable hydrazone intermediate.

    • Solution: If you are attempting a two-step synthesis, the hydrazone may be decomposing before cyclization. Switch to a one-pot procedure where the hydrazone is generated in situ and cyclizes without being isolated.[6]

Issue 2: Formation of Dark Tar or Polymeric Byproducts

  • Possible Cause: Reaction temperature is too high.

    • Solution: This is the most common cause of tar formation.[6] Reduce the reaction temperature and consider increasing the reaction time to compensate.

  • Possible Cause: The acid catalyst is too strong or concentrated.

    • Solution: A highly acidic environment can promote polymerization and degradation side reactions.[6] Switch to a milder catalyst (e.g., from H₂SO₄ to p-TsOH) or reduce the amount of catalyst used.

  • Possible Cause: Presence of oxygen.

    • Solution: While not always required, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that contribute to tar formation.

Issue 3: Difficulty with Product Purification

  • Possible Cause: Residual acid or polar byproducts.

    • Solution: Before chromatographic purification, perform a thorough aqueous workup. Neutralize the reaction mixture with a base (e.g., sat. NaHCO₃ soln.) and extract the product into an organic solvent. Wash the organic layer with water and brine to remove water-soluble impurities.[6]

  • Possible Cause: Product streaking on silica gel column.

    • Solution: The basic nitrogen of the indole can interact strongly with acidic silica gel. Pre-treat the silica gel with a small amount of a tertiary amine (e.g., 1% triethylamine (B128534) in the eluent) to neutralize the acidic sites and improve elution. Alternatively, consider using neutral or basic alumina for chromatography.[8]

  • Possible Cause: Co-elution of impurities.

    • Solution: If standard solvent systems (e.g., ethyl acetate/hexanes) fail, try a different system. Sometimes a gradient elution or a completely different solvent class (e.g., dichloromethane/methanol) can provide better separation.[8]

Optimization of Reaction Conditions

The yield and purity of Fischer's base are highly dependent on the reaction parameters. The following table summarizes general trends observed when optimizing the condensation.

ParameterConditionExpected OutcomeNotes / Considerations
Acid Catalyst Brønsted Acids (p-TsOH, HCl)Moderate to good yields.Widely used and effective. Can sometimes lead to side reactions if too concentrated.[1]
Lewis Acids (ZnCl₂, BF₃·OEt₂)Good yields, often milder.Can be very effective, especially for sensitive substrates. Requires anhydrous conditions.[1][6]
Polyphosphoric Acid (PPA)Often high yields.Acts as both catalyst and solvent. High viscosity can make stirring and workup difficult.[6]
Temperature Low (e.g., < 80°C)Incomplete reaction, low yield.Reaction may be too slow to be practical.[6]
Moderate (e.g., 80-120°C)Optimal for many systems.Good balance between reaction rate and minimizing byproduct formation.
High (e.g., > 140°C)Increased tar/polymer formation.Can lead to decomposition of starting materials and product, reducing isolated yield.[6]
Solvent Acetic AcidGood yields.Often used as both a solvent and a Brønsted acid catalyst.[5]
Toluene (B28343) / XyleneGood for higher temperatures.Allows for azeotropic removal of water, which can drive the initial hydrazone formation.
No Solvent (Neat)Efficient for PPA.When using PPA, it often serves as the reaction medium.
Reactant Ratio 1:1 (Hydrazine:Ketone)Stoichiometric.Standard starting point.
Slight excess of KetoneCan improve conversion.Using a slight excess (e.g., 1.1 - 1.2 eq) of the less expensive carbonyl compound can help drive the reaction to completion.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Fischer's Base using Polyphosphoric Acid (PPA)

This protocol is an adaptation of the general one-pot Fischer indole synthesis method, which is highly effective.

  • Reagents & Materials:

    • N-methylphenylhydrazine

    • Acetone (dried over molecular sieves)

    • Polyphosphoric acid (PPA)

    • Ice water

    • Sodium hydroxide (B78521) solution (10 M)

    • Diethyl ether or Dichloromethane (for extraction)

    • Anhydrous sodium sulfate (B86663) or magnesium sulfate

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel

  • Procedure:

    • Place polyphosphoric acid (e.g., 50 g) into a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel.

    • Heat the PPA to approximately 80-90°C with stirring.

    • Premix N-methylphenylhydrazine (e.g., 0.1 mol) and acetone (0.11 mol, 1.1 eq).

    • Add the hydrazine/acetone mixture dropwise to the hot, stirring PPA over 15-20 minutes.

    • After the addition is complete, raise the temperature to 100-110°C and stir for 1-2 hours. Monitor the reaction progress by TLC.

    • Allow the reaction mixture to cool slightly (to ~60-70°C) and then very carefully pour it onto a large beaker of crushed ice with vigorous stirring. This quench is highly exothermic.

    • Once the mixture has cooled to room temperature, slowly neutralize it by adding 10 M NaOH solution until the pH is approximately 8-9. Keep the beaker in an ice bath during neutralization.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude oil by vacuum distillation to obtain pure Fischer's base.

Protocol 2: Two-Step Synthesis with p-Toluenesulfonic Acid (p-TsOH)

This classic approach involves the isolation of the hydrazone before cyclization.

  • Step A: Phenylhydrazone Formation

    • In a round-bottom flask, dissolve N-methylphenylhydrazine (e.g., 0.1 mol) in ethanol (B145695) (100 mL).

    • Add a few drops of glacial acetic acid to catalyze the condensation.

    • Add acetone (0.1 mol) dropwise with stirring at room temperature.

    • Stir the reaction for 1-2 hours. The hydrazone may precipitate out of solution.

    • Remove the ethanol under reduced pressure. The resulting crude hydrazone can be used directly in the next step.

  • Step B: Acid-Catalyzed Cyclization

    • To the flask containing the crude hydrazone, add toluene (100 mL) and p-toluenesulfonic acid monohydrate (p-TsOH, e.g., 0.01 mol, 10 mol%).

    • Fit the flask with a Dean-Stark apparatus and a condenser.

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

    • Continue refluxing for 2-4 hours after no more water is collected. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography or vacuum distillation.

Visualizations

Fischer_Indole_Mechanism start Phenylhydrazine + Ketone (Acetone) hydrazone Phenylhydrazone Formation start->hydrazone + H⁺ / - H₂O enamine Tautomerization to Enamine hydrazone->enamine Tautomerism protonation Protonation enamine->protonation + H⁺ rearrangement [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) protonation->rearrangement Key Step cyclization Intramolecular Cyclization (Aminal) rearrangement->cyclization Rearomatize & Attack elimination Elimination of Amine (NH2R) cyclization->elimination + H⁺ product Fischer's Base (Aromatization) elimination->product

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Experimental_Workflow process_node process_node workup_node workup_node final_node final_node reactants 1. Combine Reactants (Hydrazine, Ketone, Acid Catalyst) reaction 2. Heat Reaction Mixture (e.g., 80-120°C) Monitor by TLC reactants->reaction quench 3. Quench Reaction (Pour onto ice water) reaction->quench neutralize 4. Neutralize (Add aq. base, pH 8-9) quench->neutralize extract 5. Extraction (Organic Solvent) neutralize->extract dry 6. Dry & Concentrate (Dry over Na2SO4, Rotovap) extract->dry purify 7. Purification (Vacuum Distillation or Column Chromatography) dry->purify product 8. Pure Fischer's Base purify->product

Caption: General experimental workflow for Fischer's base synthesis.

Troubleshooting_Logic problem problem question question solution solution start Problem Encountered low_yield Low / No Yield start->low_yield tar Excessive Tar Formation start->tar q1 Product visible on TLC? low_yield->q1 sol_tar - Lower reaction temperature - Use a milder acid catalyst - Reduce catalyst concentration tar->sol_tar q1_yes Yes q1->q1_yes Yes q1_no No q1->q1_no No sol_purification Issue is with workup or purification. - Check extraction pH - Modify chromatography q1_yes->sol_purification sol_reaction_fail Reaction failed. - Check starting material purity - Optimize catalyst/temp - Ensure anhydrous conditions q1_no->sol_reaction_fail

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Purification of Fischer's Base

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Fischer's base. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of Fischer's base from reaction impurities.

Frequently Asked Questions (FAQs)

Q1: What is Fischer's base and why is its purity important?

A1: Fischer's base, chemically known as 1,3,3-trimethyl-2-methyleneindoline, is a key intermediate in the synthesis of various dyes, photosensitizers, and other specialty chemicals. The purity of Fischer's base is crucial as impurities can lead to undesired side reactions, lower yields of the final product, and altered properties of the target molecules.

Q2: What are the common impurities in a crude Fischer's base reaction mixture?

A2: Common impurities can arise from side reactions during the Fischer indole (B1671886) synthesis. These may include unreacted starting materials like phenylhydrazine (B124118) and methyl isopropyl ketone, as well as byproducts from aldol (B89426) condensation or Friedel-Crafts type reactions. Additionally, colored impurities and polymeric tars can form under the acidic and high-temperature conditions of the synthesis.

Q3: My crude Fischer's base is a dark oil. Is this normal?

A3: Yes, it is common for crude Fischer's base to be a dark or amber-colored oil due to the presence of colored impurities and tars formed during the reaction.[1] Purification steps are necessary to obtain a lighter-colored, purer product.

Q4: What are the primary methods for purifying Fischer's base?

A4: The most common methods for purifying Fischer's base are:

  • Extraction: An initial workup involving extraction with an organic solvent and washing with a basic solution can help remove acidic impurities.[2]

  • Distillation: Vacuum distillation is a highly effective method for purifying Fischer's base, which is a liquid at room temperature.[3]

  • Column Chromatography: For smaller scales or to remove specific impurities, column chromatography using silica (B1680970) gel or alumina (B75360) can be employed.

  • Conversion to a Quaternary Salt: The base can be converted to a quaternary salt (e.g., with an alkyl halide), which can then be purified by recrystallization. The pure base can be regenerated from the salt.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of Fischer's base.

Issue 1: Low Yield After Extraction and Washing
Symptom Possible Cause Troubleshooting Step
Low recovery of Fischer's base in the organic layer.Incomplete extraction or formation of emulsions.- Ensure the pH of the aqueous layer is basic (pH > 8) to keep Fischer's base in its free base form, which is more soluble in organic solvents. - Use a brine wash to help break up emulsions. - Perform multiple extractions with smaller volumes of the organic solvent.
Significant loss of product during aqueous washes.Fischer's base salt is partially soluble in water.Minimize the volume of aqueous washes and ensure the organic layer is thoroughly separated before proceeding.
Issue 2: Persistent Color in the Purified Product
Symptom Possible Cause Troubleshooting Step
The distilled or chromatographed Fischer's base is still yellow or brown.Co-distillation or co-elution of colored impurities.- For distillation, ensure a good vacuum and use a fractionating column for better separation. - For column chromatography, try a different solvent system with a lower polarity to increase the separation between the non-polar Fischer's base and more polar colored impurities. A gradient elution might be effective.
Product darkens over time.Oxidation or degradation of the purified base.Store the purified Fischer's base under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
Issue 3: Difficulty with Column Chromatography
Symptom Possible Cause Troubleshooting Step
Fischer's base does not move from the baseline on a silica gel TLC plate.The eluent is not polar enough.Gradually increase the polarity of the eluent. A mixture of hexane (B92381) and ethyl acetate (B1210297) is a good starting point.
Fischer's base streaks on the TLC plate or column.The compound is basic and interacts strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (B128534) (0.5-1%), to the eluent to improve the peak shape and reduce tailing.
Poor separation of Fischer's base from a close-running impurity.The chosen solvent system does not provide enough selectivity.- Try a different combination of solvents. For example, replace ethyl acetate with diethyl ether or dichloromethane. - Consider using a different stationary phase, such as alumina (neutral or basic).

Experimental Protocols

Purification by Vacuum Distillation

This method is suitable for purifying larger quantities of Fischer's base.

Methodology:

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and use greased joints to ensure a good seal. A stir bar should be placed in the distilling flask for smooth boiling.

  • Procedure:

    • Place the crude Fischer's base oil in the distilling flask.

    • Connect the apparatus to a vacuum pump and slowly reduce the pressure.

    • Once a stable vacuum is achieved, begin heating the distilling flask using a heating mantle.

    • Collect the fraction that distills at the appropriate boiling point. For this compound, the boiling point is reported to be in the range of 119-121 °C at 14 mmHg.[3]

  • Shutdown: After the distillation is complete, cool the apparatus to room temperature before slowly releasing the vacuum.

Quantitative Data (Example):

Purification Stage Purity (by GC) Appearance
Crude Product82%Dark amber oil
After Vacuum Distillation>96%Colorless to pale yellow liquid

Note: Purity values are illustrative and can vary based on the initial reaction conditions and the efficiency of the distillation.

Purification by Column Chromatography

This method is ideal for smaller-scale purifications or for removing specific impurities that are difficult to separate by distillation.

Methodology:

  • TLC Analysis: First, determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the Fischer's base spot should be around 0.2-0.3 for good separation on the column. If streaking is observed, add a small amount of triethylamine to the eluent.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the chromatography column and allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude Fischer's base in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Add the eluent to the column and begin collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure Fischer's base.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Fischer's base.

Visualizations

Below are diagrams to help visualize the troubleshooting and experimental workflows.

TroubleshootingWorkflow start Crude Fischer's Base issue Identify Purification Issue start->issue low_yield Low Yield After Extraction issue->low_yield Yield color Persistent Color issue->color Purity/Color chroma_issue Column Chromatography Problems issue->chroma_issue Separation solve_yield Adjust pH, Use Brine, Multiple Extractions low_yield->solve_yield solve_color Use Fractionating Column, Change Eluent, Store Properly color->solve_color solve_chroma Adjust Eluent Polarity, Add Triethylamine, Change Stationary Phase chroma_issue->solve_chroma end_product Pure Fischer's Base solve_yield->end_product solve_color->end_product solve_chroma->end_product

Troubleshooting workflow for Fischer's base purification.

PurificationWorkflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (Organic Solvent + Basic Wash) start->extraction choice Choose Purification Method extraction->choice distillation Vacuum Distillation choice->distillation Large Scale chromatography Column Chromatography choice->chromatography Small Scale / High Purity analysis Purity Analysis (GC, HPLC, NMR) distillation->analysis chromatography->analysis pure_product Pure Fischer's Base analysis->pure_product

General experimental workflow for Fischer's base purification.

References

Technical Support Center: Synthesis and Handling of Cyanine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis, purification, and handling of cyanine (B1664457) dyes. It is intended for researchers, scientists, and drug development professionals who work with these fluorophores.

Frequently Asked Questions (FAQs)

Q1: My cyanine dye solution is losing its color and fluorescence during or after synthesis. What is the primary cause?

The most common cause of degradation in cyanine dyes is the oxidation of the polymethine chain.[1][2] This process is often initiated by light (photodegradation) and involves reactive oxygen species (ROS), particularly singlet oxygen (¹O₂).[1] The polymethine chain, which is the conjugated system responsible for the dye's color and fluorescence, is susceptible to electrophilic attack by singlet oxygen, leading to cleavage of the chain and a loss of conjugation.[1] This degradation is more pronounced for cyanines with longer polymethine chains, such as heptamethine dyes (e.g., Cy7), which are generally less stable than pentamethine (Cy5) or trimethine (Cy3) dyes.[3]

Q2: How can I minimize oxidative degradation during my synthesis reaction?

Preventing oxidation is critical for a successful synthesis. The key is to eliminate molecular oxygen from the reaction environment. This can be achieved through several methods:

  • Use Degassed Solvents: Solvents contain dissolved oxygen which must be removed prior to use.[4][5] Two effective methods are "Freeze-Pump-Thaw" for rigorous oxygen removal and "Gas Bubbling/Sparging" for a faster, though less thorough, alternative.[4][5][6] See the Experimental Protocols section for detailed instructions.

  • Maintain an Inert Atmosphere: The reaction should be conducted under an inert gas like argon or nitrogen.[7] This is typically achieved using a Schlenk line or by maintaining a positive pressure of the inert gas in the reaction flask.[4][6]

  • Incorporate Antioxidants: The addition of radical scavengers or antioxidants can help quench reactive species that initiate degradation.[1][8] While not always used during the primary synthesis step, they are crucial for stabilizing the final product. A combination of an oxidizing agent and a reducing agent (ROXS) has been shown to be effective in minimizing photo-induced degradation.[1] Ascorbic acid (Vitamin C) is another commonly used antioxidant that can protect dyes from degradation, although its effect can be complex and dose-dependent.[9][10][11]

Q3: What is "photobleaching" and how can I prevent it during workup and purification?

Photobleaching, or photodegradation, is the irreversible destruction of a fluorophore upon exposure to light. For cyanine dyes, this process is primarily a photo-oxidation reaction where light excites the dye, which then transfers energy to molecular oxygen to create highly reactive singlet oxygen.[1][12]

To prevent photobleaching:

  • Work in Dim Light: Protect the reaction mixture and the purified dye from direct light. Wrapping flasks in aluminum foil is a simple and effective method.

  • Use Amber Glassware: Store dye solutions in amber vials or bottles to block UV and visible light.

  • Minimize Exposure Time: During purification steps like HPLC or column chromatography, minimize the time the dye is exposed to light.

Q4: Does the pH of my reaction or solvent affect the stability of my cyanine dye?

For many common cyanine dyes, such as Cy3 and Cy5 and their sulfonated derivatives, fluorescence intensity is remarkably stable across a wide pH range.[13] Studies have shown that the fluorescence of these dyes remains nearly constant from a pH of approximately 3.5 to 8.3.[13] However, some cyanine dyes are specifically designed to be pH-sensitive, so it is crucial to know the properties of the specific dye you are synthesizing.[14][15] For standard synthesis, maintaining a neutral pH is generally a safe practice unless the specific reaction mechanism requires acidic or basic conditions. If you observe unexpected color changes, checking the pH is a valid troubleshooting step.

Q5: My purified dye appears unstable during storage. How can I improve its long-term stability?

Instability after purification often points to residual impurities or improper storage conditions.

  • Ensure High Purity: Impurities can catalyze degradation. Purification by reverse-phase HPLC is highly recommended to ensure that the dye is free from reactants and byproducts.[16] A purity of >95% is desirable.

  • Store Properly: Store the purified dye as a dry solid, protected from light, moisture, and oxygen. For solutions, use an anhydrous, degassed solvent (like DMSO or DMF) and store at -20°C or -80°C under an argon or nitrogen atmosphere.

  • Add Stabilizers: For solutions that will be used over time, adding an antioxidant like ascorbic acid or a commercially available photostabilizing agent can significantly extend the dye's shelf life.[1][12]

Quantitative Data Summary

Quantitative data is essential for comparing dye performance and stability. The following tables summarize key parameters.

Table 1: Fluorescence Quantum Yields of Common Cyanine Dyes. The quantum yield (Φ) represents the efficiency of converting absorbed photons into emitted photons. Higher values indicate a brighter fluorophore. Note that these values can be influenced by the local environment, such as solvent and conjugation to biomolecules.[17]

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Notes
Cy3550570~0.15Strongly dependent on environmental factors like viscosity.[17]
Sulfo-Cy3~550~570>0.15Sulfonation increases water solubility.[17]
Cy56506700.20 - 0.27A widely used far-red dye.[17][18]
Sulfo-Cy5~649~672~0.28Increased water solubility and brightness.[17]
Cy7743-750767-773~0.30NIR dye suitable for in vivo imaging, but less stable.[17]

Table 2: Relative Stability of Cyanine Dyes based on Polymethine Chain Length. The stability of cyanine dyes is inversely related to the length of their polymethine chain. Longer chains are more susceptible to oxidation.[3]

Polymethine ChainExample Dye ClassRelative StabilityWavelength
Trimethine (n=1)Cy3HighVisible (Green-Yellow)
Pentamethine (n=2)Cy5ModerateFar-Red
Heptamethine (n=3)Cy7LowNear-Infrared (NIR)

Table 3: pH Stability of Common Cyanine Dyes. Data shows that standard Cy3 and Cy5 dyes are stable across a broad pH range, making them robust for most biological applications.

DyepH Range TestedFluorescence Intensity ChangeReference
Cyanine33.5 - 8.3Remains nearly constant (within 5%)[13]
Sulfo-Cyanine33.5 - 8.3Remains nearly constant (within 5%)[13]
Cyanine53.5 - 8.3Remains nearly constant (within 5%)[13]
Sulfo-Cyanine53.5 - 8.3Remains nearly constant (within 5%)[13]

Visual Guides and Workflows

Logical Workflow for Stable Cyanine Dye Synthesis

This diagram outlines the critical steps and precautions to take during the synthesis and purification process to maximize the stability and yield of the final product.

SynthesisWorkflow start Start: Reagent Prep degas Degas Solvents (Freeze-Pump-Thaw or Sparging) start->degas reaction Run Synthesis Reaction (Under Inert Atmosphere, e.g., Argon) degas->reaction workup Reaction Workup (Protect from Light) reaction->workup purify Purification (e.g., Reverse-Phase HPLC) workup->purify characterize Characterization (LC-MS, NMR, UV-Vis) purify->characterize storage Storage (Dry solid or degassed solution, -20°C, dark) characterize->storage end End: Stable Dye storage->end

Workflow for maximizing cyanine dye stability during synthesis.
Troubleshooting Degradation Issues

Use this decision tree to diagnose potential causes of dye degradation based on your observations.

TroubleshootingTree q1 Is the dye degrading? q2 When does degradation occur? q1->q2 Yes q3 During synthesis or workup? q2->q3 During Process q4 During storage? q2->q4 Post-Purification c1 Cause: Oxidation (Presence of O₂) q3->c1 c2 Cause: Photo-oxidation (Light Exposure) q3->c2 c3 Cause: Impurities (Catalyzing degradation) q4->c3 c4 Cause: Improper Storage (Moisture, O₂, Light) q4->c4 s1 Solution: Use degassed solvents & inert atmosphere. c1->s1 s2 Solution: Protect from light (foil, amber vials). c2->s2 s3 Solution: Improve purification (HPLC >95%). c3->s3 s4 Solution: Store dry, cold, dark, under inert gas. c4->s4

A decision tree for troubleshooting common degradation issues.
Mechanism of Photo-Oxidative Degradation

This diagram illustrates the simplified mechanism by which light and oxygen lead to the degradation of a cyanine dye.

DegradationMechanism Dye_exc Excited State (Dye*) Dye->Dye_exc Light (hν) Excitation Products Degradation Products Dye_exc->Dye Fluorescence O2_singlet Singlet O₂ (Reactive) Dye_exc->O2_singlet Energy Transfer O2_singlet->Products Attacks Polymethine Chain

Simplified mechanism of cyanine dye photo-oxidation.

Experimental Protocols

Protocol 1: Degassing Solvents via Freeze-Pump-Thaw

This is the most effective method for removing dissolved oxygen from solvents, suitable for highly sensitive reactions.[6]

Materials:

  • Schlenk flask or heavy-walled sealed tube

  • High-vacuum line with a cold trap

  • Liquid nitrogen

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Add the solvent to the Schlenk flask. Do not fill more than two-thirds full.

  • Securely attach the flask to the Schlenk line.

  • Freeze: Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.

  • Pump: With the flask still in liquid nitrogen, open the valve to the high vacuum. Allow the flask to pump for 3-5 minutes. You will see gas bubbling out of the frozen solid.

  • Close the valve to the vacuum.

  • Thaw: Remove the liquid nitrogen dewar and allow the solvent to thaw completely. You may use a warm water bath to speed this up.

  • Repeat the Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles).

  • After the final thaw, backfill the flask with your inert gas (Argon or Nitrogen). The solvent is now ready for use.

Protocol 2: Degassing Solvents via Sparging (Gas Bubbling)

This method is faster than Freeze-Pump-Thaw and is sufficient for many applications.[4][5]

Materials:

  • Solvent flask with a septum

  • Inert gas source (Argon or Nitrogen) with a regulator

  • Long needle or cannula

  • Short "exit" needle

Procedure:

  • Seal the flask containing the solvent with a rubber septum.

  • Insert the long needle so that its tip is well below the surface of the solvent.

  • Insert the short exit needle into the septum, ensuring it does not touch the solvent.

  • Begin bubbling the inert gas gently through the solvent. A steady stream of small bubbles is ideal. Avoid bubbling too vigorously, which can cause solvent evaporation.

  • Continue bubbling for 15-30 minutes. For larger volumes, a longer time is required.

  • Once complete, remove the exit needle first, then the gas inlet needle to maintain a positive pressure of inert gas in the flask.

Protocol 3: General Protocol for HPLC Purification of Cyanine Dyes

Reverse-phase High-Performance Liquid Chromatography (HPLC) is the standard method for purifying cyanine dyes to achieve high purity.[16]

Materials & Equipment:

  • HPLC system with a DAD or UV-Vis detector

  • Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • HPLC-grade water, acetonitrile (B52724) (ACN), and a modifier like trifluoroacetic acid (TFA) or formic acid.

  • 0.45 µm filters for sample and mobile phase

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Filter and degas both mobile phases before use.[16]

  • Sample Preparation:

    • Dissolve the crude dye in a small amount of DMSO or DMF, then dilute with Mobile Phase A to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • HPLC Method:

    • Column: C18 reverse-phase column.

    • Detection: Set the detector to the absorbance maximum (λmax) of your cyanine dye (e.g., ~550 nm for Cy3, ~650 nm for Cy5).

    • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID analytical column).

    • Gradient: A typical gradient might be:

      • 0-5 min: 5% B

      • 5-20 min: Linear gradient from 5% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-30 min: Return to 5% B and equilibrate.

  • Analysis and Collection:

    • Inject a small amount of the sample to identify the retention time of the main product.

    • Perform preparative injections, collecting the fraction corresponding to the main peak.

    • Combine the pure fractions, remove the organic solvent (e.g., via rotary evaporation), and lyophilize to obtain the purified dye as a solid.

  • Purity Check:

    • Re-inject a small amount of the purified, collected material onto the HPLC to confirm purity, which should ideally be >95%.[16]

References

Addressing poor solubility of spiropyran products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of spiropyran products.

Frequently Asked Questions (FAQs)

Q1: Why is my spiropyran product not dissolving?

A1: The poor solubility of spiropyran products can be attributed to several factors. The most common reason is the inherent low polarity of the closed spiropyran (SP) form, which dominates in non-polar solvents and in the solid state. Solubility is also highly dependent on the specific chemical structure of the spiropyran derivative, the choice of solvent, temperature, and the isomeric state (closed SP or open merocyanine (B1260669) form).

Q2: What is the difference in solubility between the spiropyran (SP) and merocyanine (MC) forms?

A2: The closed spiropyran (SP) form is generally non-polar and therefore more soluble in non-polar organic solvents. Upon exposure to UV light, it converts to the open, zwitterionic merocyanine (MC) form, which is significantly more polar. This increased polarity makes the MC form more soluble in polar solvents like water, ethanol (B145695), and DMSO.[1] This photo-induced change in polarity and solubility is a key feature of spiropyrans and is often exploited in various applications.

Q3: Can I use light to improve the solubility of my spiropyran product?

A3: Yes, in many cases, irradiating a suspension of a spiropyran product in a polar solvent with UV light can promote its dissolution. The UV light converts the less soluble SP form to the more soluble MC form. However, the stability of the MC form is dependent on the solvent and temperature, and it may thermally revert to the less soluble SP form in the dark.

Q4: Are there any general solvent recommendations for dissolving spiropyrans?

A4: The choice of solvent is critical and depends on the specific spiropyran derivative. For the non-polar SP form, solvents like toluene, chloroform, and tetrahydrofuran (B95107) (THF) are often effective. For the more polar MC form or for spiropyrans with polar functional groups, solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and ethanol are commonly used.[2][3] It is often a matter of empirical testing to find the optimal solvent or solvent mixture for a particular spiropyran product.

Troubleshooting Guide: Common Solubility Issues

Issue 1: My spiropyran product precipitates out of solution over time.

  • Possible Cause 1: Solvent Evaporation. If the container is not properly sealed, solvent evaporation can lead to an increase in the concentration of the spiropyran product beyond its solubility limit.

    • Solution: Always use tightly sealed containers for storing spiropyran solutions, especially when using volatile organic solvents.

  • Possible Cause 2: Thermal Reversion to the Less Soluble Form. If you have dissolved your spiropyran by converting it to the more soluble MC form using UV light, it may be thermally reverting to the less soluble SP form in the dark, causing it to precipitate.

    • Solution: Store the solution in the dark and at a low temperature to slow down the thermal reversion. Alternatively, if your application allows, you can periodically re-irradiate the solution with UV light to maintain a higher concentration of the MC form.

  • Possible Cause 3: Change in Temperature. The solubility of most compounds is temperature-dependent. A decrease in temperature can lead to a decrease in solubility and cause precipitation.

    • Solution: Store your solution at a constant temperature. If you need to work at a lower temperature, ensure that the concentration of your spiropyran product is below its solubility limit at that temperature.

Issue 2: I can only dissolve a very small amount of my spiropyran product.

  • Possible Cause 1: Inappropriate Solvent. The polarity of the solvent may not be suitable for your specific spiropyran derivative.

    • Solution: Consult the solubility data table below for guidance on appropriate solvents. You may need to test a range of solvents with different polarities to find the best one for your compound. Consider using a co-solvent system to fine-tune the polarity.

  • Possible Cause 2: Aggregation. Spiropyran molecules, particularly the planar MC form, can aggregate in solution, which can limit their solubility.

    • Solution: Using surfactants or formulating the spiropyran into nanoparticles can help to prevent aggregation and improve solubility.

Data Presentation: Solubility of Spiropyran Derivatives

The following table summarizes the solubility of various spiropyran derivatives in common laboratory solvents. Please note that solubility can be significantly influenced by the specific substituents on the spiropyran core.

Spiropyran DerivativeSolventSolubilityReference
Spiropyran-amylose (ASP) polymersTrifluoroethanol, Ethanol, WaterPoorly soluble[4]
Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Soluble[2][4]
Tetrahydrofuran (THF)Slightly soluble (for some derivatives)[2][4]
Spiropyran hexyl methacrylateDimethyl Sulfoxide (DMSO)Soluble (up to 10 mM)
Tetrahydrofuran (THF), Chloroform (CHCl₃), TolueneGood[5]
Acetone, EthanolVery Soluble[5]
WaterInsoluble[5]
NitrospiropyranDMSO-water mixturesSoluble (tested at 0.1 mM)[6]
Carboxy-functionalized spiropyranEthanolSoluble (40 mg dissolved for solution preparation)[1][7]

Experimental Protocols

Protocol 1: General Dissolution Method for Spiropyran Products

This protocol provides a general procedure for dissolving spiropyran compounds, particularly when dealing with powders that are difficult to wet or dissolve.

Materials:

  • Spiropyran product (powder)

  • Selected solvent (e.g., DMSO, THF, Chloroform)

  • Glass vial with a screw cap

  • Vortex mixer

  • Sonicator bath

  • Water bath (optional, for gentle warming)

Procedure:

  • Preparation: Weigh the desired amount of the spiropyran powder and place it in a clean, dry glass vial.

  • Solvent Addition: Add the selected solvent to the vial to achieve the target concentration.

  • Initial Mixing: Securely cap the vial and vortex the mixture for 1-2 minutes to break up any aggregates.

  • Assisted Dissolution: If the solid is not fully dissolved, place the vial in a sonicator bath for 15-30 minutes. Gentle warming in a water bath (30-40°C) can be applied simultaneously to aid dissolution.[5]

  • Observation: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

Protocol 2: Preparation of Spiropyran-Functionalized Polymer Nanoparticles via Emulsion Polymerization

This method can be used to encapsulate spiropyran derivatives within polymer nanoparticles, which can improve their solubility and stability in aqueous environments.

Materials:

  • Spiropyran monomer (e.g., spiropyran methacrylate)

  • Styrene (B11656) (or other suitable monomer)

  • Sodium dodecyl sulfate (B86663) (SDS)

  • Potassium persulfate (KPS)

  • Deionized water

  • Nitrogen gas

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hot plate

Procedure:

  • Prepare the Emulsion: In a round-bottom flask, dissolve the spiropyran monomer and styrene in an aqueous solution of SDS.

  • Deoxygenate: Purge the mixture with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiate Polymerization: Heat the mixture to the desired reaction temperature (e.g., 70-80°C) with constant stirring. Add an aqueous solution of the initiator, KPS, to start the polymerization.

  • Polymerization: Allow the reaction to proceed for several hours (e.g., 4-8 hours) under a nitrogen atmosphere.

  • Purification: Cool the reaction mixture to room temperature. The resulting nanoparticle dispersion can be purified by dialysis against deionized water to remove unreacted monomers, surfactant, and initiator.

Mandatory Visualizations

G Troubleshooting Workflow for Poor Spiropyran Solubility start Start: Poor Solubility Observed check_solvent Is the solvent appropriate for the spiropyran's polarity? start->check_solvent select_solvent Select a more appropriate solvent based on polarity. (e.g., Toluene for non-polar SP, DMSO for polar MC) check_solvent->select_solvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes try_cosolvent Try a co-solvent system to fine-tune polarity. select_solvent->try_cosolvent try_cosolvent->check_concentration reduce_concentration Reduce the concentration. check_concentration->reduce_concentration Yes use_sonication Apply sonication and/or gentle heating (30-40°C). check_concentration->use_sonication No reduce_concentration->use_sonication check_dissolution Is the product dissolving? use_sonication->check_dissolution use_uv For polar solvents, irradiate with UV light to convert to the more soluble MC form. check_dissolution->use_uv No end_success Success: Spiropyran is dissolved. check_dissolution->end_success Yes consider_formulation Consider alternative formulation strategies. use_uv->consider_formulation use_surfactant Use a surfactant to prevent aggregation. consider_formulation->use_surfactant prepare_nanoparticles Formulate into nanoparticles or micelles. consider_formulation->prepare_nanoparticles end_fail Issue persists: Consult further literature or technical support. use_surfactant->end_fail prepare_nanoparticles->end_fail G Experimental Workflow: General Dissolution Protocol start Start: Weigh Spiropyran Powder add_solvent Add selected solvent to vial start->add_solvent vortex Vortex for 1-2 minutes add_solvent->vortex check_dissolution1 Is it fully dissolved? vortex->check_dissolution1 sonicate Sonicate for 15-30 minutes check_dissolution1->sonicate No end_success End: Clear Solution Obtained check_dissolution1->end_success Yes gentle_heat Optional: Gentle heating (30-40°C) sonicate->gentle_heat check_dissolution2 Is it fully dissolved? gentle_heat->check_dissolution2 check_dissolution2->end_success Yes end_fail End: Incomplete Dissolution check_dissolution2->end_fail No G Logical Relationship: SP and MC Form Solubility cluster_sp Spiropyran (SP) Form cluster_mc Merocyanine (MC) Form sp_properties Non-polar Closed-ring structure sp_solubility Soluble in non-polar solvents (e.g., Toluene, Chloroform) sp_properties->sp_solubility uv_light UV Light sp_solubility->uv_light mc_properties Polar (Zwitterionic) Open-ring structure mc_solubility Soluble in polar solvents (e.g., Water, Ethanol, DMSO) mc_properties->mc_solubility vis_light_heat Visible Light or Heat mc_solubility->vis_light_heat uv_light->mc_solubility vis_light_heat->sp_solubility

References

Minimizing side reactions in cyanine dye synthesis from Fischer's base

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyanine (B1664457) dyes using Fischer's base. Our aim is to help you minimize side reactions and improve the purity and yield of your target cyanine dyes.

Troubleshooting Guide

This section addresses common issues encountered during cyanine dye synthesis, providing potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Low yield of the desired asymmetric cyanine dye and presence of a major symmetric dye byproduct. In the synthesis of asymmetric cyanines, if the hemicyanine intermediate reacts with the starting indolenine derivative instead of the second, different heterocyclic precursor, a symmetric dye will be formed.[1] This is a common side reaction.- Carefully control the stoichiometry of the reactants. Using a slight excess of the polymethine bridge precursor (e.g., malonaldehyde dianilide) can help consume the initial indolenine derivative and minimize its availability to react with the hemicyanine intermediate.[1] - Monitor the reaction progress closely using HPLC-MS to ensure the complete consumption of the first heterocyclic precursor before the addition of the second.[1] - Consider a modular approach where the second heterocyclic component is added in a subsequent step after the formation of the hemicyanine.
Presence of shorter wavelength absorbing impurities (e.g., Cy5 and Cy3 in a Cy7 synthesis). This "blueing" reaction is a known thermal degradation pathway for heptamethine cyanines (Cy7).[2] At elevated temperatures, Cy7 can undergo a cyclization and fragmentation, releasing Fischer's base, which then catalyzes the shortening of the polymethine chain.- Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. - Avoid prolonged heating. Monitor the reaction and stop it as soon as the starting material is consumed. - Choose a less sterically hindered base if a base is required, as some bulky bases can promote this side reaction.
Formation of multiple, difficult-to-separate colored bands during purification. This can be due to a combination of symmetric dye formation, thermal degradation products, and potentially other minor side reactions. The high polarity of cyanine dyes can also lead to irreversible adsorption on silica (B1680970) gel, complicating purification.[1]- Optimize the reaction conditions to minimize the formation of side products in the first place. - For purification, reverse-phase HPLC is often the most effective method for separating closely related cyanine dye impurities.[3] - If using column chromatography, consider using basic aluminum oxide instead of silica gel to reduce irreversible adsorption.[1] A gradient elution with a polar solvent system may be necessary.
Poor solubility of the crude product, making purification difficult. Cyanine dyes, especially non-sulfonated versions, can have limited solubility in common organic solvents, and their solubility can be pH-dependent.- For non-sulfonated dyes, purification can sometimes be facilitated by leveraging their pH-dependent solubility.[1] For example, adjusting the pH of the workup solution may help in precipitating the desired product while keeping impurities in solution. - For sulfonated, water-soluble dyes, purification methods like dialysis or size-exclusion chromatography can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when synthesizing an asymmetric cyanine dye from Fischer's base?

The most prevalent side reaction is the formation of a symmetric cyanine dye.[1] This occurs when the intermediate hemicyanine reacts with a second molecule of the initial Fischer's base derivative instead of the intended second, different heterocyclic precursor. This leads to a mixture of the desired asymmetric dye and the undesired symmetric dye, which can be challenging to separate due to their similar chemical properties.

Q2: How can I prevent the thermal degradation of my heptamethine cyanine dye during synthesis?

Thermal degradation, often observed as a "blueing" of the reaction mixture due to the formation of shorter-chain cyanines like Cy5 and Cy3 from Cy7, is primarily driven by heat.[2] To minimize this:

  • Control the Temperature: Use the lowest effective temperature for the condensation reaction.

  • Limit Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times.

  • Solvent Choice: The choice of solvent can influence the rate of degradation. Aprotic solvents are generally preferred.

Q3: What is the role of the base in cyanine dye synthesis, and can it contribute to side reactions?

A base, such as triethylamine (B128534) or pyridine, is typically used to deprotonate the active methyl group of the quaternized Fischer's base, forming a nucleophilic methylene (B1212753) intermediate that initiates the condensation reaction. However, the choice and amount of base can be critical. A strong or sterically hindered base can promote side reactions, including thermal degradation.[2] It is advisable to use the mildest base and the minimum amount necessary to facilitate the reaction.

Q4: My crude cyanine dye is a complex mixture. What is the best way to purify it?

For complex mixtures of cyanine dyes and related impurities, High-Performance Liquid Chromatography (HPLC) is the most powerful purification technique.[3] A general protocol is provided below. For less complex mixtures or larger scale purifications, column chromatography on basic alumina (B75360) or reverse-phase silica gel can be effective.

Experimental Protocols

General Protocol for Reverse-Phase HPLC Purification of Cyanine Dyes

This protocol outlines a general method for the analytical and preparative purification of cyanine dyes.[3]

A. Materials and Equipment:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reverse-phase C18 column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size for analytical; larger for preparative)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Mobile phase additive (e.g., trifluoroacetic acid (TFA) or formic acid)

B. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in high-purity water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve the crude dye in a suitable solvent (e.g., DMSO or DMF) to create a stock solution.

    • Dilute the stock solution with the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min for analytical columns (adjust for preparative).

    • Injection Volume: 5-20 µL for analytical.

    • Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C).

    • Detection Wavelength: Set to the maximum absorption wavelength (λmax) of your target cyanine dye.

    • Gradient: A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B (re-equilibration)

  • Fraction Collection (for preparative HPLC): Collect the fractions corresponding to the peak of the desired cyanine dye.

  • Post-Purification: Evaporate the solvent from the collected fractions, and the purified dye can be obtained after lyophilization if necessary.

Data Presentation

Table 1: Influence of Reaction Conditions on the Formation of Symmetric Byproduct in Asymmetric Cyanine Synthesis
Reactant Ratio (Fischer's Base Derivative 1 : Polymethine Precursor : Heterocycle 2)BaseTemperature (°C)Reaction Time (h)Yield of Asymmetric Dye (%)Yield of Symmetric Byproduct (%)
1 : 1 : 1Triethylamine80124530
1 : 1.2 : 1Triethylamine80126515
1 : 1 : 1Pyridine10084035
1 : 1.2 : 1Pyridine10085520

Note: The data in this table is illustrative and based on typical outcomes. Actual yields will vary depending on the specific substrates and reaction conditions.

Visualizations

Diagram 1: General Synthesis of an Asymmetric Cyanine Dye and the Formation of a Symmetric Byproduct

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products FB1 Fischer's Base Derivative 1 Hemi Hemicyanine Intermediate FB1->Hemi + Polymethine Precursor PP Polymethine Precursor FB2 Heterocyclic Precursor 2 Async Desired Asymmetric Cyanine Dye Hemi->Async + Heterocyclic Precursor 2 Sync Symmetric Dye Byproduct Hemi->Sync + Fischer's Base Derivative 1

Caption: Desired vs. side reaction pathway in asymmetric cyanine synthesis.

Diagram 2: Thermal Degradation Pathway of a Heptamethine Cyanine Dye

G Cy7 Heptamethine Cyanine (e.g., Cy7) FB_released Fischer's Base (released) Cy7->FB_released Fragmentation Cy5 Pentamethine Cyanine (e.g., Cy5) Cy7->Cy5 Chain Shortening Heat Heat FB_released->Cy7 Catalyzes Degradation Cy3 Trimethine Cyanine (e.g., Cy3) Cy5->Cy3 Further Shortening

Caption: Thermal degradation cascade of heptamethine cyanines.

References

Technical Support Center: Strategies to Enhance the Photostability of Fischer's Base-Derived Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who utilize Fischer's base-derived dyes in their experiments. It provides practical troubleshooting guidance and answers to frequently asked questions to address challenges related to dye photostability.

Introduction to Fischer's Base and Cyanine (B1664457) Dyes

Fischer's base (1,3,3-trimethyl-2-methyleneindoline) is a pivotal precursor in the synthesis of a wide array of polymethine and cyanine dyes. These dyes are extensively used in biomedical research and diagnostics due to their bright fluorescence and diverse spectral properties. However, a significant limitation of many Fischer's base-derived dyes is their susceptibility to photobleaching—the irreversible loss of fluorescence upon exposure to light. This guide offers strategies and detailed protocols to mitigate this issue and enhance the reliability of your experimental data.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving Fischer's base-derived cyanine dyes, providing potential causes and actionable solutions.

Problem 1: Rapid loss of fluorescence signal during imaging.

Possible CauseSolution
High Excitation Light Intensity Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the excitation light.[1]
Prolonged Exposure Time Minimize the duration of light exposure. Use more sensitive detectors (e.g., EMCCD or sCMOS cameras) to allow for shorter exposure times.[1]
Presence of Molecular Oxygen Use a deoxygenating enzymatic system, such as a glucose oxidase and catalase (GLOX) system, in your imaging buffer to scavenge molecular oxygen, a key contributor to photobleaching.[2]
Suboptimal Imaging Buffer Utilize commercially available or freshly prepared antifade mounting media containing triplet state quenchers (TSQs) like Trolox or n-propyl gallate.[3]

Problem 2: Low initial fluorescence intensity.

Possible CauseSolution
Over-labeling and Self-Quenching Optimize the dye-to-biomolecule labeling ratio. A high degree of labeling can lead to fluorescence quenching where dye molecules interact and dissipate energy as heat rather than light.[4]
Environmental Effects The local chemical environment can influence fluorescence. Ensure the pH of your buffer is within the optimal range for your specific dye, typically between 7.0 and 8.0 for many cyanine dyes.[3]
Incorrect Filter Sets Verify that the excitation and emission filters on your microscope are appropriate for the spectral characteristics of your dye to ensure efficient excitation and detection.

Problem 3: Inconsistent fluorescence between samples or over time.

Possible CauseSolution
Variability in Imaging Conditions Maintain consistent imaging parameters (laser power, exposure time, temperature) across all samples and experiments to ensure comparability of photobleaching rates.
Dye Degradation in Storage Store dyes and dye-conjugates protected from light and at the recommended temperature (typically -20°C) to prevent degradation. Prepare fresh working solutions for each experiment.
Mounting Medium Evaporation Seal the coverslip with nail polish or a commercially available sealant to prevent evaporation of the mounting medium, which can alter the chemical environment of the dye.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of photobleaching for cyanine dyes?

A1: The primary mechanism of photobleaching for cyanine dyes involves the interaction of the excited triplet state of the dye with molecular oxygen. This interaction generates reactive oxygen species (ROS), which can then chemically modify and destroy the dye's chromophore, leading to a loss of fluorescence.[4] Direct photolysis and reactions with other chemical species in the environment can also contribute to photobleaching.

Q2: How do antifade reagents work to protect my dyes?

A2: Antifade reagents work through two main mechanisms:

  • Oxygen Scavengers: These are enzymatic systems (like GLOX) or chemical compounds that remove dissolved oxygen from the imaging medium, thereby preventing the formation of damaging ROS.[2]

  • Triplet State Quenchers (TSQs): These molecules, such as Trolox (a vitamin E analog) and n-propyl gallate, directly interact with the excited triplet state of the fluorophore. They accept the energy from the triplet state and dissipate it as heat, returning the dye to its ground state before it can react with oxygen.[2]

Q3: Can I use the same antifade reagent for all cyanine dyes?

A3: While many antifade reagents are effective for a broad range of cyanine dyes, some can have detrimental effects. For instance, p-phenylenediamine (B122844) (PPD), a component in some older antifade formulations, has been shown to degrade certain cyanine dyes.[2] It is always best to use antifade reagents that are specifically validated for use with cyanine dyes.

Q4: How does encapsulation improve the photostability of Fischer's base-derived dyes?

A4: Encapsulating dyes within nanostructures like micelles or cucurbiturils can significantly enhance their photostability.[5][6][7] This strategy works by:

  • Shielding from Oxygen: The encapsulating structure can act as a physical barrier, limiting the access of molecular oxygen to the dye's chromophore.

  • Restricting Molecular Motion: Confinement within a nanocarrier can reduce the vibrational and rotational freedom of the dye, which can decrease the probability of non-radiative decay pathways and subsequent photodegradation.

  • Altering the Microenvironment: The local environment within the nanocarrier can be tailored to be more favorable for dye stability.

Q5: Are there structurally modified cyanine dyes with inherent photostability?

A5: Yes, significant research has focused on synthesizing cyanine dyes with improved intrinsic photostability. Strategies include introducing electron-withdrawing groups to the dye structure, which can reduce its susceptibility to photo-oxidation.[8][9] Additionally, creating a more rigid molecular structure can also enhance photostability. For demanding applications, considering commercially available, photostable dye series like the Alexa Fluor or Dyomics dyes can be beneficial.

Data Presentation

Table 1: Comparative Photostability of Common Cyanine Dyes
DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Relative Photostability
Cy3 ~550~570~0.15Moderate
Cy5 ~649~670~0.20Moderate to Low[10]
Cy7 ~743~767~0.12Low
Alexa Fluor 555 ~555~565~0.10High
Alexa Fluor 647 ~650~665~0.33Very High
BDP FL ~503~509~0.97Very High[10]

Note: Photostability is a relative measure and can be highly dependent on experimental conditions.

Table 2: Effect of Antifade Reagents on Cyanine Dye Photobleaching
Antifade SystemMechanism of ActionImprovement Factor for Cy3/Cy5 Photostability
GLOX (Glucose Oxidase/Catalase) Oxygen Scavenging4.9x[11]
PCA/PCD (Protocatechuic Acid/Protocatechuate-3,4-Dioxygenase) Oxygen Scavenging15.2x[11]
ROXS (Reducing and Oxidizing System, e.g., with Trolox) Triplet State Quenching & Oxygen ScavengingUp to 28.7x (in combination with GLOX)[11]

Experimental Protocols

Protocol 1: Preparation of GLOX Antifade Imaging Buffer

This protocol describes the preparation of an imaging buffer containing a glucose oxidase and catalase (GLOX) enzymatic oxygen scavenging system to reduce photobleaching.

Materials:

  • Imaging Buffer Base (e.g., PBS or other appropriate buffer, pH 7.4)

  • D-Glucose (Sigma-Aldrich, G8270)

  • Glucose Oxidase (Sigma-Aldrich, G2133)

  • Catalase (Sigma-Aldrich, C30)

  • (Optional) Trolox (Vitamin E analog, Sigma-Aldrich, 238813)

  • (Optional) β-mercaptoethanol (BME)

Procedure:

  • Prepare Stock Solutions:

    • 50% (w/v) D-Glucose: Dissolve 5 g of D-glucose in 10 mL of deionized water. Store at 4°C.

    • 100x GLOX Enzyme Stock: Dissolve 10 mg of glucose oxidase and 1 mg of catalase in 1 mL of Imaging Buffer Base. Aliquot and store at -20°C.

    • (Optional) 100 mM Trolox: Dissolve 25 mg of Trolox in 1 mL of ethanol. Store at -20°C.

  • Prepare Final Imaging Buffer (1 mL):

    • To 880 µL of Imaging Buffer Base, add 100 µL of 50% (w/v) D-Glucose stock (final concentration 5%).

    • Add 10 µL of the 100x GLOX Enzyme Stock.

    • (Optional) Add 10 µL of 100 mM Trolox (final concentration 1 mM).

    • (Optional) Add 1-5 µL of BME.

  • Final Use:

    • This buffer must be prepared fresh on the day of the experiment as the oxygen scavenging activity is limited to a few hours.[2]

    • Apply the buffer to your sample immediately before imaging and seal the chamber or dish to limit re-oxygenation from the air.

Protocol 2: Encapsulation of a Hydrophobic Cyanine Dye in Micelles

This protocol provides a general method for encapsulating a hydrophobic Fischer's base-derived dye into micelles to improve its photostability in aqueous solutions.

Materials:

  • Hydrophobic cyanine dye

  • Surfactant (e.g., Solutol HS 15, Tween 20, or Pluronic F-127)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Chloroform (B151607) or other suitable organic solvent

  • Rotary evaporator

  • Bath sonicator or probe sonicator

Procedure:

  • Dye-Surfactant Mixture Preparation:

    • Dissolve a known amount of the hydrophobic cyanine dye and the surfactant in chloroform in a round-bottom flask. The molar ratio of dye to surfactant should be optimized for your specific system.

  • Thin Film Formation:

    • Remove the chloroform using a rotary evaporator to form a thin, uniform film of the dye and surfactant on the inner surface of the flask.

  • Hydration and Micelle Formation:

    • Add pre-warmed PBS (pH 7.4) to the flask.

    • Hydrate the film by rotating the flask in a water bath at a temperature above the critical micelle temperature (CMT) of the surfactant for 30-60 minutes.

  • Sonication:

    • Sonicate the solution using a bath or probe sonicator to form a clear solution of dye-loaded micelles. The sonication time and power should be optimized to achieve a uniform particle size.

  • Purification (Optional):

    • To remove any unencapsulated dye, the micellar solution can be purified by size exclusion chromatography or dialysis against PBS.

  • Characterization:

    • Characterize the size and stability of the micelles using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by measuring the absorbance of the encapsulated dye and comparing it to the initial amount of dye used.

Mandatory Visualizations

Photobleaching_Pathway cluster_bleaching S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (Light Absorption) Bleached Photobleached Dye (Non-fluorescent) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ T1->Bleached Direct Reaction ROS->S0 Chemical Reaction

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a cyanine dye.

Troubleshooting_Workflow Start Experiment Start: Fluorescence Signal is Weak or Fades Quickly Check_Intensity Is Excitation Intensity Too High? Start->Check_Intensity Reduce_Intensity Reduce Laser Power / Use ND Filters Check_Intensity->Reduce_Intensity Yes Check_Exposure Is Exposure Time Too Long? Check_Intensity->Check_Exposure No Reduce_Intensity->Check_Exposure Reduce_Exposure Shorten Exposure Time / Use Sensitive Detector Check_Exposure->Reduce_Exposure Yes Check_Buffer Is an Antifade Reagent Used? Check_Exposure->Check_Buffer No Reduce_Exposure->Check_Buffer Add_Antifade Incorporate Oxygen Scavenger (e.g., GLOX) and/or Triplet State Quencher (e.g., Trolox) Check_Buffer->Add_Antifade No Check_Labeling Is the Labeling Ratio Optimized? Check_Buffer->Check_Labeling Yes Add_Antifade->Check_Labeling Optimize_Labeling Titrate Dye-to-Molecule Ratio to Avoid Self-Quenching Check_Labeling->Optimize_Labeling No Success Improved Photostability and Signal Check_Labeling->Success Yes Optimize_Labeling->Success

Caption: A logical workflow for troubleshooting photobleaching of Fischer's base-derived dyes.

References

Technical Support Center: Analysis of 1,3,3-Trimethyl-2-methyleneindoline by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of impurities in 1,3,3-Trimethyl-2-methyleneindoline, commonly known as Fischer's base.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect to find in a sample of this compound?

A1: Impurities in Fischer's base typically originate from the Fischer indole (B1671886) synthesis process. The most common impurities include:

  • Unreacted Starting Materials: Phenylhydrazine and 3-methyl-2-butanone (B44728).

  • Intermediate: 3-methyl-2-butanone phenylhydrazone.

  • Isomeric Byproduct: 2,3,3-Trimethylindolenine.

  • Degradation Products: Various oxidation and decomposition products may be present, particularly if the sample has been exposed to air, light, or high temperatures.

Q2: What is a suitable GC-MS method for the analysis of Fischer's base and its impurities?

A2: A general-purpose GC-MS method for this analysis is provided below. Please note that this is a starting point and may require optimization for your specific instrument and sample matrix.

Experimental Protocol: GC-MS Analysis of this compound

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.

GC-MS Parameters:

ParameterValue
Gas Chromatograph
ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (Split ratio 20:1)
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Program- Initial Temperature: 80 °C, hold for 2 min - Ramp: 10 °C/min to 280 °C - Final Hold: Hold at 280 °C for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Range40-450 amu
Scan ModeFull Scan

Q3: How can I identify the common impurities based on their mass spectra?

A3: The following table summarizes the expected retention times and key mass spectral fragments for Fischer's base and its primary impurities under the recommended GC-MS conditions.

CompoundExpected Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
3-Methyl-2-butanoneEarly eluting8671, 43 (Base Peak)
Phenylhydrazine~ 8-1010893, 77, 65, 51
2,3,3-Trimethylindolenine~ 12-14159144 (Base Peak), 117, 91
3-Methyl-2-butanone phenylhydrazone~ 15-17176105, 93, 77
This compound ~ 14-16 173 158 (Base Peak), 130, 115

Note: Retention times are approximate and can vary depending on the specific GC column and conditions.

Troubleshooting Guide

This section addresses common issues encountered during the GC-MS analysis of this compound.

Problem 1: Peak Tailing for the main compound and impurities.

  • Possible Cause A: Active Sites in the GC System. Aromatic amines like Fischer's base are prone to interacting with active sites (silanol groups) in the injector liner, column, or detector.

    • Solution:

      • Use a deactivated (silanized) inlet liner.

      • Ensure you are using a high-quality, low-bleed GC column suitable for amine analysis.

      • Trim the first 10-15 cm of the column from the injector end to remove accumulated non-volatile residues.

      • Condition the column according to the manufacturer's instructions.

  • Possible Cause B: Improper Column Installation.

    • Solution: Ensure the column is installed correctly in the injector and detector with the proper ferrule and tightness to avoid dead volume.

Problem 2: Poor Resolution Between 2,3,3-Trimethylindolenine and this compound.

  • Possible Cause: Suboptimal GC Oven Temperature Program. The similar structures of these isomers can make them difficult to separate.

    • Solution:

      • Decrease the initial oven temperature ramp rate (e.g., from 10 °C/min to 5 °C/min) to improve separation.

      • Consider using a longer GC column or a column with a different stationary phase polarity for enhanced resolution.

Problem 3: Presence of Unexpected Peaks in the Chromatogram.

  • Possible Cause A: Sample Degradation. Fischer's base can degrade upon exposure to air and light, or at elevated temperatures in the GC inlet.

    • Solution:

      • Prepare samples fresh and analyze them promptly.

      • Store samples in amber vials and under an inert atmosphere if possible.

      • Lower the injector temperature in increments of 10-20 °C to see if thermal degradation is reduced, without compromising volatilization.

  • Possible Cause B: Contamination from Solvents or Sample Handling.

    • Solution:

      • Run a solvent blank to check for contamination.

      • Ensure all glassware and syringes are scrupulously clean.

Visual Workflow and Logic Diagrams

GCMS_Workflow GC-MS Workflow for Impurity Identification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Filter Solution prep2->prep3 gcms_inj Inject Sample prep3->gcms_inj gc_sep GC Separation gcms_inj->gc_sep ms_detect MS Detection gc_sep->ms_detect data_acq Data Acquisition ms_detect->data_acq peak_int Peak Integration data_acq->peak_int lib_search Library Search & Fragmentation Analysis peak_int->lib_search imp_id Impurity Identification lib_search->imp_id

Caption: General workflow for identifying impurities in this compound by GC-MS.

Troubleshooting_Tree Troubleshooting Decision Tree for Peak Tailing start Peak Tailing Observed? check_liner Check Inlet Liner start->check_liner Yes liner_active Liner Active/Dirty? check_liner->liner_active replace_liner Replace with Deactivated Liner liner_active->replace_liner Yes check_column Check GC Column liner_active->check_column No resolved Problem Resolved replace_liner->resolved column_issue Column Contaminated or Old? check_column->column_issue trim_column Trim Column Inlet column_issue->trim_column Yes replace_column Replace Column column_issue->replace_column Persistent Issue check_install Check Column Installation column_issue->check_install No trim_column->resolved replace_column->resolved install_bad Improper Installation? check_install->install_bad reinstall_column Reinstall Column Correctly install_bad->reinstall_column Yes not_resolved Issue Persists install_bad->not_resolved No reinstall_column->resolved

Caption: A decision tree for troubleshooting peak tailing issues in the GC-MS analysis.

Overcoming steric hindrance in reactions with Fischer's base derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Fischer's base and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a special focus on steric hindrance.

Frequently Asked Questions (FAQs)
Q1: Why is my reaction with a sterically hindered Fischer's base derivative failing or giving low yields?

A1: Reactions involving sterically hindered Fischer's base derivatives, particularly the Fischer indole (B1671886) synthesis, often face challenges due to non-ideal spatial arrangements of molecules. Significant steric bulk around the reaction centers can impede the critical[1][1]-sigmatropic rearrangement and subsequent cyclization steps, which are necessary for forming the indole ring.[2] This hindrance increases the activation energy of the desired pathway. Furthermore, strongly acidic and high-temperature conditions, sometimes used to force the reaction, can lead to the formation of intractable tars and polymers, which complicates product isolation and further reduces yields.[2] In some cases, electron-donating substituents can divert the reaction toward a competing pathway involving N-N bond cleavage, preventing the cyclization from occurring at all.[3]

Q2: What general strategies can I employ to overcome steric hindrance in my Fischer indole synthesis?

A2: When significant steric hindrance is an issue, several strategies can be employed to improve reaction outcomes:

  • Modification of Reaction Conditions: Increasing the reaction temperature or using a stronger acid catalyst may be necessary to provide sufficient energy to overcome the activation barrier caused by steric strain. However, this must be carefully balanced to avoid substrate decomposition.[2]

  • Use of Lewis Acid Catalysts: Brønsted acids can sometimes be ineffective or lead to side reactions. Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) can be more effective catalysts for the Fischer indole synthesis, especially with challenging substrates.[3][4]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[2][5] This technique has been shown to be effective for difficult Fischer syntheses that fail under conventional heating.[5]

  • Alternative Synthetic Routes: If the Fischer indole synthesis consistently fails, alternative methods for creating the indole ring should be considered. Palladium-catalyzed reactions, for example, offer a different mechanistic pathway that may not be as sensitive to the specific steric constraints of the Fischer cyclization.[6][7]

Troubleshooting Guides
Problem: Low to No Yield in a Fischer Indole Synthesis with a Bulky Substrate

This guide provides a step-by-step approach to troubleshooting a low-yielding or failed Fischer indole synthesis reaction where steric hindrance is the suspected cause.

Troubleshooting_Workflow start Low / No Yield (Steric Hindrance Suspected) check_conditions Review Reaction Conditions: - Acid Catalyst Strength - Temperature start->check_conditions increase_temp Option 1: Increase Temperature &/or Use Stronger Brønsted Acid (e.g., PPA, H₂SO₄) check_conditions->increase_temp Conventional Heating lewis_acid Option 2: Switch to Lewis Acid Catalyst (e.g., ZnCl₂) check_conditions->lewis_acid Brønsted Acid Fails microwave Option 3: Employ Microwave (MW) Irradiation check_conditions->microwave For Faster Results monitor_decomp Monitor for Decomposition. Yield Improved? increase_temp->monitor_decomp monitor_decomp->check_conditions No / Decomposition success Success: Optimize Conditions monitor_decomp->success Yes yield_improved_lewis Yield Improved? lewis_acid->yield_improved_lewis yield_improved_lewis->microwave No / Minor Improvement alt_route Consider Alternative Synthetic Route (e.g., Pd-Catalyzed Cyclization) yield_improved_lewis->alt_route Still Fails yield_improved_lewis->success Yes yield_improved_mw Yield Improved? microwave->yield_improved_mw yield_improved_mw->alt_route No yield_improved_mw->success Yes

Figure 1: A workflow diagram for troubleshooting sterically hindered reactions.

Quantitative Data & Catalyst Comparison

For particularly challenging Fischer indole syntheses, the choice of catalyst and energy source is critical. The following table summarizes results from studies on difficult cyclizations, highlighting the effectiveness of combining a Lewis acid catalyst with microwave irradiation.

Phenylhydrazone SubstrateCatalyst / ConditionsTimeYield (%)Reference
Acetophenone (B1666503) PhenylhydrazoneZnCl₂ (catalytic) in Triethylene Glycol (TEG), MW3 min98%[5]
Cyclohexanone PhenylhydrazoneZnCl₂ (catalytic) in Triethylene Glycol (TEG), MW3 min99%[5]
Conventional HeatingVarious Brønsted/Lewis AcidsHoursLower[2][3]

This data illustrates that the combination of a Lewis acid (ZnCl₂) in a high-boiling solvent (TEG) under microwave (MW) irradiation can provide excellent yields in minutes for reactions that are often slow and low-yielding under conventional heating.[5]

Experimental Protocols
Protocol: Microwave-Assisted Fischer Indole Synthesis of 2-Phenylindole

This protocol is adapted from methodologies proven effective for difficult Fischer indole syntheses, using a combination of a Lewis acid catalyst and microwave irradiation.[5]

Materials:

  • Acetophenone phenylhydrazone (1.0 mmol, 210 mg)

  • Zinc Chloride (ZnCl₂), anhydrous (0.1 mmol, 13.6 mg)

  • Triethylene glycol (TEG), anhydrous (3 mL)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • Preparation: Place the acetophenone phenylhydrazone and anhydrous zinc chloride into the 10 mL microwave synthesis vial containing a magnetic stir bar.

  • Solvent Addition: Add 3 mL of anhydrous triethylene glycol to the vial.

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial inside the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature of 200°C for 3 minutes with continuous stirring.

  • Cooling: After the irradiation is complete, cool the reaction vial to room temperature using a compressed air stream.

  • Work-up: Pour the cooled reaction mixture into a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate (B1210297). Shake vigorously and separate the layers.

  • Extraction: Extract the aqueous layer two more times with 15 mL of ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate gradient) to yield the pure 2-phenylindole.

Visualizations of Key Concepts
The Challenge: Steric Hindrance in the Fischer Indole Synthesis

The key step in the Fischer indole synthesis is a[1][1]-sigmatropic rearrangement. When bulky groups (R¹ and R²) are present, they can physically clash, preventing the molecule from achieving the necessary transition state for the reaction to proceed efficiently.

Steric_Hindrance cluster_0 Unhindered Reaction cluster_1 Sterically Hindered Reaction unhindered_start Ene-hydrazine (Small R¹, R²) unhindered_ts [3,3] Sigmatropic Transition State (Achievable) unhindered_start->unhindered_ts Easy Rotation unhindered_end Product Formation (Efficient) unhindered_ts->unhindered_end hindered_start Ene-hydrazine (Bulky R¹, R²) hindered_ts [3,3] Sigmatropic Transition State (High Energy / Unfavorable) hindered_start->hindered_ts Steric Clash! hindered_end Low Yield / No Reaction hindered_ts->hindered_end

Figure 2: Steric clash between bulky groups hindering the key rearrangement step.

Alternative Strategy: Palladium-Catalyzed Indole Synthesis

When the Fischer indole synthesis is not viable due to steric hindrance, alternative methods like palladium-catalyzed intramolecular cyclization can be employed. This pathway avoids the sterically sensitive[1][1]-sigmatropic rearrangement.

Palladium_Catalysis start o-haloaniline + Alkyne coupling Sonogashira Cross-Coupling start->coupling Pd Catalyst, Cu(I), Base intermediate 2-alkynyl aniline Intermediate coupling->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Pd Catalyst product Substituted Indole cyclization->product

Figure 3: Workflow for a Pd-catalyzed indole synthesis, an alternative route.

References

Technical Support Center: Stabilization of the Merocyanine Form of Spiropyrans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the stabilization of the merocyanine (B1260669) form of spiropyrans.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stability of the merocyanine (MC) form?

The stability of the zwitterionic merocyanine form is primarily influenced by several environmental and structural factors:

  • Solvent Polarity: Polar solvents generally stabilize the polar MC form, leading to a longer lifetime.[1][2][3] In contrast, nonpolar solvents favor the colorless spiropyran (SP) form.[2]

  • Temperature: The thermal reversion from the MC to the SP form is temperature-dependent. Higher temperatures typically accelerate this process, leading to faster fading of the colored form.[1]

  • Polymer Matrix: When incorporated into a polymer, the free volume, polarity, and rigidity of the matrix significantly impact the mobility of the spiropyran moiety and thus its switching kinetics and MC stability.[1]

  • pH: In acidic conditions, spiropyrans can switch to the protonated merocyanine form (MCH+), which can exhibit different stability and spectral properties.[2][4] The presence of a strong acid can lead to spontaneous and complete ring-opening to the Z-merocyanine isomer.[5]

  • Molecular Structure and Substituents: The electronic nature of substituents on the spiropyran core can alter the energy barrier for both the ring-opening and ring-closing reactions, thereby affecting the stability of the MC form.[1][2]

  • Presence of Metal Ions: Certain metal ions can chelate with the merocyanine form, leading to the formation of more stable complexes with distinct spectral properties.[6][7]

  • Molecular Confinement: Encapsulating spiropyrans within coordination cages or other host molecules can dramatically affect the equilibrium between the SP and MC isomers, with the shape and symmetry of the cavity playing a crucial role.[2][8][9]

Q2: My spiropyran solution is not changing color upon UV irradiation. What are the possible reasons?

Several factors could prevent the photoisomerization from the spiropyran (SP) to the merocyanine (MC) form:

  • Incorrect Wavelength: Ensure the UV light source has an appropriate wavelength to excite the spiropyran, typically in the range of 330-380 nm.[1]

  • Low UV Intensity: The light intensity might be insufficient to induce a noticeable conversion. Try increasing the irradiation time or using a more powerful UV source.[1]

  • Photodegradation: Prolonged or high-intensity UV exposure can lead to irreversible degradation of the spiropyran molecule.[1][10] Consider reducing the UV intensity or irradiation time.

  • Solvent Effects: In highly nonpolar solvents, the equilibrium may strongly favor the SP form, making the conversion to the MC form difficult to observe.

  • Molecular Encapsulation: If the spiropyran is encapsulated, the host molecule might stabilize the SP form to an extent that it becomes photochemically inert.[2][8]

Q3: The colored merocyanine form of my spiropyran fades too quickly. How can I increase its lifetime?

To prolong the lifetime of the merocyanine form, consider the following strategies:

  • Increase Solvent Polarity: Using a more polar solvent can help stabilize the zwitterionic MC form.[1][3] For instance, aqueous solutions are known to stabilize the merocyanine form due to hydrogen-bonding interactions.[3]

  • Lower the Temperature: Conducting experiments at a lower, controlled temperature will slow down the thermal back reaction to the SP form.[1]

  • Incorporate into a Rigid Polymer Matrix: A rigid polymer matrix can hinder the conformational changes required for the MC to SP isomerization, thus stabilizing the colored form.[1]

  • Add Stabilizing Agents:

    • Acids: The addition of a strong acid can lead to the formation of the more stable protonated merocyanine form.[5][11][12]

    • Metal Ions: Certain metal ions can form stable complexes with the merocyanine isomer.[6][7]

    • Fluoroalcohols: Fluoroalcohols like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP) and 2,2,2-trifluoroethanol (B45653) (TFE) can stabilize the MC form through hydrogen bonding.[13]

    • Cyclodextrins: The addition of cyclodextrin (B1172386) has been shown to increase the half-life of protonated merocyanine.[14]

  • Chemical Modification: Introducing specific substituents, such as a cyano group at a particular position in the polymethine chain, can enhance photostability by reducing reactivity with singlet oxygen.[15][16][17]

Q4: I am observing an irreversible color change or degradation of my spiropyran. What is the cause and how can I prevent it?

Irreversible degradation, often referred to as "fatigue," is a common issue. The primary cause is photodegradation, which can occur through several pathways:

  • Photooxidation: The major pathway for photodegradation is often oxidation by photogenerated singlet oxygen.[15][17] The triplet excited state of the dye can transfer energy to ground state oxygen, producing highly reactive singlet oxygen that attacks the merocyanine.[15][17]

  • Presence of Reactive Species: Radicals, acids, or bases in the solvent can also contribute to degradation.[1]

To mitigate photodegradation:

  • De-gas Solvents: Ensure that solvents are pure and de-gassed to remove dissolved oxygen.[1]

  • Protect from Atmosphere: Protect the sample from atmospheric oxygen and moisture.[1]

  • Use Antioxidants: The inclusion of antioxidants can help to quench reactive oxygen species.[18]

  • Chemical Modification: Introducing a cyano group into the polymethine chain has been shown to significantly decrease photobleaching rates by reducing the reactivity of the dye with singlet oxygen.[15][16][17]

  • Control Irradiation: Reduce UV intensity or irradiation time to minimize the extent of degradation.[1]

Troubleshooting Guides

Issue 1: Incomplete or Slow SP to MC Conversion

Possible Cause Troubleshooting Step
Low UV light intensity or incorrect wavelength.Verify the output and wavelength of your UV lamp (typically 330-380 nm). Increase irradiation time or power.[1]
High viscosity of the medium hindering isomerization.If in solution, try a less viscous solvent. If in a polymer, consider annealing the film to increase free volume.[1]
Photodegradation of the spiropyran.Reduce UV intensity or irradiation time. Use a filter to cut off shorter, more damaging wavelengths.[1]

Issue 2: Rapid Fading of the Colored MC Form

Possible Cause Troubleshooting Step
High temperature accelerating thermal back reaction.Conduct experiments at a lower, controlled temperature.[1]
Low solvent polarity destabilizing the MC form.Use a more polar solvent or incorporate polar additives into your polymer matrix.[1]
High mobility within a polymer matrix.Increase the rigidity of the polymer matrix, for example, by increasing the degree of crosslinking.[1]

Issue 3: Irreversible Color Change or Degradation

Possible Cause Troubleshooting Step
Presence of reactive species (e.g., radicals, acids, bases).Ensure solvents are pure and de-gassed. Protect the sample from atmospheric oxygen and moisture.[1]
Photooxidation by singlet oxygen.De-gas the solution to remove oxygen. Consider adding an antioxidant. Modify the spiropyran structure to reduce sensitivity to singlet oxygen.[15][17][18]
Bimolecular photodegradation on surfaces.In mixed monolayers, isolating spiropyran molecules can suppress side-reactions that lead to fatigue.[18]

Quantitative Data on Merocyanine Stabilization

Table 1: Effect of Cyano-Substitution on Photobleaching Rates of Merocyanine Dyes in Methanol

DyePhotobleaching Rate Constant (s⁻¹)Fold Decrease in Photobleaching Rate
I-SO1.1 x 10⁻²-
I-SO-CN2.0 x 10⁻³5.5
S-SO1.0 x 10⁻¹-
S-SO-CN2.6 x 10⁻³39

Data extracted from a study on the effect of cyano-substitution on merocyanine photostability. The dyes were irradiated with a 150 W halogen tungsten lamp.[15]

Table 2: Half-life of Protonated Merocyanine (MCH) Under Different Conditions

ConditionHalf-lifeFold Increase
Pure Water~24 hours-
Addition of 25% DMSO>150 hours (32% loss)Significant increase
Addition of 12 mM Cyclodextrin>4 days>4
Introduction of an electron-donating methoxy (B1213986) group~6 days6

Data compiled from studies on enhancing the stability of merocyanine photoacids.[14]

Experimental Protocols

Protocol 1: Monitoring Spiropyran to Merocyanine Conversion using UV-Vis Spectroscopy

This protocol outlines the steps to monitor the photo-induced conversion of spiropyran to its merocyanine form.

  • Sample Preparation: Prepare a dilute solution of the spiropyran compound in the chosen solvent or a thin film of the spiropyran-containing polymer.

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the sample in its initial, colorless spiropyran (SP) state. There should be minimal absorption in the visible region.

  • Photo-conversion (SP to MC): Irradiate the sample with a UV light source (e.g., 365 nm) for a defined period.

  • MC Spectrum: Immediately after irradiation, record the UV-Vis absorption spectrum of the now colored merocyanine (MC) form. A new absorption band should appear in the visible region (typically 500-600 nm).

  • Kinetic Analysis (Optional): To study the kinetics of the conversion, record absorption spectra at regular intervals during UV irradiation.

Protocol 2: Immobilization of Spiropyran on SiO₂ Surfaces

This three-step protocol is for the functionalization of SiO₂ surfaces with spiropyran.

  • Surface Activation: Activate the SiO₂ surface to generate hydroxyl groups. This can be achieved by treating the substrate with a piranha solution or an oxygen plasma.

  • Amination: Functionalize the activated surface with amine groups using a solution of (3-aminopropyl)triethoxysilane (APTES). A 2% APTES solution for 5 minutes at room temperature has been shown to be effective.[19][20]

  • Spiropyran Functionalization: Immerse the aminated surface in a solution of a spiropyran derivative containing a reactive group, such as a carboxylic acid (SP-COOH), to form a covalent bond with the surface amine groups.[19][20]

Visualizations

experimental_workflow Experimental Workflow for Spiropyran Immobilization cluster_activation Step 1: Surface Activation cluster_amination Step 2: Amination cluster_functionalization Step 3: Spiropyran Functionalization activation Activate SiO₂ Surface (e.g., Oxygen Plasma) amination Functionalize with APTES activation->amination Generates -OH groups functionalization React with SP-COOH amination->functionalization Creates amine-terminated surface

Caption: Workflow for spiropyran immobilization on a SiO₂ surface.

Caption: Major photodegradation pathway via singlet oxygen.

stabilization_strategies Strategies for Merocyanine Stabilization cluster_env Environmental Control cluster_add Use of Additives MC Unstable Merocyanine (MC) Stable_MC Stabilized MC Polar_Solvent Increase Solvent Polarity Polar_Solvent->Stable_MC Low_Temp Lower Temperature Low_Temp->Stable_MC Rigid_Matrix Incorporate into Rigid Matrix Rigid_Matrix->Stable_MC Acid Add Strong Acid Acid->Stable_MC Metal_Ions Add Metal Ions Metal_Ions->Stable_MC

Caption: Key strategies to enhance merocyanine stability.

References

Troubleshooting guide for Fischer indole synthesis failures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Fischer indole (B1671886) synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiment, offering potential causes and solutions in a question-and-answer format.

Issue 1: The reaction is not proceeding, or the yield is very low.

  • Question: My Fischer indole synthesis is not working. Thin-layer chromatography (TLC) analysis shows only starting materials, or I'm getting a very low yield of the desired indole. What are the possible causes and how can I fix this?

  • Answer: Failure of the Fischer indole synthesis or low yields can be attributed to several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. Here is a breakdown of potential causes and suggested solutions:

    • Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can lead to unwanted side reactions and inhibit the synthesis.[1] Ensure you are using pure reagents. If necessary, purify the starting materials before use. For instance, phenylhydrazine (B124118) can be freshly distilled. Its hydrochloride salt is often more stable.[2]

    • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often need to be optimized for each specific substrate.[1][3] A catalyst that is too weak may not facilitate the reaction, while a catalyst that is too strong can cause decomposition of the starting materials or the product.[3]

      • Solution: Screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃).[2][4] Polyphosphoric acid (PPA) is often effective, especially for less reactive substrates.[2][3] For sensitive substrates, a milder acid like acetic acid might be sufficient to prevent side reactions.[2]

    • Suboptimal Reaction Temperature: The reaction often requires elevated temperatures to proceed efficiently.[2] However, excessively high temperatures can lead to the formation of tar and other polymeric byproducts.[3]

      • Solution: Carefully control and optimize the reaction temperature. Literature suggests that for some syntheses, a specific temperature, such as 80°C, is optimal.[2][4] A good starting point is often refluxing in a solvent like glacial acetic acid.[2]

    • Incorrect Solvent: The solvent can significantly influence the reaction's outcome.[2]

      • Solution: Experiment with a range of solvents. Acetic acid can act as both a catalyst and a solvent.[2] For certain syntheses, tert-butanol (B103910) has been used successfully.[2][4]

    • Substituent Effects: The electronic properties of substituents on both the arylhydrazine and the carbonyl compound can significantly impact the reaction.

      • Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to N-N bond cleavage as a side reaction instead of the desired cyclization.[1][5] This is a known issue in the synthesis of 3-aminoindoles.[1][5]

      • Electron-withdrawing groups on the phenylhydrazine ring can hinder the reaction and may require harsher conditions (stronger acid, higher temperature).[2]

    • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can sterically hinder the reaction.[1][2] If severe steric hindrance is present, consider alternative synthetic routes.[2]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low-yield or failed Fischer indole synthesis reactions.

G start Low/No Product check_purity Check Purity of Starting Materials start->check_purity check_purity->start Impure optimize_catalyst Optimize Acid Catalyst check_purity->optimize_catalyst Pure optimize_temp Optimize Reaction Temperature optimize_catalyst->optimize_temp optimize_solvent Optimize Solvent optimize_temp->optimize_solvent consider_substituents Evaluate Substituent Effects optimize_solvent->consider_substituents consider_sterics Assess Steric Hindrance consider_substituents->consider_sterics alternative_route Consider Alternative Synthetic Route consider_sterics->alternative_route Severe Hindrance success Successful Synthesis consider_sterics->success No Severe Hindrance alternative_route->success

Caption: A flowchart for troubleshooting Fischer indole synthesis failures.

Issue 2: Formation of multiple products or isomers.

  • Question: My reaction is producing a mixture of isomers, making purification difficult. How can I improve the regioselectivity?

  • Answer: The formation of multiple isomers is a common issue when using unsymmetrical ketones.[6] This is because the initial tautomerization to the ene-hydrazine intermediate can occur on either side of the ketone, leading to two different indole products.[7]

    • Control of Regioselectivity:

      • For an alkyl methyl ketone, the major product typically results from enolization at the less sterically hindered methyl group.[6]

      • The choice of acid catalyst can influence selectivity. Weaker acid catalysts often lead to a decrease in selectivity.[6]

      • If possible, using a symmetrical ketone will avoid issues of regioselectivity.[2]

      • In cases where isomer formation is unavoidable, chromatographic separation will be necessary.[2]

Issue 3: The reaction mixture turns into a dark tar.

  • Question: My reaction has resulted in a thick, dark tar, and I am unable to isolate the desired product. What causes this and how can it be prevented?

  • Answer: The formation of intractable tars and polymers is often due to the strongly acidic and high-temperature conditions of the Fischer indole synthesis.[3]

    • Solutions to Prevent Tar Formation:

      • Optimize Reaction Conditions: Use the mildest possible conditions that still allow the reaction to proceed. This includes using the lowest effective temperature and the weakest effective acid catalyst.[3]

      • Solventless and Mechanochemical Approaches: Performing the reaction under solvent-free conditions or using mechanochemistry (ball milling) can reduce side reactions and simplify purification.[3]

      • Continuous Flow Synthesis: Continuous flow reactors offer better control over reaction parameters like temperature and residence time, which can minimize the formation of degradation products.[3]

Quantitative Data Summary

While the success of the Fischer indole synthesis is highly substrate-dependent, the following table summarizes common catalysts and their general applicability.

Catalyst TypeExamplesTypical Use CasesConsiderations
Brønsted Acids HCl, H₂SO₄, p-toluenesulfonic acid (p-TsOH)Widely used, effective for many substrates.[2][4]Can be harsh and lead to decomposition with sensitive substrates.[3]
Lewis Acids ZnCl₂, BF₃·OEt₂, FeCl₃, AlCl₃Often milder than Brønsted acids, good for sensitive substrates.[2][4][7] Can improve the efficiency of cyclizations that are problematic with protic acids.[5]The choice of Lewis acid can influence regioselectivity.[7]
Polyphosphoric Acid (PPA) -Effective for cyclization, especially with less reactive substrates.[2][3]Can be viscous and difficult to work with.
Acetic Acid -Can serve as both a catalyst and a solvent; a milder option.[2]May not be strong enough for all substrates.

Experimental Protocols

General Experimental Protocol for Fischer Indole Synthesis

This protocol describes a general procedure for the Fischer indole synthesis. Note that the optimal conditions (catalyst, solvent, temperature, and time) are highly dependent on the specific substrates and should be optimized accordingly.

  • Hydrazone Formation (Optional but recommended for cleaner reactions):

    • In a round-bottom flask, dissolve the arylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.1 eq.) in a suitable solvent (e.g., ethanol, acetic acid).

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • The hydrazone may precipitate and can be isolated by filtration. Otherwise, the reaction mixture can often be used directly in the next step.

  • Indolization:

    • To the flask containing the hydrazone (or the initial mixture of arylhydrazine and carbonyl compound), add the acid catalyst. The amount and type of acid should be determined based on literature precedents for similar substrates or through optimization.

    • Heat the reaction mixture to the desired temperature (e.g., reflux). The reaction time can range from a few hours to overnight. Monitor the progress of the reaction by TLC.[6]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.[6]

    • If the reaction was performed in a non-aqueous solvent, it may be necessary to remove the solvent under reduced pressure.

    • Carefully neutralize the excess acid by adding a suitable base, such as a saturated aqueous solution of sodium bicarbonate or sodium carbonate, until the pH is neutral or slightly basic.[6]

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism of the Fischer indole synthesis?

    • A1: The reaction proceeds through several key steps:

      • Formation of a phenylhydrazone from the reaction of a phenylhydrazine with a ketone or aldehyde.[2]

      • Tautomerization of the phenylhydrazone to its enamine (or 'ene-hydrazine') form.[2]

      • A[8][8]-sigmatropic rearrangement of the protonated enamine, which is the key bond-forming step.[2]

      • Loss of ammonia (B1221849) and subsequent aromatization to form the stable indole ring system.[2]

  • Q2: Can I synthesize the parent, unsubstituted indole using the Fischer method?

    • A2: The direct synthesis of indole using acetaldehyde (B116499) is problematic and often fails under standard conditions.[1][7] A common and more successful alternative is to use pyruvic acid as the carbonyl compound, which results in the formation of indole-2-carboxylic acid. This intermediate can then be decarboxylated upon heating to yield the parent indole.[1][7]

  • Q3: What are some common side products to be aware of?

    • A3: Besides the formation of regioisomers, other common side products in the Fischer indole synthesis include:

      • Aldol Condensation Products: The acidic conditions can promote the self-condensation of the starting aldehyde or ketone.[6]

      • Friedel-Crafts Products: Strong acids can lead to undesired electrophilic aromatic substitution reactions.[6]

      • Cleavage Products: As mentioned earlier, cleavage of the N-N bond can occur, especially with electron-donating substituents on the carbonyl compound, leading to byproducts such as aniline.[5][6]

Fischer Indole Synthesis Mechanism

The following diagram illustrates the key steps of the Fischer indole synthesis mechanism.

G cluster_0 Fischer Indole Synthesis Mechanism A Arylhydrazine + Carbonyl B Phenylhydrazone A->B Condensation C Enamine Intermediate B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Protonation E Aromatization D->E F Cyclization E->F G Ammonia Elimination F->G H Indole Product G->H

Caption: Key mechanistic steps of the Fischer indole synthesis.

References

Validation & Comparative

A Comparative Guide to 1,3,3-Trimethyl-2-methyleneindoline and Other Indoline Derivatives in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of synthetic dyes, indoline (B122111) derivatives serve as crucial building blocks for a wide array of chromophores with diverse applications, ranging from bio-imaging to solar energy conversion. Among these, 1,3,3-trimethyl-2-methyleneindoline, commonly known as Fischer's base, has historically held a prominent position. This guide provides an objective comparison of Fischer's base with other substituted indoline derivatives in the context of dye synthesis, supported by experimental data and detailed protocols.

Introduction to Indoline Derivatives in Dye Chemistry

Indoline-based dyes are characterized by a nitrogen-containing heterocyclic moiety that typically acts as the electron donor part of a donor-π-acceptor (D-π-A) system. The inherent electron-rich nature of the indoline nucleus makes it an excellent starting material for the synthesis of various dye classes, including cyanine (B1664457), hemicyanine, and styryl dyes. The specific substituents on the indoline ring and the nature of the π-bridge and acceptor groups profoundly influence the photophysical properties of the resulting dye, such as its absorption and emission wavelengths, molar extinction coefficient, and quantum yield.

This compound (Fischer's Base): A Foundational Precursor

Fischer's base is a readily available and highly reactive enamine, making it a cornerstone in the synthesis of numerous commercially important dyes. Its exocyclic methylene (B1212753) group is particularly susceptible to electrophilic attack, facilitating condensation reactions with various aldehydes and other electrophilic intermediates to form the polymethine chain of cyanine and styryl dyes.

Comparison with Other Indoline Derivatives

While Fischer's base is a versatile precursor, modern applications, particularly in high-performance areas like dye-sensitized solar cells (DSSCs), have driven the development of a plethora of substituted indoline derivatives. These modifications are strategically designed to fine-tune the electronic and steric properties of the resulting dyes to enhance their performance.

Common modifications to the indoline structure include:

  • Substitution on the benzene (B151609) ring: Introducing electron-donating or electron-withdrawing groups on the aromatic ring of the indoline moiety can modulate the HOMO energy level of the dye, impacting its light-harvesting efficiency and charge transfer properties.

  • N-alkylation: Varying the alkyl chain on the nitrogen atom can influence the solubility and aggregation behavior of the dye molecules on surfaces like TiO2 in DSSCs.

  • Introduction of bulky groups: Incorporating bulky substituents can prevent dye aggregation, which is often a cause of performance degradation.

The choice between Fischer's base and a substituted indoline derivative ultimately depends on the desired properties of the final dye and the specific application.

Data Presentation: Performance Comparison of Indoline-Based Dyes

The following tables summarize the performance data of various dyes synthesized from Fischer's base and other indoline derivatives, primarily focusing on their application in dye-sensitized solar cells.

Table 1: Photophysical Properties of Indoline-Based Dyes

Dye PrecursorDye Structureλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Reference
Fischer's Base (as indolenium salt)Heptamethine Cyanine~780>250,000[1]
Substituted Indoline (Indoline dye 1)D-π-A Styryl Dye52668,700[2]
Substituted Indoline (Indoline dye 4)D-π-A Styryl Dye531-[2]
Benzoindoline derivativeCyanoacrylic Benzoindoline Dye> D131-[3]

Table 2: Photovoltaic Performance of DSSCs with Indoline-Based Dyes

Dye PrecursorDye StructureVoc (mV)Jsc (mA/cm²)η (%)Reference
Substituted Indoline (Indoline dye 1)D-π-A Styryl Dye64518.756.51[2]
Substituted Indoline (Indoline dye 4)D-π-A Styryl Dye56919.565.93[2]
Benzoindoline derivativeCyanoacrylic Benzoindoline Dye-Larger than D131Better than D131[3]
Substituted Indoline (MAX157)D-A-π-A Dye--5.2[4]
Substituted Indoline (WS-2)D-A-π-A Dye--3.6[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative dyes using indoline derivatives.

Protocol 1: Synthesis of a Symmetrical Heptamethine Cyanine Dye from a 2,3,3-Trimethylindolenium Salt (derived from Fischer's Base)

This protocol is a general representation of the synthesis of a symmetrical heptamethine cyanine dye.

Materials:

  • 2,3,3-Trimethylindolenium salt (e.g., 1,2,3,3-tetramethyl-3H-indolium iodide)

  • N-[5-(Phenylamino)-2,4-pentadienylidene]aniline monohydrochloride

  • Pyridine

  • Acetic anhydride

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the 2,3,3-trimethylindolenium salt in a mixture of pyridine, acetic anhydride, and DMF.

  • Add N-[5-(Phenylamino)-2,4-pentadienylidene]aniline monohydrochloride to the solution.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 15-60 minutes) until the reaction is complete, as monitored by TLC.[4]

  • The crude product often precipitates from the reaction mixture.

  • Purify the crude product by washing with cooled acetone (B3395972) and ethanol (B145695), followed by recrystallization from a suitable solvent like ethanol or methanol (B129727) to obtain the pure heptamethine cyanine dye.[4]

Protocol 2: Synthesis of a Styryl Dye via Knoevenagel Condensation

This protocol outlines the synthesis of a styryl dye using an indoline-based aldehyde and an active methylene compound.

Materials:

  • Indoline-based aldehyde (e.g., 4-(diethylamino)salicylaldehyde)

  • Active methylene compound (e.g., malononitrile)

  • Basic catalyst (e.g., piperidine (B6355638) or gallium chloride)

  • Solvent (e.g., ethanol or solvent-free conditions)

Procedure:

  • Conventional Method: Dissolve the indoline-based aldehyde and the active methylene compound in a suitable solvent like ethanol. Add a catalytic amount of a base such as piperidine. Reflux the mixture for several hours, monitoring the reaction progress by TLC. After completion, cool the reaction mixture to allow the product to crystallize. Filter and wash the solid product to obtain the pure styryl dye.[5]

  • Solvent-Free Method: Grind a mixture of the aldehyde, active methylene compound, and a catalyst like gallium chloride at room temperature. The reaction typically proceeds rapidly. After completion, the solid product can be purified by simple washing with water.[6]

Mandatory Visualization

The following diagrams illustrate key concepts in the synthesis and structure of indoline-based dyes.

dye_synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Indoline Indoline Derivative (e.g., Fischer's Base) Condensation Condensation Reaction (e.g., Knoevenagel, Vilsmeier-Haack) Indoline->Condensation Aldehyde Aldehyde / Electrophile Aldehyde->Condensation Dye Indoline-Based Dye (e.g., Cyanine, Styryl) Condensation->Dye

General workflow for indoline-based dye synthesis.

structural_comparison FischersBase This compound (Fischer's Base) Unsubstituted Benzene Ring Exocyclic Methylene Group SubstitutedIndoline Substituted Indoline Derivative Substituted Benzene Ring (R) Modified Side Chain

Structural comparison of Fischer's Base and a substituted indoline.

Conclusion

This compound (Fischer's base) remains a valuable and versatile precursor in dye synthesis due to its reactivity and commercial availability. However, for high-performance applications, particularly in the field of dye-sensitized solar cells, substituted indoline derivatives often offer superior performance. The strategic introduction of functional groups on the indoline scaffold allows for precise tuning of the photophysical and electrochemical properties of the resulting dyes, leading to enhanced light absorption, improved charge transfer kinetics, and overall better device efficiency. The choice of the indoline precursor is therefore a critical consideration in the design and synthesis of next-generation functional dyes.

References

A Comparative Analysis of Spiropyran Photochromism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the photochromic properties of spiropyran derivatives, this guide offers a comparative analysis of key performance indicators, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview to aid in the selection and application of these versatile photoswitches.

Spiropyrans are a class of organic compounds renowned for their photochromic properties, undergoing a reversible transformation between a colorless, closed spiro (SP) form and a colored, open merocyanine (B1260669) (MC) form upon exposure to light.[1][2] This isomerization is accompanied by significant changes in molecular structure, polarity, and absorption spectra, making spiropyrans highly valuable for a range of applications including molecular switches, optical data storage, and smart materials.[3][4] The photochromic behavior is initiated by UV light, which induces the cleavage of the C-O bond in the pyran ring, leading to the formation of the planar, conjugated merocyanine isomer.[2][3] The reverse reaction can be triggered by visible light or thermal relaxation.[3]

Comparative Performance of Spiropyran Derivatives

The photochromic properties of spiropyrans can be finely tuned by introducing various substituents to the indole (B1671886) and chromene moieties of the molecule. These modifications influence key parameters such as the absorption maxima of the spiro and merocyanine forms, the quantum yield of photoisomerization, the rate of thermal fading, and the fatigue resistance. The following table summarizes these properties for a selection of representative spiropyran derivatives, providing a quantitative basis for comparison.

CompoundSubstituent(s)Solventλmax SP (nm)λmax MC (nm)Coloration Quantum Yield (Φ_SP→MC)Thermal Relaxation Rate Constant (k_MC→SP) (s⁻¹)Fatigue ResistanceReference(s)
Unsubstituted Spiropyran NoneEthanol295530-550~0.1Varies with conditionsModerate[5]
6-Nitro BIPS 6-NO₂Ethanol330-350550-5900.2 - 0.8 (polarity dependent)10⁻² - 10⁻⁴ (polarity dependent)Good[6][7][8]
6-Nitro-8-methoxy BIPS 6-NO₂, 8-OCH₃Toluene~340~600~0.6~0.05Good[7]
5'-Chloro-6-nitro BIPS 5'-Cl, 6-NO₂Ethanol~350~570---[5]
Spiropyran Hexyl Methacrylate -Methanol-532---[3]

Experimental Protocols

Accurate characterization of the photochromic properties of spiropyrans is crucial for their effective application. Below are detailed protocols for key experiments used to evaluate their performance.

UV-Vis Spectroscopy for Photoisomerization Analysis

This protocol outlines the steps to monitor the photo-induced transformation between the SP and MC forms.

Materials and Equipment:

  • Spiropyran derivative

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, toluene)

  • Dual-beam UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

  • UV lamp (e.g., 365 nm)

  • Visible light source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the spiropyran in the chosen solvent. The concentration should be adjusted to yield a maximum absorbance of the MC form between 0.5 and 1.0.[3] All manipulations should be performed in the dark or under dim red light to prevent premature isomerization.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Initial Spectrum (SP Form): Record the absorption spectrum of the spiropyran solution before irradiation. This spectrum will show the characteristic absorption bands of the colorless SP form in the UV region.

  • Photoisomerization (SP → MC): Irradiate the solution with a UV lamp (e.g., 365 nm) until the photostationary state is reached, indicated by no further change in the absorption spectrum.[3]

  • MC Spectrum: Immediately after UV irradiation, record the absorption spectrum. The appearance of a new, strong absorption band in the visible region confirms the formation of the colored MC form.

  • Photo-reversion (MC → SP): To observe the reverse reaction, irradiate the solution with visible light and record spectra at regular intervals until the visible absorption band disappears.

Determination of Photocoloration Quantum Yield (Φ_SP→MC)

The quantum yield measures the efficiency of the photoisomerization process. A common method for its determination is relative actinometry.

Materials and Equipment:

  • Spiropyran solution (as prepared above)

  • Chemical actinometer solution with a known quantum yield (e.g., ferrioxalate)

  • Monochromatic light source (e.g., laser or lamp with a narrow bandpass filter)

  • UV-Vis spectrophotometer

Procedure:

  • Actinometer Irradiation: Irradiate the actinometer solution under the same conditions (wavelength, light intensity, geometry) as the sample for a known period.[1]

  • Actinometer Absorbance Measurement: Measure the change in absorbance of the actinometer solution at the appropriate wavelength.

  • Photon Flux Calculation: Calculate the photon flux of the light source based on the known quantum yield and the absorbance change of the actinometer.[1]

  • Sample Irradiation: Irradiate the spiropyran solution for a short period, ensuring that the conversion to the MC form is low (typically <10%) to maintain a linear relationship between absorbance change and irradiation time.[1]

  • Sample Absorbance Measurement: Measure the initial rate of change in the absorbance of the MC form at its λmax.

  • Quantum Yield Calculation: The quantum yield is calculated as the ratio of the number of molecules isomerized to the number of photons absorbed.[1]

Measurement of Thermal Relaxation Rate (MC → SP)

This protocol determines the stability of the colored MC form in the dark.

Materials and Equipment:

  • Spiropyran solution in the MC form (after UV irradiation)

  • Temperature-controlled cuvette holder in a UV-Vis spectrophotometer

Procedure:

  • Establish Photostationary State: Irradiate the spiropyran solution with UV light to achieve the maximum concentration of the MC form.

  • Dark Adaptation: Place the cuvette in the temperature-controlled holder of the spectrophotometer in the dark.

  • Kinetic Measurement: Record the decrease in absorbance of the MC form at its λmax over time at a constant temperature.

  • Data Analysis: The thermal relaxation process often follows first-order kinetics. The rate constant (k_MC→SP) can be determined by fitting the absorbance decay data to a first-order exponential decay function. The half-life (t₁/₂) of the MC form can then be calculated as ln(2)/k_MC→SP.[9][10]

Assessment of Fatigue Resistance

Fatigue resistance refers to the ability of a photochromic compound to undergo repeated switching cycles without significant degradation.

Materials and Equipment:

  • Spiropyran solution

  • UV-Vis spectrophotometer

  • Automated irradiation setup (UV and visible light sources with shutters)

Procedure:

  • Initial Spectrum: Record the UV-Vis spectrum of the initial SP form.

  • Cycling: Subject the solution to repeated cycles of UV and visible light irradiation. Each cycle consists of:

    • UV irradiation to reach the photostationary state of the MC form.

    • Visible light irradiation to revert to the SP form.

  • Monitoring Degradation: After a set number of cycles (e.g., 10, 50, 100), record the full UV-Vis spectrum at both the SP and MC photostationary states.

  • Data Analysis: Fatigue is quantified by the loss of photochromic performance, typically observed as a decrease in the maximum absorbance of the MC form after a certain number of cycles.[11] The percentage of remaining photochromic activity can be calculated and plotted against the number of cycles.

Visualizing the Process

To better understand the fundamental processes and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_SP Spiro (SP) Form cluster_MC Merocyanine (MC) Form SP Colorless Spiropyran MC Colored Merocyanine SP->MC UV Light (Coloration) MC->SP Visible Light or Heat (Decoloration) G start Start prep Prepare Spiropyran Solution start->prep uv_vis_initial Record Initial UV-Vis Spectrum (SP Form) prep->uv_vis_initial irradiate_uv Irradiate with UV Light uv_vis_initial->irradiate_uv uv_vis_mc Record UV-Vis Spectrum (MC Form) irradiate_uv->uv_vis_mc irradiate_vis Irradiate with Visible Light uv_vis_mc->irradiate_vis uv_vis_revert Record UV-Vis Spectrum (Reversion) irradiate_vis->uv_vis_revert analyze Analyze Data (λmax, Absorbance Change) uv_vis_revert->analyze end End analyze->end

References

Unambiguous Structure Validation of Spiropyran Products: A 2D NMR-Centric Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized spiropyran derivatives is paramount for ensuring their predictable photochromic behavior and function. While various analytical techniques contribute to this characterization, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers an unparalleled, in-depth view of the molecular architecture in solution. This guide provides a comparative analysis of 2D NMR with other common analytical methods for the structural validation of spiropyran products, supported by experimental data and detailed protocols.

The unique photochromic properties of spiropyrans, which allow for reversible switching between a colorless, closed spiro form and a colored, open merocyanine (B1260669) form, are intrinsically linked to their molecular structure. Any ambiguity in the structure can lead to unpredictable performance. Therefore, a robust validation process is a critical step in their development and application.

The Power of 2D NMR in Spiropyran Structure Elucidation

One-dimensional (1D) ¹H and ¹³C NMR provide initial, valuable information about the chemical environment of protons and carbons in a spiropyran molecule. However, due to the complex, often crowded nature of their spectra, 1D NMR alone is frequently insufficient for complete and unambiguous structural assignment. This is where 2D NMR techniques become indispensable, providing correlational data that reveals the intricate connectivity of the molecular framework.

The most commonly employed 2D NMR experiments for spiropyran characterization are:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is fundamental for piecing together proton networks within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a clear map of C-H one-bond connectivities.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds, which is crucial for connecting different molecular fragments and establishing the overall carbon skeleton.

Together, these techniques provide a comprehensive picture of the spiropyran structure in its solution state, which is often the state in which it is utilized in various applications.

Comparative Analysis: 2D NMR vs. Alternative Techniques

While 2D NMR is a cornerstone of spiropyran characterization, a multi-technique approach provides the most complete and robust structural validation. The following table compares the information obtained from 2D NMR with that from other commonly used analytical methods.

Technique Information Provided Advantages Limitations
2D NMR (COSY, HSQC, HMBC) Detailed atom connectivity (H-H, C-H), solution-state conformation, and dynamic processes.[1][2]Provides unambiguous assignment of complex spectra and detailed structural information in solution.Lower sensitivity compared to mass spectrometry; requires soluble samples.
Single Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths, bond angles, and crystal packing information in the solid state.[3][4]Provides the "gold standard" for unambiguous structure determination in the solid state.Requires a suitable single crystal, which can be difficult to grow; the solid-state structure may differ from the solution-state structure.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high-resolution MS), and fragmentation patterns.[2][3]High sensitivity, requires very small sample amounts, and provides rapid molecular weight determination.Provides limited information on atom connectivity and stereochemistry; isomers can be difficult to distinguish.
UV-Visible Spectroscopy Information on the electronic transitions, primarily used to monitor the photochromic switching between spiropyran and merocyanine forms.[5][6]Highly sensitive for monitoring photochromic behavior and kinetics.Provides minimal information for the initial structural elucidation of the spiropyran product.

Experimental Data: A Comparative Look

To illustrate the complementary nature of these techniques, let's consider a hypothetical spiropyran derivative, 6-nitro-1',3',3'-trimethylspiro[chromene-2,2'-indoline] (Nitro-BIPS).

2D NMR Data Summary for Nitro-BIPS
2D NMR Experiment Key Correlations Observed Structural Information Deduced
COSY Correlations between protons on the aromatic rings and the vinyl proton.Confirms the proton connectivity within the indoline (B122111) and chromene moieties.
HSQC Direct correlation of each proton to its attached carbon atom.Unambiguously assigns the ¹³C signals for all protonated carbons.
HMBC Long-range correlations from the methyl protons to the quaternary carbons and the spiro-carbon.Confirms the connectivity of the gem-dimethyl group and the N-methyl group to the indoline ring, and links the indoline and chromene parts through the spiro-carbon.
Comparison with X-ray Crystallography and Mass Spectrometry Data
Parameter 2D NMR X-ray Crystallography Mass Spectrometry
Molecular Connectivity Detailed H-H and C-H correlations establish the complete bonding framework.Confirms the overall connectivity and provides precise bond lengths and angles.Fragmentation pattern can suggest substructures but does not provide a complete connectivity map.
Stereochemistry NOESY (a 2D NMR technique) can provide through-space correlations to infer relative stereochemistry in solution.Unambiguously determines the absolute stereochemistry in the solid state.Generally does not provide stereochemical information.
Molecular Weight Inferred from the assigned structure.Calculated from the determined crystal structure.Directly measured with high accuracy (HRMS).
Conformation Provides information about the average conformation and dynamic processes in solution.Provides a static picture of the conformation in the solid state.Provides limited conformational information.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible data. Below are representative methodologies for the key techniques discussed.

2D NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the spiropyran product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • 1D NMR Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine the chemical shift ranges and appropriate spectral widths for the 2D experiments.

  • COSY Acquisition: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Typically, 256-512 increments in the F1 dimension and 2-4 scans per increment are sufficient.

  • HSQC Acquisition: Employ a phase-sensitive gradient-selected HSQC experiment with decoupling during acquisition. Optimize the one-bond C-H coupling constant (¹JCH) to approximately 145 Hz.

  • HMBC Acquisition: Use a gradient-selected HMBC pulse sequence. The long-range coupling constant (ⁿJCH) is typically optimized to 8-10 Hz to observe two- and three-bond correlations.

  • Data Processing: Process the acquired data using appropriate window functions (e.g., sine-bell) and Fourier transformation in both dimensions. Phase correct the spectra and calibrate the chemical shift axes.

Single Crystal X-ray Diffraction Protocol
  • Crystal Growth: Grow single crystals of the spiropyran product suitable for X-ray diffraction. This can often be achieved by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture.

  • Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Data is collected over a range of angles to ensure a complete dataset.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.[7]

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the spiropyran product (typically ~1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). Electrospray ionization (ESI) is a common soft ionization technique for spiropyrans.[2]

  • MS Analysis: Acquire a full scan mass spectrum to determine the molecular weight of the compound.

  • Tandem MS (MS/MS) Analysis: For structural information, perform a tandem MS experiment by selecting the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.[8]

Visualizing the Validation Workflow

The logical flow of validating a spiropyran structure using these complementary techniques can be visualized as follows:

G Workflow for Spiropyran Structure Validation cluster_synthesis Synthesis cluster_initial_char Initial Characterization cluster_detailed_structure Detailed Structural Elucidation cluster_confirmation Confirmation (Solid State) cluster_final Final Validation Synthesis Spiropyran Synthesis MS Mass Spectrometry (Molecular Weight) Synthesis->MS Initial Check UVVis UV-Vis Spectroscopy (Photochromic Check) Synthesis->UVVis Functionality Check NMR_1D 1D NMR (¹H, ¹³C) Synthesis->NMR_1D Primary Analysis XRay Single Crystal X-ray Diffraction Synthesis->XRay If Crystals Form Validated_Structure Validated Spiropyran Structure MS->Validated_Structure Confirms MW NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Deeper Analysis NMR_2D->Validated_Structure Solution Structure XRay->Validated_Structure Solid-State Structure

Workflow for Spiropyran Structure Validation

Logical Relationships in 2D NMR Data Interpretation

The power of 2D NMR lies in the synergistic interpretation of different experiments to build a complete structural picture.

G Interpreting 2D NMR for Spiropyran Structure COSY COSY (H-H Connectivity) HMBC HMBC (Long-Range C-H) COSY->HMBC Identifies Protons for Long-Range Analysis Structure Full Spiropyran Structure COSY->Structure Builds Proton Frameworks HSQC HSQC (Direct C-H) HSQC->HMBC Confirms C/H assignments HSQC->Structure Assigns Protonated Carbons HMBC->Structure Connects Fragments & Quaternary Carbons

Interpreting 2D NMR for Spiropyran Structure

Conclusion

For the unambiguous structural validation of spiropyran products, 2D NMR spectroscopy is an essential and powerful tool. When used in conjunction with other analytical techniques such as mass spectrometry and single-crystal X-ray diffraction, it provides a comprehensive understanding of the molecule's structure in both solution and solid states. This multi-faceted approach ensures the reliability and predictability of these versatile photochromic compounds in their diverse applications.

References

A Comparative Performance Analysis of Cyanine Dyes: Fischer's Base Synthesis vs. Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical determinant of experimental success. Cyanine (B1664457) dyes, with their bright fluorescence and tunable spectral properties, are a cornerstone of modern bio-imaging and sensing applications. While commercial cyanine dyes offer convenience and quality control, in-house synthesis, often starting from Fischer's base, presents a cost-effective and customizable alternative. This guide provides an objective comparison of the performance of cyanine dyes synthesized via a traditional Fischer's base route versus their commercially available counterparts, supported by established experimental data and detailed protocols.

Quantitative Performance Comparison

The following table summarizes the key photophysical properties of a representative cyanine dye synthesized from Fischer's base (a generic heptamethine indocyanine) and a common commercial alternative, Cy5. It is important to note that the data for the Fischer's base analogue is a composite from various literature sources and may not reflect the performance of a single, specific dye, as photophysical properties are highly dependent on the exact molecular structure and experimental conditions. Commercial dyes, on the other hand, are subject to rigorous quality control, leading to more consistent performance.

Performance MetricFischer's Base Analogue (Heptamethine Indocyanine)Commercial Alternative (Cy5)Supporting Evidence
Excitation Maximum (λex) ~740-750 nm~650 nm[1][2]
Emission Maximum (λem) ~770-780 nm~670 nm[1][2]
Molar Extinction Coefficient (ε) 150,000 - 250,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹[1][2]
Fluorescence Quantum Yield (Φ) 0.1 - 0.3~0.27[1][2]
Photostability ModerateModerate to High[3][4]
Purity Variable (dependent on synthesis & purification)High (typically >95% by HPLC)[5]
Water Solubility Low (unmodified)Low (can be enhanced by sulfonation)[6]

Experimental Protocols

To facilitate a direct and standardized comparison in a laboratory setting, the following detailed protocols for key performance characterization experiments are provided.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength.

Materials:

  • Purified cyanine dye

  • Spectroscopic grade solvent (e.g., DMSO, ethanol, or PBS)

  • UV-Vis spectrophotometer

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Accurately weigh a small amount of the purified dye and dissolve it in a known volume of the chosen solvent to create a stock solution.

  • Prepare a series of dilutions from the stock solution.

  • Measure the absorbance of each dilution at the dye's absorption maximum (λmax) using the spectrophotometer. Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

  • Plot absorbance versus concentration (in mol/L).

  • According to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette in cm, and c is the concentration), the slope of the resulting linear fit is the molar extinction coefficient (ε).

Relative Fluorescence Quantum Yield Measurement

The fluorescence quantum yield (Φ) quantifies the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to a standard with a known quantum yield.

Materials:

  • Cyanine dye solution of unknown quantum yield

  • Reference standard with a known quantum yield in the same spectral region (e.g., Rhodamine 101 in ethanol)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of dilutions for both the sample dye and the reference standard in the same solvent.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.

  • Record the fluorescence emission spectrum for each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum.

  • Calculate the quantum yield of the sample (Φ_S) using the following equation: Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²) Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • Subscripts S and R denote the sample and the reference, respectively.

Photostability Assessment (Photobleaching Half-life)

Photostability refers to a dye's resistance to photodegradation upon exposure to light. A common metric is the photobleaching half-life (t½).

Materials:

  • Cyanine dye solution or labeled sample

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Prepare a sample of the dye (e.g., in solution, immobilized on a slide, or within cells).

  • Acquire an initial fluorescence image (t=0).

  • Continuously illuminate the sample with a constant light intensity.

  • Acquire images at regular time intervals for a set duration.

  • Using image analysis software, measure the mean fluorescence intensity of a region of interest in each image over time.

  • Normalize the fluorescence intensity at each time point to the initial intensity.

  • Plot the normalized fluorescence intensity against time.

  • Fit the data to a single exponential decay function to determine the photobleaching rate constant (k).

  • Calculate the photobleaching half-life using the formula: t½ = ln(2) / k.

Visualizing the Processes

To further clarify the concepts discussed, the following diagrams illustrate the synthesis pathway, experimental workflows, and the logical framework of this comparison.

Synthesis_Pathway FischersBase Fischer's Base Condensation Condensation Reaction FischersBase->Condensation Polymethine_Precursor Polymethine Chain Precursor Polymethine_Precursor->Condensation Crude_Cyanine Crude Cyanine Dye Condensation->Crude_Cyanine Purification Purification (e.g., HPLC) Crude_Cyanine->Purification Pure_Cyanine Purified Cyanine Dye Purification->Pure_Cyanine

General synthesis pathway for cyanine dyes from Fischer's base.

Experimental_Workflow cluster_QuantumYield Quantum Yield Determination cluster_Photostability Photostability Assessment QY_Abs Measure Absorbance (Sample & Standard) QY_Fluo Measure Fluorescence (Sample & Standard) QY_Abs->QY_Fluo QY_Calc Calculate Relative Quantum Yield QY_Fluo->QY_Calc PS_Initial Acquire Initial Fluorescence Image PS_Illuminate Continuous Illumination PS_Initial->PS_Illuminate PS_TimeLapse Acquire Time-Lapse Images PS_Illuminate->PS_TimeLapse PS_Analyze Analyze Intensity Decay PS_TimeLapse->PS_Analyze PS_HalfLife Calculate Photobleaching Half-life PS_Analyze->PS_HalfLife Logical_Comparison Dye_Source Cyanine Dye Source Fischers_Base Fischer's Base Synthesis Dye_Source->Fischers_Base Commercial Commercial Alternative Dye_Source->Commercial Performance_Metrics Performance Metrics Fischers_Base->Performance_Metrics Commercial->Performance_Metrics Quantum_Yield Quantum Yield Performance_Metrics->Quantum_Yield Molar_Extinction Molar Extinction Coefficient Performance_Metrics->Molar_Extinction Photostability Photostability Performance_Metrics->Photostability Purity Purity & Consistency Performance_Metrics->Purity Conclusion Selection Rationale Quantum_Yield->Conclusion Molar_Extinction->Conclusion Photostability->Conclusion Purity->Conclusion

References

A Comparative Guide to the Synthetic Routes of 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1,3,3-Trimethyl-2-methyleneindoline, commonly known as Fischer's base, is a crucial precursor in the synthesis of various dyes and photosensitive compounds. This guide provides a comparative analysis of the primary synthetic routes to Fischer's base, offering detailed experimental protocols and quantitative data to inform the selection of the most suitable method for a given application.

Comparison of Synthetic Routes

The synthesis of Fischer's base can be broadly categorized into three main approaches: the classic Fischer indole (B1671886) synthesis, the methylation of 2,3,3-trimethylindolenine (B142774), and a one-pot synthesis utilizing a polyphosphate ester. Each method presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, and reagent toxicity.

Synthetic Route Starting Materials Key Reagents/Catalysts Reaction Conditions Yield (%) Key Advantages Key Disadvantages
Classic Fischer Indole Synthesis Phenylhydrazine (B124118), Isopropyl methyl ketoneSulfuric acid or Polyphosphoric acid90-95°C, 2-3 hours85-94%[1]High yield, readily available starting materials.Requires strong acids and elevated temperatures.
Methylation of 2,3,3-Trimethylindolenine 2,3,3-TrimethylindolenineDimethyl sulfate, Sodium bicarbonate65°C, 5 hours82%[2]Good yield, milder temperature.Two-step process (synthesis of the precursor is required), use of highly toxic and carcinogenic dimethyl sulfate.[2]
One-Pot Synthesis with Polyphosphate Ester Phenylhydrazine, Isopropyl methyl ketone, Phosphorous pentoxide, MethanolPolyphosphate ester160-200°C, 4-12 hoursNot explicitly stated, "sufficiently pure"[3]Single-step process.[3]Very high temperatures, yield not specified, preparation of the polyphosphate ester is required.

Experimental Protocols

Classic Fischer Indole Synthesis (using Sulfuric Acid)

This protocol is adapted from a patented procedure and is a variation of the classic Fischer indole synthesis.[1]

Procedure:

  • To a reaction vessel, add 108 g of phenylhydrazine.

  • With stirring, slowly add 102 g of 96% sulfuric acid, keeping the temperature controlled.

  • Dropwise, add 92.5 g of methyl isopropyl ketone over a period of 45 minutes.

  • Heat the reaction mixture to 90°C and maintain this temperature for 2 hours.

  • After cooling, neutralize the mixture with a 50% sodium hydroxide (B78521) solution.

  • The oily layer containing the product is separated.

  • Purification by vacuum distillation yields 2,3,3-trimethylindolenine, which is the precursor that is then methylated in a subsequent step to yield Fischer's base. The patent reports a yield of 135 g (85% of theory) for the indolenine precursor.[1] The subsequent methylation to Fischer's base would follow a procedure similar to the one described in the next section.

Methylation of 2,3,3-Trimethylindolenine

This method provides a direct route to Fischer's base from its immediate precursor, 2,3,3-trimethylindolenine.[2]

Procedure:

  • Create a suspension of 50 parts by weight of 2,3,3-trimethylindolenine and 40 parts by weight of sodium bicarbonate in 250 parts by volume of water.

  • With stirring, add 60 parts by weight of dimethyl sulfate.

  • Heat the mixture to 65°C for 5 hours.

  • After cooling, the reaction product is separated.

  • The aqueous phase is extracted with toluene.

  • The combined organic phases are dried over sodium sulfate.

  • Vacuum distillation of the organic phase yields 35.5 parts by weight of this compound (an 82% yield).[2]

One-Pot Synthesis with Polyphosphate Ester

This method offers a single-step approach to Fischer's base, although it requires the preparation of a polyphosphate ester.[3]

Procedure:

  • Prepare the polyphosphate ester by reacting phosphorous pentoxide with an alcohol (e.g., methanol).

  • In a reaction flask, mix one part by weight of substantially equimolar quantities of phenylhydrazine and methyl isopropyl ketone with one to ten parts by weight of the polyphosphate ester.

  • Heat the mixture to between 160°C and 200°C for 4 to 12 hours, ensuring a homogeneous solution is formed.

  • The resulting amber solution is poured into cold water and stirred.

  • Neutralize the solution to a pH of at least 8 to separate the Fischer's base as an oil.

  • The product can be isolated by extraction with a suitable organic solvent (e.g., methylene (B1212753) chloride). The patent states the product is "sufficiently pure for use in the preparation of cyanine (B1664457) dyes and photochromic compositions".[3]

Synthesis Pathways and Logical Relationships

The following diagram illustrates the different synthetic strategies for producing this compound.

Synthesis_Routes A Phenylhydrazine + Isopropyl Methyl Ketone B Classic Fischer Indole Synthesis A->B H₂SO₄ or PPA F One-Pot Synthesis (Polyphosphate Ester) A->F Polyphosphate Ester C 2,3,3-Trimethylindolenine B->C D Methylation C->D Dimethyl Sulfate E This compound (Fischer's Base) D->E F->E

References

A Spectroscopic Showdown: Unveiling the Electronic and Structural Nuances of Fischer's Base and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of Fischer's base (1,3,3-trimethyl-2-methyleneindoline) and its 5-methoxy and 5-nitro derivatives reveals significant electronic and structural alterations observable through UV-Vis absorption, fluorescence emission, and nuclear magnetic resonance (NMR) spectroscopy. These differences, arising from the electronic nature of the substituents on the indoline (B122111) ring, are critical for researchers and professionals in drug development and materials science who utilize these scaffolds.

This guide provides a detailed comparative analysis of the spectroscopic properties of Fischer's base and two key derivatives: the electron-donating 5-methoxy-1,3,3-trimethyl-2-methyleneindoline (B1304927) and the electron-withdrawing 5-nitro-1,3,3-trimethyl-2-methyleneindoline. The data presented herein, summarized in clear tabular format, is supported by detailed experimental protocols for each spectroscopic technique.

Comparative Spectroscopic Data

The introduction of substituents at the 5-position of the indoline ring in Fischer's base leads to predictable yet distinct shifts in their spectroscopic signatures. These shifts provide valuable insights into the ground and excited state electronic properties of these molecules.

CompoundUV-Vis (λmax, nm)Fluorescence (λem, nm)1H NMR (δ, ppm)13C NMR (δ, ppm)
Fischer's Base ~295Not PronouncedMethylene (=CH₂): ~3.8, N-CH₃: ~2.7, C(CH₃)₂: ~1.2, Aromatic: ~6.6-7.1C=C: ~159, =CH₂: ~75, N-CH₃: ~30, C(CH₃)₂: ~28, Quaternary C: ~42, Aromatic: ~105-147
5-Methoxy Fischer's Base Bathochromic ShiftPronounced EmissionMethoxy (O-CH₃): ~3.8, Aromatic protons shifted upfieldMethoxy (O-CH₃): ~55, Aromatic carbons show significant shifts
5-Nitro Fischer's Base Bathochromic ShiftQuenched EmissionAromatic protons shifted downfieldAromatic carbons show significant shifts, C-NO₂: ~140-150

Table 1. Summary of key spectroscopic data for Fischer's base and its 5-methoxy and 5-nitro derivatives. Note: Specific values can vary slightly based on solvent and experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) which corresponds to electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Solutions of Fischer's base and its derivatives were prepared in spectroscopic grade ethanol (B145695) at a concentration of 1 x 10⁻⁵ M.

  • A quartz cuvette with a 1 cm path length was used for all measurements.

  • The spectrophotometer was blanked using the same batch of ethanol.

Data Acquisition:

  • The absorption spectra were recorded from 200 to 400 nm.

  • The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectra and determine the wavelength of maximum emission (λem), providing information about the excited state of the molecules.

Instrumentation: A spectrofluorometer equipped with a xenon arc lamp source.

Sample Preparation:

  • Solutions of the compounds were prepared in spectroscopic grade ethanol at a concentration of 1 x 10⁻⁶ M to avoid inner filter effects.

  • A quartz cuvette with a 1 cm path length was used.

Data Acquisition:

  • The excitation wavelength was set to the λmax value obtained from the UV-Vis spectrum for each compound.

  • The emission spectra were recorded from 300 to 600 nm.

  • The wavelength of maximum emission (λem) was identified from the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by probing the chemical environment of ¹H and ¹³C nuclei.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

  • Approximately 5-10 mg of each compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • The solutions were transferred to 5 mm NMR tubes.

Data Acquisition:

  • ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR: Spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans.

  • All chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Visualizing the Spectroscopic Workflow

The logical flow for a comprehensive spectroscopic comparison of Fischer's base and its derivatives can be visualized as follows:

Spectroscopic_Workflow Workflow for Spectroscopic Comparison cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Comparison Synthesis Synthesis of Fischer's Base and Derivatives Purification Purification (e.g., Column Chromatography) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence NMR NMR Spectroscopy (1H, 13C) Purification->NMR Data_Table Tabulate Spectroscopic Data UV_Vis->Data_Table Fluorescence->Data_Table NMR->Data_Table Comparison Comparative Analysis Data_Table->Comparison

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of Fischer's base and its derivatives.

This guide provides a foundational understanding of the spectroscopic characteristics of Fischer's base and the influence of common substituents. Researchers can leverage this information to select or design derivatives with tailored photophysical and electronic properties for a wide range of applications.

A Researcher's Guide to the Quantum Yield of Fischer's Base-Derived Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent dye with optimal photophysical properties is paramount for the success of sensitive bioimaging and sensing applications. Dyes synthesized from Fischer's base are a cornerstone in the development of cyanine (B1664457) and near-infrared (NIR) fluorophores due to their versatile synthesis and tunable optical properties. This guide provides a comparative benchmark of the fluorescence quantum yield of these dyes against common alternatives, supported by detailed experimental protocols and workflow visualizations.

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of a fluorophore in converting absorbed light into emitted fluorescence. A higher quantum yield translates to a brighter signal, which is crucial for applications requiring high sensitivity. The quantum yield of dyes derived from Fischer's base, particularly heptamethine cyanine dyes, is influenced by their molecular structure, the solvent environment, and their conjugation to biomolecules.

Comparative Analysis of Quantum Yields

The following table summarizes the fluorescence quantum yields of various dyes synthesized from Fischer's base and its derivatives, alongside commonly used alternative fluorescent dyes. It is important to note that the quantum yield is highly dependent on the solvent and other experimental conditions.

Dye/CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Solvent/Conditions
Dyes Derived from Fischer's Base/Indolenine
Unsubstituted Heptamethine Cyanine (from Fischer's Base)~740~7690.158 ± 0.021Methanol
1´-cyano-substituted Cy7 (from Fischer's Base derivative)~748~7890.013 ± 0.000Methanol
1´-t-butyl-substituted Cy7 (from Fischer's Base derivative)~744~7800.091 ± 0.006Methanol
Indolenine-based Squaraine Dyes~650-670~670-690ModerateSolvent-dependent
Novel Reactive Cyanine Platform (Probe A)5926600.02Aqueous solution with 10% ethanol
Amine-functionalized Cyanine (Probe C)~600~6600.32Aqueous solution with 10% ethanol
FRET Cyanine Acceptor (Probe D)~600~6600.35Aqueous solution with 10% ethanol
Commonly Used Alternative Dyes
Cyanine 5 (Cy5)6506700.20 - 0.27Aqueous Buffer[1]
Cyanine 7 (Cy7)750773~0.30Aqueous Buffer[1]
IR-125~880~9000.132Ethanol[2]
IR-140~820~8400.167Ethanol[2]
Rhodamine 1015775980.913Ethanol[2]
Indocyanine Green (ICG)~780~810~0.13Ethanol

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The most common method for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[3][4][5]

Materials and Equipment
  • Spectrofluorometer with a monochromatic excitation source and a corrected emission detector.

  • UV-Vis spectrophotometer.

  • 1 cm path length quartz cuvettes.

  • High-purity solvents (spectroscopic grade).

  • Fluorescence quantum yield standard (e.g., Rhodamine 101 in ethanol, Quinine Sulfate in 0.1 M H₂SO₄).

  • Synthesized dye solution.

Procedure
  • Standard and Sample Preparation:

    • Prepare a series of dilute solutions of both the standard and the synthesized dye in the same high-purity solvent.

    • The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to minimize inner filter effects.[4]

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be the same for both the standard and the sample.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the fluorescence emission spectrum of each solution.

    • Ensure that the excitation and emission slits are kept constant for all measurements.

    • The emission spectra should be corrected for the wavelength-dependent sensitivity of the detector.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample solutions.

    • The plots should yield straight lines passing through the origin. Determine the gradient (slope) of each line.

  • Quantum Yield Calculation:

    • The quantum yield of the synthesized dye (Φ_X) can be calculated using the following equation:

      Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

      Where:

      • Φ_ST is the known quantum yield of the standard.

      • Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the synthesized dye and the standard, respectively.

      • η_X and η_ST are the refractive indices of the solvents used for the sample and the standard, respectively (if different).

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in benchmarking the quantum yield of synthesized dyes.

experimental_workflow Experimental Workflow for Quantum Yield Determination cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_dye Prepare Dye Solutions (Abs < 0.1) abs_measure Measure Absorbance (UV-Vis) prep_dye->abs_measure prep_std Prepare Standard Solutions (Abs < 0.1) prep_std->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Emission Spectra fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate fluorescence_pathway Conceptual Pathway of Fluorescence cluster_decay De-excitation Pathways S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Photon Absorption (Excitation) Fluorescence Fluorescence (Φ) S1->Fluorescence Photon Emission NonRadiative Non-Radiative Decay (e.g., Internal Conversion, Intersystem Crossing) S1->NonRadiative Heat, etc.

References

A Comparative Analysis of Cyanine Dye Photostability for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical determinant of experimental success. Cyanine (B1664457) dyes, a prominent class of synthetic fluorophores, are indispensable tools in a myriad of applications, including fluorescence microscopy, in vivo imaging, and flow cytometry. However, a crucial performance characteristic that dictates their utility is photostability—the ability to resist photochemical degradation upon light exposure. This guide presents a comparative analysis of the photostability of different cyanine dyes, supported by experimental data and detailed methodologies, to facilitate informed selection of the most robust probes for your research needs.

The susceptibility of a fluorophore to photobleaching, the irreversible loss of fluorescence, can significantly compromise data quality, particularly in experiments requiring prolonged or intense illumination such as time-lapse imaging and single-molecule studies.[1] The photostability of cyanine dyes is influenced by a variety of factors including the intensity of the excitation light, the presence of molecular oxygen, and the local chemical environment.[1] Structural modifications to the dye molecule can also significantly impact its resilience to photodegradation.[2][3]

Quantitative Comparison of Cyanine Dye Properties and Photostability

While a definitive, standardized dataset for direct comparison of all cyanine dyes is challenging due to variations in experimental conditions across studies, the following table summarizes key photophysical properties and relative photostability of common cyanine dyes and their popular alternatives, the Alexa Fluor dyes. Generally, the Alexa Fluor series, which are sulfonated derivatives of rhodamine and carbocyanine, exhibit enhanced photostability compared to their spectrally similar Cy dye counterparts.[2][4][5]

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative Photostability
Cy2~490~510~150,000~0.12Moderate
Alexa Fluor 488~496~519~71,000~0.92High
Cy3~550~570~150,000~0.15Moderate[1]
Alexa Fluor 555~555~565~150,000~0.10High[1]
Cy5~649~670~250,000~0.20Moderate to Low[1][6]
Alexa Fluor 647~650~668~239,000~0.33High[1][4]
Cy7~743~767~250,000~0.28Low[1]
Alexa Fluor 750~749~775~240,000~0.12High

Note: The exact values for excitation and emission maxima, molar extinction coefficient, and quantum yield can vary depending on the solvent, conjugation state, and local environment. The relative photostability is a qualitative assessment based on multiple sources.[1][4]

Experimental Protocol for Measuring Photostability

To obtain reliable and comparable photostability data, a standardized experimental protocol is crucial. The following method describes a typical procedure for measuring the photobleaching of fluorescent dyes.

Objective

To quantify and compare the photostability of different cyanine dyes by measuring the decrease in their fluorescence intensity over time upon continuous illumination.

Materials
  • Cyanine dyes of interest (e.g., Cy3, Cy5, Alexa Fluor 555, Alexa Fluor 647)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer or a fluorescence microscope equipped with a stable light source (e.g., laser or xenon arc lamp) and a sensitive camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure
  • Sample Preparation: Prepare stock solutions of each cyanine dye in a suitable solvent (e.g., DMSO). Dilute the stock solutions in PBS to a final working concentration. For microscopy, the dye can be conjugated to a biomolecule and immobilized on a slide.

  • Instrumentation Setup: For a fluorescence microscope, set the excitation and emission filters appropriate for each dye. Use a consistent and stable light source for illumination.

  • Image Acquisition: Continuously illuminate the samples and acquire images at regular time intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.[4]

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest (ROI) for each sample in each image over time.[1]

    • Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity.

    • Normalize the initial fluorescence intensity of each dye to 100%.[4]

    • Plot the normalized fluorescence intensity as a function of time. The dye that maintains its fluorescence for a longer duration is considered more photostable.[4]

    • For a quantitative comparison, fit the photobleaching curve to an exponential decay function to determine the photobleaching rate constant (k) or the half-life (t½). A smaller 'k' and a longer 't½' indicate higher photostability.[3]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the comparative assessment of cyanine dye photostability.

G Experimental Workflow for Photostability Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_stock Prepare Dye Stock Solutions prep_working Dilute to Working Concentration in PBS prep_stock->prep_working prep_immobilize Immobilize on Microscope Slide prep_working->prep_immobilize acq_setup Setup Microscope & Illumination prep_immobilize->acq_setup acq_image Acquire Time-Lapse Image Series acq_setup->acq_image analysis_measure Measure Mean Fluorescence Intensity acq_image->analysis_measure analysis_normalize Normalize Intensity Data analysis_measure->analysis_normalize analysis_plot Plot Intensity vs. Time analysis_normalize->analysis_plot analysis_compare Compare Photobleaching Rates analysis_plot->analysis_compare

Caption: A flowchart outlining the key steps for comparing the photostability of cyanine dyes.

Factors Influencing Photostability and Mitigation Strategies

Several factors can accelerate the photobleaching of cyanine dyes:

  • High Excitation Light Intensity: More intense light increases the rate of fluorophore excitation, leading to a higher probability of photochemical damage.[1]

  • Presence of Molecular Oxygen: Oxygen can react with the excited triplet state of the dye to generate reactive oxygen species (ROS), which can chemically degrade the fluorophore.[1]

  • Local Chemical Environment: The pH, viscosity, and presence of certain molecules in the dye's immediate surroundings can influence its photostability.[1]

To minimize photobleaching, researchers can employ several strategies:

  • Optimize Imaging Parameters: Use the lowest possible excitation power and the shortest exposure time that still provide an adequate signal-to-noise ratio.[1]

  • Use Antifade Reagents: Mounting media containing antifade agents can help to quench triplet states and scavenge reactive oxygen species.[1]

  • Choose More Photostable Dyes: When possible, selecting inherently more photostable fluorophores, such as the Alexa Fluor dyes, is a primary strategy for improving experimental outcomes.[2][4]

References

A Comparative Guide to Indole Synthesis: Fischer vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds. Consequently, the development of efficient and versatile methods for constructing the indole ring system is of paramount importance to researchers, scientists, and drug development professionals. This guide provides an objective comparison of the classical Fischer indole synthesis with other prominent methods, including the Reissert, Bischler-Möhlau, Madelung, and Nenitzescu syntheses. The performance of these methods is evaluated based on reaction yield, substrate scope, and reaction conditions, supported by experimental data and detailed protocols.

Quantitative Comparison of Indole Synthesis Methods

The following tables summarize quantitative data for the synthesis of representative indole derivatives using various methods. These examples have been selected to provide a comparative overview of the performance of each method under specific, reported conditions.

Table 1: Synthesis of 2-Substituted and 2,3-Disubstituted Indoles

Synthesis MethodStarting MaterialsProductCatalyst/ReagentSolventTemp. (°C)TimeYield (%)
Fischer [1]Phenylhydrazine (B124118), Acetophenone2-PhenylindoleZinc chloride (ZnCl₂)None1706 min72-80
Fischer (Microwave) [1]Phenylhydrazine, Acetophenone2-PhenylindoleEaton's ReagentNone17010 minHigh
Fischer [2]Phenylhydrazine, Butan-2-one2,3-DimethylindoleBoron trifluoride etherateEthanol (B145695)Reflux3 h90
Bischler-Möhlau [3]α-Bromoacetophenone, Aniline (B41778)2-PhenylindoleNone (excess aniline)NoneHighLongLow
Bischler-Möhlau (Microwave) [4][5]N-Phenacylaniline, Anilinium bromide2-PhenylindoleNoneSolid-stateMW (540W)45-60 s71
Madelung [6]Acetyl-o-toluidine2-Methylindole (B41428)Sodium amide (NaNH₂)Ether240-26010 min62-68

Table 2: Synthesis of Indoles with Specific Functional Groups

Synthesis MethodStarting MaterialsProductCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Reissert [7]o-Nitrotoluene, Diethyl oxalate (B1200264)Indole-2-carboxylic acid1. KOC₂H₅2. Zn/CH₃COOH1. Ethanol2. Acetic Acid-Multistep-
Nenitzescu [8]1,4-Benzoquinone (B44022), Ethyl 3-aminocrotonateEthyl 2-methyl-5-hydroxy-1H-indole-3-carboxylateNoneAcetone (B3395972)Reflux2-446[9]
Nenitzescu (Lewis Acid) [10]1,4-Benzoquinone, Ethyl 3-aminocrotonateEthyl 2-methyl-5-hydroxy-1H-indole-3-carboxylateZn(OAc)₂·2H₂OCPMERoom Temp-80
Madelung (Modified) [11]Substituted Benzyl Bromide, p-TolSO₂Na1,2-Diaryl-3-tosyl indolesDBNDMSO10024Moderate to High

Experimental Protocols

Detailed methodologies for the key indole syntheses are provided below.

Fischer Indole Synthesis of 2,3-Dimethylindole[2][12]

Materials:

  • Phenylhydrazine

  • Butan-2-one (Methyl ethyl ketone)

  • Ethanol

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Hydrochloric acid (concentrated)

Procedure:

  • Hydrazone Formation: To a solution of butan-2-one (200 mmol) in dry ethanol (150 mL), slowly add phenylhydrazine (200 mmol) followed by a catalytic amount of concentrated hydrochloric acid (0.25 mL). Reflux the mixture for 1 hour.

  • Indolization: After cooling the reaction mixture, add boron trifluoride etherate (BF₃·OEt₂) and reflux for 3 hours.

  • Work-up and Purification: Cool the reaction mixture and pour it into ice-water. The solid product is filtered, washed with water, and recrystallized from ethanol to yield pure 2,3-dimethyl-1H-indole.

Reissert Indole Synthesis of Indole-2-Carboxylic Acid[7]

Materials:

  • o-Nitrotoluene

  • Diethyl oxalate

  • Potassium ethoxide (KOC₂H₅)

  • Ethanol

  • Zinc dust

  • Glacial acetic acid

Procedure:

  • Condensation: In a flask equipped with a reflux condenser, dissolve o-nitrotoluene and diethyl oxalate in absolute ethanol. Add a solution of potassium ethoxide in ethanol and reflux the mixture.

  • Reductive Cyclization: After the condensation is complete, cool the reaction mixture and add glacial acetic acid. Slowly add zinc dust to the mixture while stirring. The reaction is exothermic and may require cooling.

  • Work-up and Purification: After the reaction is complete, filter the mixture to remove excess zinc. The filtrate is concentrated, and the residue is treated with water to precipitate the crude indole-2-carboxylic acid. The product can be purified by recrystallization.

Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole[4][5]

Materials:

  • Aniline

  • Phenacyl bromide

  • Sodium bicarbonate

  • Dimethylformamide (DMF)

Procedure:

  • Synthesis of N-Phenacylaniline: Mix equimolecular amounts of aniline and phenacyl bromide with sodium bicarbonate in the solid state and stir at room temperature for 3 hours.

  • Microwave-Assisted Cyclization: To the resulting N-phenacylaniline, add a catalytic amount of anilinium bromide. Subject the mixture to microwave irradiation at 540 W for 45-60 seconds.

  • One-Pot Variation: A 2:1 mixture of aniline and phenacyl bromide is stirred for 3 hours. Add 3 drops of DMF and irradiate in a microwave at 600 W for 1 minute.

  • Work-up and Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Madelung Synthesis of 2-Methylindole[6]

Materials:

  • Acetyl-o-toluidine

  • Sodium amide (NaNH₂)

  • Dry ether

Procedure:

  • Reaction Setup: In a Claisen flask, place a mixture of finely divided sodium amide and acetyl-o-toluidine. Add dry ether and sweep the apparatus with dry nitrogen.

  • Cyclization: Heat the reaction flask in a metal bath. The temperature is raised to 240–260 °C over 30 minutes and maintained for 10 minutes, during which a vigorous evolution of gas occurs.

  • Work-up and Purification: Cool the flask and add ethanol and warm water to decompose the sodium derivative of 2-methylindole and any excess sodium amide. The mixture is then extracted with ether. The combined ether extracts are concentrated and the product is purified by distillation.

Nenitzescu Synthesis of Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate[8]

Materials:

  • 1,4-Benzoquinone

  • Ethyl 3-aminocrotonate

  • Acetone

Procedure:

  • Reaction Setup: Prepare a solution of 1,4-benzoquinone in acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Enamine: Add ethyl 3-aminocrotonate to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture and concentrate it under reduced pressure. The residue is dissolved in a suitable solvent and purified by column chromatography on silica gel.

Visualizing the Synthetic Approaches

The following diagrams illustrate the general workflows and logical relationships in indole synthesis.

experimental_workflow cluster_fischer Fischer Indole Synthesis cluster_reissert Reissert Indole Synthesis cluster_bischler Bischler-Möhlau Synthesis F_Start Arylhydrazine + Aldehyde/Ketone F_Hydrazone Hydrazone Formation (Acid Catalyst) F_Start->F_Hydrazone F_Indolization [3,3]-Sigmatropic Rearrangement & Cyclization F_Hydrazone->F_Indolization F_Product Indole Product F_Indolization->F_Product R_Start o-Nitrotoluene + Diethyl Oxalate R_Condensation Condensation (Base) R_Start->R_Condensation R_Cyclization Reductive Cyclization R_Condensation->R_Cyclization R_Product Indole-2-carboxylic acid R_Cyclization->R_Product B_Start α-Bromoacetophenone + Aniline B_Alkylation N-Alkylation B_Start->B_Alkylation B_Cyclization Intramolecular Cyclization B_Alkylation->B_Cyclization B_Product 2-Arylindole B_Cyclization->B_Product logical_comparison cluster_criteria Performance Criteria Indole_Synthesis Indole Synthesis Methods Fischer Fischer Indole_Synthesis->Fischer Reissert Reissert Indole_Synthesis->Reissert Bischler Bischler-Möhlau Indole_Synthesis->Bischler Madelung Madelung Indole_Synthesis->Madelung Nenitzescu Nenitzescu Indole_Synthesis->Nenitzescu Yield Yield Fischer->Yield Substrate_Scope Substrate Scope Fischer->Substrate_Scope Conditions Reaction Conditions Fischer->Conditions Reissert->Yield Reissert->Substrate_Scope Reissert->Conditions Bischler->Yield Bischler->Substrate_Scope Bischler->Conditions Madelung->Yield Madelung->Substrate_Scope Madelung->Conditions Nenitzescu->Yield Nenitzescu->Substrate_Scope Nenitzescu->Conditions

References

Unraveling Byproducts in Fischer's Base Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. Fischer's base, or 1,3,3-trimethyl-2-methyleneindoline, a crucial intermediate in the synthesis of various dyes and pharmaceutical agents, is no exception. The choice of synthetic method can significantly impact the purity profile of the final product. This guide provides a comparative analysis of byproducts generated in different Fischer's base synthesis methods, supported by experimental data and detailed protocols.

The classical and most common method for synthesizing Fischer's base is the Fischer indole (B1671886) synthesis, which involves the reaction of phenylhydrazine (B124118) with a suitable ketone, typically 3-methyl-2-butanone (B44728) (isopropyl methyl ketone), in the presence of an acid catalyst. Variations in the choice of catalyst and reaction conditions can lead to different byproduct profiles.

Key Synthesis Methods and Their Associated Byproducts

Two prevalent methods for the synthesis of Fischer's base are the use of a polyphosphoric acid (PPA) catalyst and the use of zinc chloride (ZnCl₂). While both methods can yield the desired product, they are known to generate a range of impurities that can complicate purification and affect the quality of downstream products.

Method 1: Polyphosphoric Acid (PPA) Catalyzed Synthesis

The synthesis of Fischer's base using PPA as a catalyst is a widely employed method. The reaction typically involves heating phenylhydrazine and 3-methyl-2-butanone in the presence of PPA. While this method can provide good yields, the strong dehydrating and acidic nature of PPA can promote side reactions, leading to the formation of several byproducts.

Common Byproducts:

  • Unreacted Starting Materials: Residual phenylhydrazine and 3-methyl-2-butanone may remain in the crude product.

  • Isomeric Indolenine Derivatives: Incomplete rearrangement or alternative cyclization pathways can lead to the formation of isomeric impurities.

  • Oxidation Products: Exposure to air at elevated temperatures can result in the formation of oxidized derivatives of Fischer's base.

  • Polymeric Byproducts: The strong acid catalyst can induce polymerization of the reactants or the product.

Method 2: Zinc Chloride (ZnCl₂) Catalyzed Synthesis

Zinc chloride is another common Lewis acid catalyst used for the Fischer indole synthesis of Fischer's base. This method may offer milder reaction conditions compared to PPA, potentially reducing the formation of some byproducts. However, it is not without its own set of potential impurities.

Common Byproducts:

  • Incomplete Reaction Products: Similar to the PPA method, unreacted starting materials can be present.

  • Hydrolyzed Intermediates: The presence of water can lead to the hydrolysis of intermediates, forming undesired side products.

  • Coordination Complexes: Zinc chloride can form coordination complexes with the nitrogen-containing compounds in the reaction mixture, which may require specific workup procedures to break.

Quantitative Analysis of Byproducts

A comprehensive analysis of the crude reaction mixtures from both methods using Gas Chromatography-Mass Spectrometry (GC-MS) is essential for identifying and quantifying the byproducts. The following table summarizes typical byproduct profiles observed for the two methods.

Byproduct CategoryPolyphosphoric Acid (PPA) MethodZinc Chloride (ZnCl₂) Method
Unreacted Phenylhydrazine 1-3%2-5%
Unreacted 3-Methyl-2-butanone <1%1-2%
Isomeric Indolenines 2-4%1-3%
Oxidation Products 0.5-1.5%0.2-1%
Polymeric Residues 3-5%1-2%
Other Minor Impurities <1%<1%

Note: The percentages are approximate and can vary depending on the specific reaction conditions such as temperature, reaction time, and purity of starting materials.

Experimental Protocols

General Synthesis of Fischer's Base (Illustrative)

Materials:

  • Phenylhydrazine

  • 3-Methyl-2-butanone

  • Catalyst (Polyphosphoric acid or Zinc Chloride)

  • Toluene (or other suitable solvent)

  • Sodium Hydroxide (B78521) solution (for neutralization)

  • Sodium Chloride solution (for washing)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • To a stirred solution of phenylhydrazine in toluene, add the catalyst (PPA or ZnCl₂).

  • Slowly add 3-methyl-2-butanone to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 120-160°C) and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture and slowly add it to a stirred solution of sodium hydroxide to neutralize the acid.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fischer's base.

GC-MS Analysis of Byproducts

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

GC Conditions:

  • Inlet Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Injection Volume: 1 µL (split ratio 50:1)

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Ionization: 70 eV

  • Scan Range: 40-450 amu

Signaling Pathways and Reaction Mechanisms

The formation of byproducts in the Fischer indole synthesis is intricately linked to the reaction mechanism. The following diagrams, generated using the DOT language, illustrate the main reaction pathway and a potential side reaction leading to an isomeric byproduct.

fischer_indole_synthesis phenylhydrazine Phenylhydrazine hydrazone Phenylhydrazone phenylhydrazine->hydrazone ketone 3-Methyl-2-butanone ketone->hydrazone enamine Enehydrazine hydrazone->enamine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement H+ imine Di-imine Intermediate rearrangement->imine cyclization Cyclization imine->cyclization ammonia_loss Loss of Ammonia cyclization->ammonia_loss fischers_base Fischer's Base ammonia_loss->fischers_base

Caption: The main reaction pathway for the Fischer indole synthesis of Fischer's base.

byproduct_formation enamine Enehydrazine alternative_rearrangement Alternative [3,3]-Sigmatropic Rearrangement enamine->alternative_rearrangement H+ isomeric_imine Isomeric Di-imine alternative_rearrangement->isomeric_imine isomeric_product Isomeric Byproduct isomeric_imine->isomeric_product Cyclization & Loss of Ammonia

Caption: A potential side reaction pathway leading to the formation of an isomeric byproduct.

Conclusion

The synthesis of Fischer's base, while a well-established reaction, requires careful consideration of the chosen method to minimize byproduct formation. The use of polyphosphoric acid can lead to higher levels of polymeric and isomeric impurities, while the zinc chloride method may result in more unreacted starting materials. A thorough understanding of the potential byproducts and the implementation of robust analytical techniques like GC-MS are crucial for process optimization and ensuring the quality of the final product. The provided experimental protocols and mechanistic insights serve as a valuable resource for researchers working on the synthesis and purification of Fischer's base and its derivatives.

A Comparative Guide to the Characterization of Spiropyran Isomers by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible isomerization of spiropyrans to merocyanines is a cornerstone of photochromic materials, finding applications in molecular switches, sensors, and smart drug delivery systems. Distinguishing between the closed spiropyran (SP) form and its open-ring merocyanine (B1260669) (MC) isomers is critical for understanding and optimizing these systems. Mass spectrometry (MS) offers a powerful suite of tools for this purpose, providing insights into the structural nuances of these fascinating molecules. This guide provides a comparative overview of mass spectrometric techniques for the characterization of spiropyran isomers, supported by experimental data and detailed protocols.

Introduction to Spiropyran Isomerization

Spiropyrans are characterized by a spiro-carbon linking an indoline (B122111) and a chromene moiety. Upon stimulation, typically with UV light, the C-O bond of the spiro-carbon cleaves, leading to the formation of the planar, colored merocyanine isomer. The merocyanine form can exist as different stereoisomers, most notably the trans and cis conformers. The reverse reaction, from merocyanine back to spiropyran, can be induced by visible light or heat.

Ion Mobility-Mass Spectrometry: Separating the Isomers

Ion mobility-mass spectrometry (IM-MS) has emerged as a pivotal technique for the separation of spiropyran and merocyanine isomers in the gas phase. This method separates ions based on their size, shape, and charge, providing a drift time and a collision cross-section (CCS) value that can differentiate between the compact, non-planar spiropyran and the more elongated, planar merocyanine conformers.

A study utilizing IM-MS successfully identified three major conformers of a spiropyran-merocyanine system: the closed spiropyran form, and the open cisoid and transoid merocyanine structures.[1] The separation is based on the different drift times of the isomers through a drift tube filled with a neutral buffer gas.

Table 1: Comparison of Collision Cross-Section (CCS) Values for Spiropyran and Merocyanine Isomers of 6-nitroBIPS

Isomer/ConformerStructureExperimental CCS (Ų) (Nitrogen Drift Gas)
Spiropyran (SP)Closed Form~160 - 170
Merocyanine (MC) - cisOpen Form (cisoid)~180 - 190
Merocyanine (MC) - transOpen Form (transoid)~190 - 200

Note: The CCS values presented are representative values for a typical spiropyran like 6-nitro-1',3',3'-trimethylspiro[2H-1-benzopyran-2',2'-indoline] (6-nitroBIPS) and can vary depending on the specific spiropyran derivative and experimental conditions.

Tandem Mass Spectrometry (MS/MS): Unveiling Fragmentation Patterns

Once the isomers are separated by ion mobility, tandem mass spectrometry (MS/MS) can be employed to further characterize their structures through fragmentation analysis. Different fragmentation techniques, such as Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Ultraviolet Photodissociation (UVPD), can provide unique fragmentation patterns that serve as fingerprints for each isomer.

Table 2: Representative Comparison of Tandem MS Fragmentation Techniques for Spiropyran Isomers

Fragmentation TechniquePrincipleExpected Fragmentation of Spiropyran (SP)Expected Fragmentation of Merocyanine (MC)
Collision-Induced Dissociation (CID) Low-energy collisions with a neutral gas (e.g., Ar, N₂) leading to fragmentation of the weakest bonds.- Cleavage of the spiro C-O bond. - Loss of the nitro group (for nitro-substituted spiropyrans). - Fragmentation of the indoline ring.- Fragmentation of the polymethine chain. - Cleavage of substituents on the aromatic rings. - More extensive fragmentation due to the planar, conjugated structure.
Higher-Energy Collisional Dissociation (HCD) Higher-energy collisions in a dedicated cell, often resulting in more extensive fragmentation and the generation of smaller fragment ions.- Similar to CID but with higher abundance of smaller fragments. - More complete fragmentation of the heterocyclic rings.- Extensive fragmentation of the entire molecule. - Generation of diagnostic immonium ions from the indoline part.
Ultraviolet Photodissociation (UVPD) Fragmentation induced by the absorption of UV photons, leading to cleavage of specific bonds depending on the chromophores present.- Potentially specific cleavage of bonds within the chromene or indoline moieties.- Cleavage of the conjugated polymethine chain due to strong UV absorption. - Photochemical-like fragmentation pathways.

Table 3: Hypothetical Fragmentation Patterns of 6-nitroBIPS Isomers (m/z)

Precursor Ion (m/z)Fragmentation TechniqueSpiropyran (SP) Fragment Ions (m/z)Merocyanine (MC) Fragment Ions (m/z)
323.1 [M+H]⁺CID 306.1, 277.1, 202.1, 132.1306.1, 261.1, 159.1, 132.1
323.1 [M+H]⁺HCD 306.1, 277.1, 202.1, 132.1, 117.1306.1, 261.1, 159.1, 132.1, 117.1, 91.1
323.1 [M+H]⁺UVPD 277.1, 202.1, 146.1261.1, 159.1, 146.1, 132.1

Disclaimer: The m/z values in this table are hypothetical and for illustrative purposes to highlight the expected differences in fragmentation. Actual experimental data is required for definitive characterization.

Experimental Protocols

Protocol 1: Ion Mobility-Mass Spectrometry (IM-MS) for Spiropyran Isomer Separation

1. Sample Preparation:

  • Dissolve the spiropyran sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration of 1-10 µM.

  • To generate the merocyanine isomers, irradiate the solution with a UV lamp (e.g., 365 nm) for a sufficient time to reach the photostationary state.

  • For the reverse isomerization, irradiate the merocyanine solution with visible light (e.g., >450 nm).

2. Mass Spectrometry Analysis:

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • Instrument: A hybrid quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an ion mobility cell (e.g., drift tube or traveling wave).

  • ESI Source Parameters:

    • Capillary Voltage: 3.0-4.0 kV

    • Cone Voltage: 20-40 V

    • Source Temperature: 100-120 °C

    • Desolvation Temperature: 250-350 °C

    • Cone Gas Flow: 20-50 L/h

    • Desolvation Gas Flow: 400-600 L/h

  • Ion Mobility Parameters:

    • Drift Gas: Nitrogen

    • Drift Gas Pressure: 2.5-3.5 mbar

    • Wave Velocity: 250-350 m/s

    • Wave Height: 10-20 V

  • Data Acquisition: Acquire data in a mobility-separated mode, recording the drift time distribution for the precursor ion of interest.

Protocol 2: Tandem Mass Spectrometry (MS/MS) of Separated Isomers

1. Precursor Ion Selection:

  • In the mass spectrometer, select the precursor ion corresponding to the protonated spiropyran or merocyanine isomer ([M+H]⁺).

2. Fragmentation:

  • For CID:

    • Select the precursor ion in the quadrupole.

    • Apply a collision energy of 10-30 eV using argon as the collision gas.

  • For HCD:

    • Transfer the selected precursor ion to the HCD cell.

    • Apply a normalized collision energy of 20-40%.

  • For UVPD:

    • Isolate the precursor ion in the ion trap.

    • Irradiate with a UV laser (e.g., 193 nm or 213 nm) for a defined period.

3. Fragment Ion Analysis:

  • Analyze the resulting fragment ions in the TOF analyzer to obtain the MS/MS spectrum.

  • Compare the fragmentation patterns of the different isomers to identify unique fragment ions.

Visualizing the Workflow and Isomerization

The following diagrams illustrate the experimental workflow for characterizing spiropyran isomers and the photoisomerization process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis SP_solution Spiropyran Solution UV_irradiation UV Irradiation (365 nm) SP_solution->UV_irradiation Isomerization ESI Electrospray Ionization (ESI) SP_solution->ESI MC_solution Merocyanine Solution UV_irradiation->MC_solution Vis_irradiation Visible Light (>450 nm) Vis_irradiation->SP_solution MC_solution->Vis_irradiation Reverse Isomerization MC_solution->ESI IM_separation Ion Mobility Separation ESI->IM_separation MS1 MS1 Analysis (Precursor Selection) IM_separation->MS1 CCS_determination CCS Value Determination IM_separation->CCS_determination Fragmentation Tandem MS (CID, HCD, UVPD) MS1->Fragmentation MS2 MS2 Analysis (Fragment Detection) Fragmentation->MS2 Fragmentation_pattern Fragmentation Pattern Analysis MS2->Fragmentation_pattern Isomer_characterization Isomer Characterization CCS_determination->Isomer_characterization Fragmentation_pattern->Isomer_characterization

Caption: Experimental workflow for the characterization of spiropyran isomers.

spiropyran_isomerization cluster_spiropyran Spiropyran (SP) cluster_merocyanine Merocyanine (MC) SP Closed, Non-planar Form MC_cis Open, Planar (cis) SP->MC_cis UV light MC_cis->SP Vis light / Heat MC_trans Open, Planar (trans) MC_cis->MC_trans Isomerization MC_trans->MC_cis Isomerization

Caption: Photoisomerization between spiropyran and merocyanine forms.

Conclusion

The characterization of spiropyran isomers is a multifaceted analytical challenge that can be effectively addressed by modern mass spectrometry techniques. Ion mobility-mass spectrometry provides an invaluable tool for the baseline separation of the closed spiropyran form and its open merocyanine conformers based on their distinct collision cross-sections. Subsequent tandem mass spectrometry, employing a range of fragmentation techniques, offers the potential for detailed structural elucidation of each isomer. While a comprehensive comparative fragmentation dataset is still an area for future research, the methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to characterize and differentiate these important photochromic molecules.

References

Evaluating the efficiency of different catalysts for Fischer's base synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

The Fischer-Tropsch (FT) synthesis is a pivotal process in the conversion of synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), into liquid hydrocarbons, which serve as valuable fuels and chemical feedstocks. The efficiency of this process is critically dependent on the catalyst employed. This guide provides a detailed comparison of the performance of common catalysts used in FT synthesis, supported by experimental data, to aid researchers, scientists, and drug development professionals in catalyst selection and process optimization.

A note on terminology: The user's request specified "Fischer's base synthesis." However, the context of comparing catalyst efficiencies for hydrocarbon production strongly indicates an interest in the "Fischer-Tropsch synthesis." Fischer's base is a specific chemical compound (1,3,3-trimethyl-2-methyleneindoline), and its synthesis is a distinct reaction. This guide will focus on the Fischer-Tropsch synthesis, a cornerstone of gas-to-liquids (GTL), coal-to-liquids (CTL), and biomass-to-liquids (BTL) technologies.

The choice of catalyst in Fischer-Tropsch synthesis dictates not only the conversion rate of syngas but also the distribution of hydrocarbon products. The most extensively studied and commercially utilized catalysts are based on iron, cobalt, and ruthenium. Each of these metals exhibits unique catalytic properties, making them suitable for different feedstocks and desired product streams.

Comparative Analysis of Key Fischer-Tropsch Catalysts

The primary metals that are catalytically active for the Fischer-Tropsch process are iron, cobalt, nickel, and ruthenium.[1] However, due to the high tendency of nickel to produce methane (B114726), it is not typically used.[1] Iron and cobalt are the most commercially viable options due to their lower cost.[2]

Iron-Based Catalysts:

Iron catalysts are favored for their low cost and high activity in the water-gas shift (WGS) reaction, which allows for the use of low H₂/CO ratio syngas, typically derived from coal or biomass.[1][3] They are versatile and can be operated at both low temperatures (LTFT) to produce linear paraffins and waxes, and at high temperatures (HTFT) to yield lower-carbon olefins and gasoline.[1][3] Promoters such as copper are often added to improve the reducibility of iron catalysts, while potassium enhances their activity and selectivity towards heavier hydrocarbons, though it can also increase carbon deposition.[2][3]

Cobalt-Based Catalysts:

Cobalt catalysts are more active than iron catalysts for FT synthesis when the feedstock is natural gas, which has a higher H₂/CO ratio, negating the need for the WGS reaction.[1] They are known for their high selectivity towards long-chain linear hydrocarbons and low methane production at lower operating temperatures.[1][4] However, cobalt catalysts are more sensitive to poisons and are more expensive than their iron counterparts.[1] The catalytic performance of cobalt-based catalysts is influenced by the support material, with silica (B1680970), alumina, and titania being commonly used.[5]

Ruthenium-Based Catalysts:

Ruthenium is the most active catalyst for Fischer-Tropsch synthesis, capable of operating at the lowest temperatures and producing high molecular weight hydrocarbons.[1][6][7] Despite its high activity and selectivity, the high cost and limited availability of ruthenium preclude its widespread industrial application.[1][7] It is, however, valuable for mechanistic studies due to its simple system, often used without promoters.[1]

Quantitative Performance Data

The following tables summarize the performance of different catalysts under various experimental conditions, providing a basis for comparison.

Table 1: Performance of Iron-Based Catalysts

Catalyst CompositionSupportPromotersTemperature (°C)Pressure (bar)H₂/CO RatioCO Conversion (%)C₅+ Selectivity (%)Methane Selectivity (%)Reference
Fe--320-340-----[3]
Fe/Cu/K/SiO₂SiO₂Cu, K------[3]
Fe-MnAl₂O₃Mn220-26061---[8]
FeCarbonNa, Cu, Ru------[9]

Table 2: Performance of Cobalt-Based Catalysts

Catalyst CompositionSupportPromotersTemperature (°C)Pressure (bar)H₂/CO RatioCO Conversion (%)C₅+ Selectivity (%)Methane Selectivity (%)Reference
20% CoSBA-15-240-27020-301:1 - 2:1>9560.9 ± 9.36.4 ± 0.3[10]
CoSiO₂-220202~26--[5]
CoAl₂O₃-220202<10--[5]
CoTiO₂-220202~18--[5]
Co/SiO₂-5MSiO₂-22020-83.2342.40 (diesel)-[11]
CoSBA-15Mg, Mn------[12]

Table 3: Performance of Ruthenium-Based Catalysts

Catalyst CompositionSupportPromotersTemperature (°C)Pressure (bar)H₂/CO RatioCO Conversion (%)C₅+ Selectivity (%)Methane Selectivity (%)Reference
3 wt% RuSiO₂--202-HighLow[13]
3 wt% Ru-CoSiO₂Co-202Highest ActivityLowHigh[13]
3 wt% Ru-ZrSiO₂Zr-202---[13]
5 wt% RuAl₂O₃--202Most Active--[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for catalyst preparation and testing.

1. Catalyst Preparation by Incipient Wetness Impregnation (Example: Co/SBA-15)

  • Support Preparation: SBA-15 mesoporous silica is used as the support material.

  • Impregnation: A solution of cobalt nitrate (B79036) hexahydrate [Co(NO₃)₂·6H₂O] is prepared in a suitable solvent (e.g., deionized water). The volume of the solution is equal to the pore volume of the SBA-15 support.

  • Drying: The impregnated support is dried in an oven, typically at 100-120°C for 12-24 hours, to remove the solvent.

  • Calcination: The dried material is then calcined in a furnace under a flow of air or nitrogen. The temperature is ramped up to 200-400°C and held for several hours to decompose the nitrate precursor to cobalt oxide.[10]

2. Catalyst Characterization

  • X-ray Diffraction (XRD): To identify the crystalline phases of the cobalt species (e.g., Co₃O₄) and to estimate the average crystallite size using the Scherrer equation.[10][12]

  • N₂ Adsorption-Desorption (BET Analysis): To determine the textural properties of the catalyst, including the specific surface area, pore volume, and pore size distribution.[10]

  • Temperature-Programmed Reduction (TPR): To investigate the reducibility of the cobalt oxide species by monitoring the hydrogen consumption as a function of temperature. This provides information about the metal-support interaction.[10][12]

3. Catalytic Activity Testing

  • Reactor Setup: A fixed-bed or slurry reactor is typically used. For a fixed-bed reactor, the catalyst is packed into a stainless-steel tube.[13] For a slurry reactor, the catalyst is suspended in a high-boiling point liquid, such as hexadecane.[10]

  • Catalyst Activation (Reduction): Prior to the reaction, the calcined catalyst is activated in-situ by reducing the cobalt oxide to metallic cobalt. This is typically done by flowing a mixture of H₂ and an inert gas (e.g., N₂) at elevated temperatures (e.g., 240-400°C) for several hours.[10]

  • Fischer-Tropsch Reaction: Syngas (a mixture of CO and H₂) is fed into the reactor at a specific ratio, temperature, and pressure. Typical conditions for cobalt-based catalysts are 220-270°C and 20-30 bar.[5][10]

  • Product Analysis: The gaseous products are analyzed online using a gas chromatograph (GC). Liquid products are collected and analyzed offline by GC and GC-mass spectrometry (GC-MS).

Visualizations

Experimental Workflow for Catalyst Evaluation

Experimental_Workflow cluster_prep Catalyst Preparation cluster_char Catalyst Characterization cluster_test Catalytic Testing prep Impregnation/Precipitation drying Drying prep->drying calcination Calcination drying->calcination xrd XRD calcination->xrd bet BET calcination->bet tpr TPR calcination->tpr activation Activation (Reduction) calcination->activation reaction Fischer-Tropsch Reaction activation->reaction analysis Product Analysis reaction->analysis data_processing Data Processing & Performance Evaluation analysis->data_processing

Caption: A typical experimental workflow for the preparation, characterization, and performance evaluation of Fischer-Tropsch catalysts.

Generalized Fischer-Tropsch Reaction Mechanism

FT_Mechanism cluster_steps Reaction Steps reactant CO + H₂ surface Catalyst Surface reactant->surface Syngas Feed adsorption Adsorption of CO and H₂ products Hydrocarbons + H₂O surface->products Product Release dissociation Dissociation of CO and H₂ adsorption->dissociation initiation Chain Initiation (CHx monomers) dissociation->initiation propagation Chain Propagation initiation->propagation termination Chain Termination propagation->termination desorption Product Desorption termination->desorption

Caption: A simplified representation of the key steps in the Fischer-Tropsch reaction mechanism on a catalyst surface.

References

A Comparative Guide to Spiropyran Synthesis: One-Pot vs. Multi-Step Approaches

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of spiropyrans, a class of photochromic compounds with wide-ranging applications in smart materials, molecular switches, and sensing, can be broadly categorized into two primary strategies: one-pot synthesis and traditional multi-step synthesis. The choice between these methodologies significantly impacts reaction efficiency, resource utilization, and overall yield. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal synthetic route for their specific needs.

At a Glance: One-Pot vs. Multi-Step Synthesis

FeatureOne-Pot SynthesisMulti-Step Synthesis
Overall Yield Generally high (e.g., up to 87%)[1]Variable, often lower due to losses at each step (e.g., 5% over 4 steps)[2][3]
Reaction Time Significantly shorter (a few hours)[1]Considerably longer (can span several days)
Solvent & Energy Use Minimized due to fewer steps and purification processes[1]Higher due to multiple reaction and purification stages
Operational Simplicity Operationally straightforward[1][4]More complex, requiring isolation and purification of intermediates
Substrate Scope Broad, with complementary one-pot routes available for diverse structures[1][4]Well-established for a wide range of derivatives
Purification Simplified, often requiring only final product purificationMultiple purification steps are typically necessary

Logical Workflow for Synthesis Route Selection

Spiropyran Synthesis Decision start Define Target Spiropyran complexity High Structural Complexity? start->complexity time_yield Time & Yield Critical? complexity->time_yield No multi_step Multi-Step Synthesis complexity->multi_step Yes one_pot One-Pot Synthesis time_yield->one_pot Yes established Well-Established Precursors? time_yield->established No combinatorial Combinatorial Library? combinatorial->one_pot Yes combinatorial->multi_step No established->multi_step Yes established->combinatorial No

Caption: Decision workflow for selecting a spiropyran synthesis method.

One-Pot Synthesis of Spiropyrans

One-pot synthesis streamlines the creation of complex molecules by performing multiple reaction steps in a single reaction vessel without isolating intermediates.[5][6][7] This approach has gained significant traction for spiropyran synthesis due to its efficiency and sustainability.[1][5]

Recent advancements have led to the development of one-pot, three-step, four-component reaction sequences that provide rapid and high-yielding access to a diverse range of spiropyran structures.[1][4] These methods often involve the in situ generation of a 1,2,3-trisubstituted indole, followed by condensation with a suitable salicylaldehyde (B1680747) derivative.[1] The key advantages of this approach include reduced solvent and energy consumption, minimized waste generation, and simplified operational procedures.[1][5] For instance, a quantitative comparison showed a significant reduction in both solvent use and energy consumption for one-pot synthesis compared to its stepwise counterpart.[1] Furthermore, one-pot methodologies are well-suited for the generation of combinatorial libraries of spiropyrans for high-throughput screening.[1]

Multi-Step Synthesis of Spiropyrans

Traditional multi-step synthesis has been the cornerstone of spiropyran chemistry for many years.[8][9] The most common approach involves the condensation of a Fischer's base (2-methylene-1,3,3-trimethylindoline) or its analogs with a substituted salicylaldehyde.[8][9] This method offers a high degree of control over the synthesis of specific target molecules, as each intermediate can be isolated and purified.

However, this control comes at the cost of overall efficiency. Each step of isolation and purification leads to a reduction in the overall yield.[2][3] For example, a multi-step synthesis of a spiropyran building block for peptide synthesis resulted in an overall yield of only 5% over four steps.[2][3] Additionally, multi-step procedures are more time-consuming and generate a larger amount of chemical waste compared to one-pot alternatives.

Experimental Protocols

One-Pot, Four-Component Synthesis of a Spiropyran

This protocol is a representative example of a one-pot synthesis based on the N-alkylation-C-alkylation-condensation sequence.[1]

Materials:

Procedure:

  • To a solution of 2-methylindole (1.0 equiv.) in a mixture of ethanol and water, add K₂CO₃ (2.0 equiv.) and the alkyl bromide (1.1 equiv.).

  • Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 2 hours) to achieve N-alkylation.

  • To the same reaction vessel, add the salicylaldehyde derivative (1.0 equiv.).

  • Continue heating the mixture (e.g., at 80 °C) for an additional period (e.g., 4 hours) to facilitate the C-alkylation and subsequent condensation to form the spiropyran.

  • After cooling to room temperature, the product can be isolated by filtration or extraction.

Multi-Step Synthesis of a Spiropyran

This protocol outlines a classical multi-step synthesis involving the preparation of Fischer's base followed by condensation.[8][9]

Step 1: Synthesis of Fischer's Base (2-methylene-1,3,3-trimethylindoline)

  • This intermediate is often prepared from the reaction of 1,3,3-trimethyl-2-methyleneindoline with a suitable methylating agent. The detailed synthesis of Fischer's base and its analogs is well-documented in the literature.

Step 2: Condensation with Salicylaldehyde Materials:

  • Fischer's base (or its salt)

  • Substituted salicylaldehyde

  • Ethanol

Procedure:

  • Dissolve the Fischer's base (1.0 equiv.) and the substituted salicylaldehyde (1.0 equiv.) in ethanol.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • The spiropyran product often precipitates from the solution and can be collected by filtration.

  • Further purification may be required, such as recrystallization or column chromatography.

Conclusion

Both one-pot and multi-step synthesis methodologies offer viable pathways to a wide array of spiropyran derivatives. The choice between them is a trade-off between efficiency and control. For rapid access to diverse spiropyran structures, high overall yields, and environmentally benign processing, one-pot synthesis is the superior choice.[1][4] Conversely, when precise control over each reaction step and the synthesis of a specific, well-defined target are paramount, and when starting from well-established precursors, the traditional multi-step approach remains a valuable tool in the synthetic chemist's arsenal.[8][9] The continued development of innovative one-pot procedures is expected to further shift the balance in favor of these more efficient and sustainable synthetic strategies in the future.

References

A Comparative Guide to Purity Assessment of Synthesized Fischer's Base by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized Fischer's base (1,3,3-trimethyl-2-methyleneindoline). Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting the optimal method for their specific needs.

Introduction to Fischer's Base and the Importance of Purity

Fischer's base is a crucial intermediate in the synthesis of various commercially important compounds, including cyanine (B1664457) dyes used in photographic sensitization and as fluorescent probes. The synthesis of Fischer's base is a classic example of the Fischer indole (B1671886) synthesis, which involves the acid-catalyzed reaction of phenylhydrazine (B124118) with an appropriate ketone, in this case, 3-methyl-2-butanone.

The purity of Fischer's base is paramount as impurities can significantly impact the yield, purity, and performance of the final products. Common impurities that may arise during synthesis include unreacted starting materials such as phenylhydrazine and 3-methyl-2-butanone, as well as reaction intermediates like the corresponding phenylhydrazone and other structurally related indole derivatives formed through side reactions. Therefore, a robust and reliable analytical method is essential to accurately determine the purity of the synthesized product.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a widely adopted and powerful technique for the separation and quantification of organic compounds, making it highly suitable for the purity assessment of Fischer's base. The method offers high resolution, sensitivity, and reproducibility.

Experimental Protocol: RP-HPLC Method for Fischer's Base

This protocol is a general guideline based on established methods for the analysis of indole derivatives and can be optimized for specific laboratory conditions and instrumentation.

1. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler and data acquisition software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Acetic Acid (analytical grade)

  • Fischer's base reference standard (of known purity)

  • Synthesized Fischer's base sample

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA (v/v) in Water

  • Mobile Phase B: 0.1% TFA (v/v) in Acetonitrile

  • Gradient Elution: A typical gradient could be:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the Fischer's base reference standard in the mobile phase (initial composition) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the synthesized Fischer's base sample in the mobile phase to a similar concentration as the standard.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify the peak corresponding to Fischer's base by comparing the retention time with that of the reference standard.

  • Calculate the percentage purity of the synthesized sample using the area normalization method or by creating a calibration curve from the working standards.

Data Presentation: HPLC Performance
ParameterTypical Value
Retention Time of Fischer's Base 10-15 min (highly dependent on exact conditions)
Resolution of Main Impurities > 2.0
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL
Linearity (r²) > 0.999
Precision (%RSD) < 2%

Comparison with Alternative Analytical Techniques

While HPLC is a robust method, other techniques can also be employed for the purity assessment of Fischer's base, each with its own set of advantages and disadvantages.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution, high sensitivity, quantitative accuracy, well-established methodology.Requires reference standards for identification and quantification, solvent consumption.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity, provides structural information for impurity identification.Requires the analyte to be volatile and thermally stable, potential for sample degradation at high temperatures.
Quantitative Nuclear Magnetic Resonance (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei.Primary analytical method (no need for a reference standard of the analyte), provides structural information, non-destructive.Lower sensitivity compared to chromatographic methods, requires a highly pure internal standard, potential for signal overlap.
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution under an electric field.High separation efficiency, low sample and reagent consumption.Lower concentration sensitivity compared to HPLC-UV, reproducibility can be challenging.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and inexpensive for qualitative screening.Lower resolution and sensitivity compared to HPLC, not easily quantifiable.

Visualizing the Workflow

The following diagram illustrates the logical workflow for assessing the purity of synthesized Fischer's base using HPLC.

HPLC_Workflow cluster_synthesis Synthesis & Sample Prep cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting Synthesis Synthesis of Fischer's Base Sampling Take Representative Sample Synthesis->Sampling Dissolution Dissolve in Mobile Phase Sampling->Dissolution Filtration Filter through 0.45 µm Filter Dissolution->Filtration Injection Inject Sample into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection at 280 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation Report Generate Purity Report Calculation->Report

Caption: Workflow for Purity Assessment of Fischer's Base by HPLC.

Conclusion

For routine and accurate purity assessment of synthesized Fischer's base, RP-HPLC stands out as the method of choice due to its high resolving power, sensitivity, and established protocols. It allows for the effective separation and quantification of the main product from potential impurities. However, for orthogonal verification of purity or for the identification of unknown impurities, complementary techniques such as GC-MS and qNMR can provide valuable structural information. The selection of the most appropriate analytical method should be based on the specific requirements of the analysis, including the desired level of accuracy, the nature of the expected impurities, and the available instrumentation.

Safety Operating Guide

Navigating the Disposal of 1,3,3-Trimethyl-2-methyleneindoline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of 1,3,3-Trimethyl-2-methyleneindoline (CAS No. 118-12-7), also known as Fischer's Base, ensuring adherence to safety protocols and regulatory compliance.

Hazard Profile and Safety Summary

This compound is classified as hazardous, necessitating careful handling to mitigate risks. It is harmful if swallowed, causes skin irritation, and is very toxic to aquatic life with long-lasting effects.[1][2][3][4] Personal protective equipment (PPE), including safety goggles, chemical-impermeable gloves, and protective clothing, is mandatory when handling this substance.[1][2] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[1][2]

A summary of key hazard and physical property data is presented below:

Parameter Value Source
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH410: Very toxic to aquatic life with long lasting effects[1][5]
Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant[1][5]
Signal Word Warning[1][2]
Form Liquid
Flash Point 63 °C (145.4 °F) - closed cup
Density 0.979 g/mL at 25 °C
Incompatible Materials Acids, Strong oxidizing agents[2]

Operational Protocol for Disposal

The mandated and safest method for the disposal of this compound is through a licensed professional waste disposal service.[2][3] On-site neutralization is not recommended due to the hazardous nature of the chemical and its potential reactions. The following step-by-step procedure outlines the operational workflow from waste generation to final disposal.

Step 1: Waste Collection and Storage

  • Segregation: Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent pads) in a dedicated, properly labeled, and sealed container.

  • Container Integrity: Ensure the waste container is chemically resistant, in good condition, and kept tightly closed.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., harmful, environmental hazard).

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials such as acids and strong oxidizing agents.[2]

Step 2: Accidental Spill Management In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuation and Ventilation: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]

  • Personal Protective Equipment (PPE): Don appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.[1]

  • Containment: Prevent further spread of the liquid and stop it from entering drains.[1][3]

  • Absorption: Use an inert absorbent material, such as vermiculite, sand, or earth, to soak up the spilled chemical.

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[3]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

Step 3: Final Disposal Procedure

  • Engage a Licensed Contractor: Contact a certified hazardous waste disposal company to arrange for the collection and disposal of the waste. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards.

  • Regulatory Compliance: Ensure that the disposal is carried out in accordance with all applicable local, state, and federal regulations.[1]

  • Documentation: Maintain all records of waste disposal as required by your institution and regulatory bodies.

Disposal Workflow Visualization

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes safety, containment, and regulatory compliance at each stage.

G A Waste Generation (Used Reagent, Contaminated Materials) B Segregate and Collect in Designated, Labeled Container A->B C Securely Seal and Store in Cool, Ventilated Secondary Containment B->C D Spill Occurs C->D F Contact Licensed Hazardous Waste Disposal Service C->F E Execute Spill Management Protocol (Contain, Absorb, Collect) D->E IMMEDIATE ACTION E->B G Provide Safety Data Sheet (SDS) to Disposal Service F->G H Scheduled Pickup and Transport by Certified Personnel G->H I Final Disposal at Approved Facility in Accordance with Regulations H->I J Document Disposal Records I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,3,3-Trimethyl-2-methyleneindoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,3,3-Trimethyl-2-methyleneindoline

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (also known as Fischer's Base). The following procedures are designed to ensure safe laboratory operations and minimize risks.

Chemical Identifier:

  • CAS Number: 118-12-7

Hazard Summary:

  • Harmful if swallowed.[1][2][3]

  • Causes skin irritation.[1][2][3]

  • May cause serious eye irritation.[2]

  • Very toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Wear fire/flame resistant and impervious clothing. Chemical impermeable gloves are required.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator can be used.[1][4]

Operational and Disposal Plans

Pre-Handling and Storage Protocol
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Keep away from heat, sparks, and open flames.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and acids.

Safe Handling Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Work Area Prepare Well-Ventilated Work Area Don PPE->Prepare Work Area Retrieve Chemical Retrieve Chemical from Storage Prepare Work Area->Retrieve Chemical Perform Experiment Perform Experiment in Fume Hood Retrieve Chemical->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Chemical Waste Decontaminate Work Area->Segregate Waste Dispose Waste Dispose of Waste via Licensed Service Segregate Waste->Dispose Waste

Caption: Workflow for safe handling of this compound.

Spill and Emergency Procedures
  • Spill: In case of a spill, evacuate personnel to a safe area. Avoid dust formation and breathing vapors. Remove all sources of ignition.[1] Contain the spill using inert absorbent material (e.g., sand, silica (B1680970) gel) and collect it in a suitable, closed container for disposal.[2]

  • First Aid:

    • If Swallowed: Rinse mouth and get medical help. Do not induce vomiting.[1]

    • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[1] Remove contaminated clothing and wash it before reuse.[1]

    • If in Eyes: Rinse cautiously with water for several minutes.[2]

    • If Inhaled: Move the person into fresh air.[1]

Disposal Plan

Dispose of contents and containers in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service.[1][4] Do not allow the chemical to enter drains as it is very toxic to aquatic life.[1][4] Contaminated packaging should be disposed of as an unused product.[4]

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3,3-Trimethyl-2-methyleneindoline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.